2'-Fucosyllactose
Descripción
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHQUWQCBPAQQH-BWRPKUOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194179 | |
| Record name | 2'-Fucosyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Fucosyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41263-94-9 | |
| Record name | 2′-Fucosyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41263-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fucosyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041263949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Fucosyllactose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Fucosyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fucosyllactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-FUCOSYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO2533XO8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Fucosyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to 2'-Fucosyllactose: Core Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant human milk oligosaccharide (HMO).[1] Composed of L-fucose, D-galactose, and D-glucose, 2'-FL plays a crucial role in infant nutrition and has garnered significant interest for its potential therapeutic applications in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of 2'-FL, detailed experimental protocols for its characterization, and a summary of its known signaling pathways and experimental workflows.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Chemical Formula | C₁₈H₃₂O₁₅ | [1][2] |
| Molecular Weight | 488.44 g/mol | [3][4] |
| IUPAC Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose | [1] |
| CAS Number | 41263-94-9 | [1][3][4] |
| Appearance | White to off-white amorphous powder | [5] |
| Melting Point | 230-231 °C (decomposes) | [6][7] |
| Boiling Point | Decomposes | [7] |
| Solubility in Water | 240.0 g/L | [1] |
| Solubility in DMSO | 60 mg/mL | [3] |
| Specific Optical Rotation ([α]D) | -55° to -62° | [5] |
| pKa | 11.9 | [1] |
| Stability | Stable in both low and high pH environments and at high temperatures.[8] Stored in its unopened original packaging at room temperature (max. 25 °C) and protected from moisture, the product is stable for at least 24 months.[9] |
Experimental Protocols
This section details the methodologies for determining the key chemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample (dry, fine powder)
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
Solubility Determination
Objective: To determine the solubility of this compound in a given solvent (e.g., water).
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask.
-
Equilibration: Tightly seal the flask and place it in a temperature-controlled water bath or incubator set to a specific temperature (e.g., 25°C). Stir the solution vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm) and filter the solution to remove any undissolved particles.
-
Quantification: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid residue.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).
Specific Optical Rotation Measurement
Objective: To measure the angle through which this compound rotates the plane of polarized light.
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the solvent in a volumetric flask to obtain a solution of known concentration.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent). The reading for the blank should be zeroed.
-
Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are trapped in the light path.
-
Reading: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To determine the purity of a this compound sample and quantify its concentration.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Amine-based column (e.g., Asahipak NH2P-50)
-
This compound standard of known purity
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sample preparation reagents (as needed for the specific matrix)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound at different known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure may be necessary.
-
Chromatographic Conditions:
-
Column: Asahipak NH2P-50 4E (or equivalent)
-
Mobile Phase: Isocratic elution with Acetonitrile/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Calculate the purity by determining the area percentage of the 2'-FL peak relative to all other peaks. Quantify the concentration of 2'-FL in the sample by using the calibration curve.
Signaling Pathways and Biological Activities
This compound exerts its biological effects primarily through the modulation of gut microbiota and direct interaction with host immune and intestinal epithelial cells.
Modulation of Gut Microbiota and Mucin Production
2'-FL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it serves as a selective prebiotic for beneficial bacteria, particularly Bifidobacterium species. The metabolism of 2'-FL by these bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Furthermore, 2'-FL has been shown to influence the gut mucosal barrier by promoting the expression of Mucin 2 (MUC2), a key component of the protective mucus layer.[1][3][5] This effect is, in part, mediated through the NOD-like receptor family pyrin domain containing 6 (NLRP6).[4]
Caption: 2'-FL interaction with gut microbiota and epithelial cells.
Immunomodulation via TLR4 Signaling
This compound can directly modulate the host's immune response. One of the key mechanisms is its interaction with Toll-like receptor 4 (TLR4). By binding to the TLR4-MD2 complex, 2'-FL can inhibit the signaling cascade initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7] This inhibitory action helps to dampen inflammatory responses in the gut. The downstream signaling involves the adaptor protein MyD88 and the transcription factor NF-κB.[5]
Caption: 2'-FL inhibits LPS-induced TLR4 signaling.
Experimental Workflows
In Vitro Screening of Immunomodulatory Effects
This workflow outlines a general procedure for assessing the immunomodulatory potential of this compound on immune cells in vitro.
References
- 1. This compound Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression [frontiersin.org]
- 4. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro [mdpi.com]
- 5. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro intestinal model captures immunomodulatory properties of the microbiota in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
The Biological Functions of 2'-Fucosyllactose in Infants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the milk of most mothers.[1] Emerging evidence has elucidated its critical role in infant health, extending beyond basic nutrition. This technical guide provides a comprehensive overview of the biological functions of 2'-FL in infants, with a focus on its impact on the gut microbiota, immune system development, and intestinal barrier function. Detailed experimental methodologies and quantitative data from key studies are presented to support the described mechanisms of action. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interactions modulated by this key bioactive component of human milk.
Modulation of the Infant Gut Microbiota
2'-FL acts as a selective prebiotic, shaping the infant gut microbiota by promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[2][3] This bifidogenic effect is a cornerstone of its health benefits.
Quantitative Effects on Gut Microbiota Composition
Clinical and in vitro studies have consistently demonstrated the potent bifidogenic effect of 2'-FL supplementation in infant formula.
| Study Type | Intervention | Key Findings | Reference |
| Randomized Clinical Trial | Formula with 2'-FL and GOS+FOS vs. GOS+FOS alone | Infants fed formula with 2'-FL had a significantly higher relative abundance of Bifidobacterium (59.5%) compared to the control group (24.4%), approaching the levels seen in breastfed infants (46.6%). | [4] |
| In Vitro Fermentation | Fecal cultures from infants incubated with 2'-FL | A strong and immediate increase in the relative abundance of Bifidobacteriaceae was observed. | [3] |
| In Vitro Human Colonic Model | Inoculated with representative infant gut bacteria | Significant increase in the abundance of Parabacteroides distasonis and Lactobacillus acidophilus. | [5] |
Experimental Protocol: 16S rRNA Gene Sequencing for Infant Fecal Microbiota Analysis
The following protocol provides a generalized workflow for the analysis of infant gut microbiota composition using 16S rRNA gene sequencing.
1.2.1. Fecal Sample Collection and DNA Extraction:
-
Collect infant fecal samples and immediately store them at -80°C.
-
Extract total bacterial DNA from the fecal samples using a commercially available kit with a bead-beating step to ensure efficient lysis of gram-positive bacteria like Bifidobacterium.[6]
1.2.2. PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters.
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
1.2.3. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons and pool them in equimolar concentrations.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
1.2.4. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Perform statistical analysis to compare the microbial composition between different feeding groups.
Experimental Workflow: In Vitro Fermentation Model
Immunomodulatory Functions
2'-FL plays a pivotal role in the development and regulation of the infant's immune system, both directly by interacting with immune cells and indirectly by modulating the gut microbiota.
Reduction of Inflammatory Cytokines
Supplementation of infant formula with 2'-FL has been shown to reduce the levels of pro-inflammatory cytokines, bringing them closer to the levels observed in breastfed infants.[7][8]
| Study Type | Intervention | Cytokine | Effect | Reference |
| Randomized Controlled Trial | Formula with 2'-FL (0.2 g/L or 1.0 g/L) + GOS vs. GOS only | Plasma Inflammatory Cytokines | 29-83% lower concentrations in 2'-FL groups compared to control. | [1][7] |
| Randomized Controlled Trial | Formula with 2'-FL vs. Control Formula | Plasma TNF-α | Lower concentrations in the 2'-FL group, similar to breastfed infants. | [1] |
| Ex vivo PBMC stimulation (RSV) | Formula with 0.2 g/L 2'-FL vs. Control Formula | TNF-α and IL-6 | Significantly lower levels in the 2'-FL group. | [9] |
Signaling Pathway: Attenuation of TLR4-Mediated Inflammation
A key mechanism underlying the anti-inflammatory effects of 2'-FL is its ability to inhibit Toll-like receptor 4 (TLR4) signaling.[4][10] TLR4 is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.
Experimental Protocol: In Vitro Intestinal Epithelial Cell Model
This protocol describes a general method for studying the effects of 2'-FL on intestinal epithelial cells (IECs).
2.3.1. Cell Culture:
-
Culture a human IEC line (e.g., Caco-2, HT-29) in appropriate medium until confluence to form a monolayer.
-
For some experiments, differentiate the cells to mimic the mature intestinal epithelium.
2.3.2. Treatment:
-
Pre-incubate the IEC monolayer with 2'-FL at various concentrations for a specified period (e.g., 24-48 hours).
-
Subsequently, stimulate the cells with an inflammatory agent, such as LPS, to activate TLR4 signaling.
2.3.3. Analysis:
-
Cytokine Secretion: Measure the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant using ELISA or a multiplex immunoassay.
-
Gene Expression: Analyze the mRNA expression of genes involved in the inflammatory response (e.g., TLR4, NFKBIA, TNF) using RT-qPCR.
-
Protein Expression and Signaling: Assess the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, p38 MAPK) by Western blotting or in-cell Western assays.[11]
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. 2'-FL contributes to the maturation and integrity of the intestinal barrier.
Mechanisms of Action
2'-FL strengthens the intestinal barrier through multiple mechanisms:
-
Promoting the growth of beneficial bacteria: A healthy gut microbiota contributes to a well-functioning intestinal barrier.
-
Modulating the expression of tight junction proteins: These proteins are essential for maintaining the integrity of the epithelial barrier.
-
Stimulating mucin production: Mucus forms a protective layer over the intestinal epithelium.
Experimental Protocol: Measurement of Intestinal Permeability
The lactulose/mannitol (L/M) ratio test is a non-invasive method to assess intestinal permeability in infants.
3.2.1. Administration of Sugar Solution:
-
Administer a solution containing lactulose and mannitol to the infant orally or via a nasogastric tube.[12]
3.2.2. Urine Collection:
-
Collect urine over a defined period (e.g., 5-6 hours) following the administration of the sugar solution.
3.2.3. Sugar Analysis:
-
Measure the concentrations of lactulose and mannitol in the collected urine using gas chromatography or high-performance liquid chromatography (HPLC).[12]
3.2.4. Calculation of L/M Ratio:
-
Calculate the ratio of lactulose to mannitol in the urine. A higher L/M ratio indicates increased intestinal permeability, as the larger lactulose molecule is not readily absorbed by a healthy intestine, while the smaller mannitol is.
Signaling Pathway: AMPK/SIRT1/FOXO1 Pathway
Recent research suggests that 2'-FL may also influence cellular processes related to aging and stress resistance through the AMPK/SIRT1/FOXO1 pathway.[13][14] While primarily studied in the context of aging, this pathway is also involved in cellular homeostasis and could play a role in maintaining intestinal health in infants.
Conclusion
This compound is a key bioactive component of human milk with multifaceted benefits for infant health. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system to reduce inflammation, and enhance intestinal barrier function underscores its importance in early life nutrition. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a framework for further research into the precise mechanisms of 2'-FL action and its potential applications in infant formula and therapeutic interventions. Continued investigation in these areas will further solidify our understanding of the profound impact of this remarkable human milk oligosaccharide on infant development and long-term health.
References
- 1. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prebiotic fortified infant formula linked to immune biomarkers in infants [nutraingredients.com]
- 8. Abbott study: HMO 2'-FL formula modulates infant microbiome to support immune homeostasis [nutraingredients.com]
- 9. Review of the Clinical Experiences of Feeding Infants Formula Containing the Human Milk Oligosaccharide 2′-Fucosyllactose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human milk oligosaccharides this compound and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal Permeability in Preterm Infants by Feeding Type: Mother's Milk Versus Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of 2'-Fucosyllactose in Immune System Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of breast milk that plays a pivotal role in the development and maturation of the infant immune system. This technical guide provides an in-depth analysis of the mechanisms through which 2'-FL exerts its immunomodulatory effects. It explores the direct interactions of 2'-FL with immune cells and intestinal epithelium, as well as its indirect influence via modulation of the gut microbiota. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in immunology and drug development.
Introduction
The early-life establishment of a robust and balanced immune system is critical for lifelong health. Human milk is recognized as the gold standard for infant nutrition, in part due to its rich composition of bioactive molecules that actively shape the developing immune system. Among these, human milk oligosaccharides (HMOs) have garnered significant attention for their multifaceted roles. This compound (2'-FL) is the most prevalent HMO, found in the milk of approximately 80% of women (secretor-positive individuals).[1] Emerging evidence strongly suggests that 2'-FL is not merely a prebiotic but a key immunomodulatory agent. This guide delves into the core mechanisms of 2'-FL's action on the immune system.
Mechanisms of Action of this compound
2'-FL influences immune system development through two primary, often interconnected, pathways: direct interaction with host cells and indirect modulation via the gut microbiota.
Direct Immunomodulatory Effects
2'-FL can be absorbed systemically and directly interact with various components of the immune system, including intestinal epithelial cells (IECs) and immune cells such as dendritic cells (DCs), T cells, and B cells.
-
Intestinal Epithelial Cells (IECs): IECs are at the forefront of the host's interaction with the gut environment. 2'-FL has been shown to directly modulate IEC responses, contributing to the maintenance of gut barrier integrity and the regulation of inflammatory signaling.[2] One key mechanism involves the modulation of Toll-like receptor 4 (TLR4) signaling.[2][3] 2'-FL can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by interfering with the TLR4 signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[2][3][4]
-
Dendritic Cells (DCs): Dendritic cells are crucial antigen-presenting cells that link innate and adaptive immunity. While some studies suggest that 2'-FL does not directly modulate the differentiation or maturation of human monocyte-derived dendritic cells in vitro[5], other evidence indicates that dietary intervention with 2'-FL can influence DC populations and their antigen-presenting capacity in vivo.[6]
-
T Cells: 2'-FL plays a significant role in shaping T cell responses. It has been shown to influence the differentiation of T helper (Th) cells, promoting a balanced Th1/Th2 response.[1][7] Furthermore, 2'-FL can ameliorate inflammatory conditions by reducing the proportion of Th17 cells, a key player in several inflammatory diseases.[8] This effect is partly mediated through the inhibition of the STAT3 signaling pathway.[8]
-
B Cells: Dietary 2'-FL has been demonstrated to enhance both B-cell frequency and activation, leading to improved vaccine-specific antibody responses in mice.[6] This suggests a direct role for 2'-FL in promoting humoral immunity.
Indirect Immunomodulatory Effects via Gut Microbiota
2'-FL is a prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[9] This modulation of the gut microbiota composition has profound effects on the host's immune system.
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 2'-FL by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These metabolites have well-documented immunomodulatory properties, including the enhancement of intestinal barrier function and the regulation of inflammatory responses.[7]
-
Competitive Exclusion of Pathogens: By promoting the growth of beneficial bacteria, 2'-FL helps to create a gut environment that is less favorable for the colonization of pathogenic microorganisms.[1]
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the quantitative effects of 2'-FL on key immunological parameters as reported in various preclinical and clinical studies.
Table 1: Effect of this compound on Cytokine Production
| Experimental Model | Treatment | Cytokine | Change | Reference |
| Cyclophosphamide-induced immunosuppressed mice | 0.5 g/kg BW 2'-FL (oral) | IL-2 (splenocytes) | ~1.74-fold increase (tendency) | [10] |
| IL-10 (splenocytes) | ~1.08-fold increase (tendency) | [10] | ||
| IFN-γ (splenocytes) | ~1.32-fold increase (tendency) | [10] | ||
| IL-2 mRNA (splenocytes) | ~3.32-fold increase | [10] | ||
| IL-10 mRNA (splenocytes) | ~8.08-fold increase | [10] | ||
| IL-12r mRNA (splenocytes) | ~2.27-fold increase | [10] | ||
| Suckling rats | 0.2 g/100g BW 2'-FL (oral) | IL-1β, IL-4, IL-6, IL-12, IFN-γ, TNF-α (intestinal tissue) | Decreased by nearly half at day 16 | [11] |
| C. jejuni-infected mice | 2'-FL in drinking water | IL-1β, IL-6, TNF-α, MIP-2 (colon) | Attenuated induction by 37-78% | [12] |
| Infants fed formula with 2'-FL | 0.2 g/L or 1.0 g/L 2'-FL | Plasma inflammatory cytokines | Lower concentrations compared to control formula | [10] |
| Imiquimod-induced psoriasis-like mouse model | 2'-FL administration | Th17-related cytokines | Decreased production | [8][13] |
Table 2: Effect of this compound on Immune Cell Populations
| Experimental Model | Treatment | Cell Population | Change | Reference |
| Suckling rats | 0.2 g/100g BW 2'-FL (oral) | T cell subsets (mesenteric lymph nodes) | Increased at day 16 | [7] |
| Influenza-vaccinated mice | 1% 2'-FL in diet | Splenic B-cells (CD27+ activation marker) | Increased expression | [6][14] |
| Vaccine-specific CD4+ T-cells (spleen) | Increased proliferation | [6][14] | ||
| Vaccine-specific CD8+ T-cells (spleen) | Increased proliferation | [6][14] | ||
| Imiquimod-induced psoriasis-like mouse model | 2'-FL administration | Th17 cells | Reduced proportion | [8][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Caco-2/THP-1 Co-culture Model for Intestinal Inflammation
This model is used to study the direct effects of 2'-FL on intestinal epithelial and immune cells in a controlled inflammatory environment.[5][6][7][8][15]
-
Cell Lines:
-
Caco-2 cells (human colorectal adenocarcinoma) to model the intestinal epithelial barrier.
-
THP-1 cells (human monocytic leukemia) to model macrophages.
-
-
Protocol:
-
Seed Caco-2 cells on transwell inserts and culture for 14-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Monitor transepithelial electrical resistance (TEER) to assess barrier integrity.
-
Seed THP-1 cells in the basolateral compartment of the transwell plate.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
To induce an inflammatory state, prime the Caco-2 monolayer with IFN-γ and stimulate the differentiated THP-1 cells with LPS and IFN-γ.
-
Add 2'-FL to the apical compartment (Caco-2 side) at desired concentrations.
-
After incubation, collect supernatant from the basolateral compartment to measure cytokine levels using ELISA or multiplex assays.
-
Assess Caco-2 barrier function by measuring TEER and permeability to markers like FITC-dextran.
-
In Vivo Mouse Model of Cyclophosphamide-Induced Immunosuppression
This model is used to evaluate the immune-enhancing potential of 2'-FL in an immunocompromised host.[10][16]
-
Animals: ICR or BALB/c mice.
-
Protocol:
-
Acclimatize mice for at least one week.
-
Randomly divide mice into control, cyclophosphamide (CCP) only, and CCP + 2'-FL groups.
-
Administer 2'-FL (e.g., 0.5 mg/kg body weight) or vehicle (distilled water) orally to the respective groups for a specified period (e.g., 14 days).
-
Induce immunosuppression by intraperitoneal injection of CCP (e.g., 80 mg/kg body weight) for the last few days of the treatment period. The control group receives saline injections.
-
At the end of the experiment, collect spleens and peripheral blood.
-
Isolate splenocytes to measure cytokine production (e.g., IL-2, IL-10, IFN-γ) upon stimulation with a mitogen like Concanavalin A.
-
Analyze immune cell populations in the spleen and blood using flow cytometry.
-
In Vitro Dendritic Cell Maturation Assay
This assay assesses the direct effect of 2'-FL on the maturation of dendritic cells.[17][18][19][20]
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or bone marrow cells.
-
Protocol:
-
Isolate CD14+ monocytes from PBMCs.
-
Culture monocytes for 6 days in the presence of GM-CSF and IL-4 to differentiate them into immature dendritic cells (moDCs).
-
Treat immature moDCs with different concentrations of 2'-FL for a specified period (e.g., 24-48 hours).
-
To induce maturation, stimulate the moDCs with LPS.
-
Analyze the expression of maturation markers (e.g., CD80, CD83, CD86, MHC-II) on the surface of the DCs using flow cytometry.
-
Measure the production of cytokines (e.g., IL-10, IL-12p70) in the culture supernatant by ELISA.
-
Signaling Pathways Modulated by this compound
2'-FL exerts its immunomodulatory effects by influencing several key signaling pathways.
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes LPS from Gram-negative bacteria, triggering a pro-inflammatory response primarily through the activation of the transcription factor NF-κB. 2'-FL has been shown to inhibit this pathway.[2][3][4]
-
Mechanism: In silico modeling and experimental data suggest that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, thereby competing with LPS for binding and inhibiting downstream signaling.[2] This leads to reduced activation of NF-κB and consequently, decreased transcription of pro-inflammatory cytokine genes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactooligosaccharide or this compound Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. mail.ffhdj.com [mail.ffhdj.com]
- 10. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. 2′-fucosyllactose| human milk oligosaccharides | HMO | 2’-FL [hcp.biostime.com]
- 14. Human Milk Oligosaccharide this compound Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.8. In Vitro Intestinal Co-Culture Model [bio-protocol.org]
- 16. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The oligosaccharides 6’-sialyllactose, 2’-fucosyllactose or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation | PLOS One [journals.plos.org]
- 18. research.monash.edu [research.monash.edu]
- 19. The oligosaccharides 6'-sialyllactose, this compound or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Impact of 2'-Fucosyllactose on Cognitive Function: A Technical Whitepaper for Researchers
Abstract
2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with the potential to positively influence cognitive function. Initially recognized for its prebiotic and immune-modulating effects in infants, a growing body of preclinical evidence suggests that 2'-FL plays a crucial role in the gut-brain axis, impacting learning, memory, and synaptic plasticity. This technical guide provides an in-depth review of the current scientific literature, focusing on the molecular mechanisms, key experimental findings, and methodological considerations for researchers, scientists, and drug development professionals investigating the neurocognitive effects of 2'-FL. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the complex biological pathways and workflows involved in 2'-FL's mechanism of action.
Introduction
Human milk oligosaccharides are complex glycans that constitute the third-largest solid component of human milk, after lactose and lipids.[1] Among the more than 150 identified HMOs, this compound (2'-FL) is the most prevalent in the milk of most mothers.[2] While the role of HMOs in establishing a healthy gut microbiome and supporting the developing immune system is well-established, recent research has unveiled their potential to influence neurodevelopment and cognitive performance.[3][4]
Preclinical studies in rodent models have demonstrated that supplementation with 2'-FL can enhance performance in various cognitive tasks.[4][5] The proposed mechanisms are multifaceted, involving the modulation of the gut microbiota, enhancement of gut-brain communication via the vagus nerve, and the upregulation of key proteins involved in synaptic plasticity.[6][7] This whitepaper will delve into the technical details of these findings to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 2'-FL on cognitive function and related biomarkers.
Table 1: Effects of 2'-FL on Long-Term Potentiation (LTP) in Rodents
| Study | Animal Model | 2'-FL Dose/Duration | LTP Measurement Area | Key Findings |
| Vázquez, E. et al. (2016) | Mice | Diet containing 2'-FL for 3 hours, 6 weeks, or 12 weeks | Hippocampal CA3-CA1 | Enhanced LTP compared to control. LTP in the 12-week 2'-FL group lasted for over 3 days, while it lasted less than 24 hours in the control group.[6][8] |
| Vázquez, E. et al. (2016) | Rats | 2'-FL supplemented diet | Hippocampal CA3-CA1 | Significantly larger and longer-lasting LTP response compared to control and L-fucose groups. This effect was abolished by bilateral vagotomy.[9] |
| Oliveros, E. et al. (2016) | Rats | Oral supplementation during lactation | Hippocampus | More intense and longer-lasting LTP in both young (4-6 weeks) and adult (1 year) rats compared to controls.[10] |
Table 2: Effects of 2'-FL on Cognitive Performance in Rodent Behavioral Tests
| Study | Animal Model | 2'-FL Dose/Duration | Behavioral Test(s) | Key Findings |
| Vázquez, E. et al. (2015) | Mice & Rats | Chronic oral administration | IntelliCage (mice), Skinner box (rats) | 2'-FL-treated animals performed significantly better in spatial learning, working memory, and operant conditioning tasks compared to controls. |
| Vázquez, E. et al. (2016) | Rats | 2'-FL supplemented diet | Fixed Ratio 1 (FR1) lever-pressing task | 2'-FL fed rats with an intact vagus nerve learned the task faster and pressed the lever more times than control groups and 2'-FL fed rats with vagotomy.[8] |
| Oliveros, E. et al. (2016) | Rats | Oral supplementation during lactation | Novel Object Recognition (NOR), Y-maze, Morris Water Maze | At 1 year of age, 2'-FL supplemented rats performed significantly better in NOR and Y-maze tasks. A trend towards better performance was observed in the Morris Water Maze just after weaning.[2][10] |
| Munni et al. (2025) | 5xFAD Mice | 300-1,200 mg/kg, oral, for 11 weeks | Morris Water Maze, Y-maze | Improved cognitive performance by shortening escape latency in the water maze and restoring alternation behavior in the Y-maze.[11][12] |
| Anonymous (2025) | Growing Mice | Long-term (4 weeks) supplementation | Y-maze, Novel Object Recognition, Water Maze | Enhanced cognitive memory function. This effect was abolished by antibiotic intervention.[8] |
Table 3: Effects of 2'-FL on Neurochemical and Molecular Markers
| Study | Animal Model | 2'-FL Dose/Duration | Marker(s) Measured | Key Findings |
| Vázquez, E. et al. (2015) | Rats | Chronic administration | PSD-95, p-CaMKII, BDNF | Increased expression in cortical and subcortical structures.[7] |
| Vázquez, E. et al. (2016) | Rats | Supplementation for 5 weeks | PSD-95, CaMKII, BDNF | Higher levels in the hippocampus. Higher PSD-95 in the frontal cortex and higher BDNF in the striatum. Immunostaining showed PSD-95 expression in neurites of 2'-FL fed rats, which was absent in controls.[6][8] |
| Munni et al. (2025) | 5xFAD Mice | 300-1,200 mg/kg, oral, for 11 weeks | Aβ plaques, p-tau, TNF-α, IL-6, BDNF, PSD-95, SV2 | Significantly reduced Aβ plaque load and lowered plasma TNF-α and IL-6. Restored expression of BDNF and PSD-95, and increased SV2 expression.[11][12][13] |
| Anonymous (2025) | Growing Mice | Long-term (4 weeks) supplementation | 5-HT, 5-HTP, Gut Microbiota (Bacteroides, Lactobacillus), Short-Chain Fatty Acids | Significantly elevated levels of 5-HT and 5-HTP in the hippocampus. Increased relative abundance of Bacteroides and Lactobacillus. Increased production of short-chain fatty acids (SCFAs).[8] |
Signaling Pathways and Mechanisms of Action
The cognitive benefits of 2'-FL appear to be mediated by a complex interplay between the gut and the brain. The primary proposed mechanisms include the modulation of the gut-brain axis via the vagus nerve and the alteration of gut microbiota, which in turn influences neuroactive compounds and brain plasticity markers.
The Gut-Brain Axis: Vagus Nerve Stimulation
A pivotal mechanism for 2'-FL's effect on cognition is its ability to indirectly stimulate the vagus nerve, a critical communication pathway between the gut and the brain.[7] Preclinical studies have shown that the cognitive-enhancing effects of 2'-FL are abolished upon vagotomy, indicating a necessary role for this neural pathway.[9]
Figure 1. Proposed gut-brain axis signaling pathway for 2'-FL.
Modulation of Gut Microbiota and the Serotonin Pathway
2'-FL acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[8][14] This modulation of the gut microbiome can lead to the production of neuroactive metabolites, including short-chain fatty acids (SCFAs) and precursors to neurotransmitters.[8] A recent study has elucidated a potential mechanism involving the serotonin (5-HT) pathway.[8][9] 2'-FL appears to influence the gut microbiota to increase the production of 5-hydroxytryptophan (5-HTP), a precursor to serotonin that can cross the blood-brain barrier.[8][15]
Figure 2. 2'-FL's modulation of the serotonin synthesis pathway.
Upregulation of Synaptic Plasticity-Related Proteins
At the molecular level within the brain, 2'-FL supplementation has been shown to increase the expression of several key proteins involved in synaptic plasticity and memory formation.[1][6] These include Postsynaptic Density Protein 95 (PSD-95), Brain-Derived Neurotrophic Factor (BDNF), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][6]
Figure 3. Upregulation of synaptic plasticity proteins by 2'-FL.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited preclinical studies to assess the impact of 2'-FL on cognitive function.
Animal Models and 2'-FL Administration
-
Species: Male C57BL/6J mice, FVB/N mice, 5xFAD transgenic mice (Alzheimer's model), and Wistar rats are commonly used.[1][6][12]
-
Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
-
2'-FL Administration:
-
Dietary Supplementation: 2'-FL is incorporated into the standard rodent chow at specified concentrations.
-
Oral Gavage: A solution of 2'-FL in water or saline is administered directly into the stomach using a gavage needle. Doses in Alzheimer's model mice have ranged from 300 to 1,200 mg/kg of body weight.[12]
-
Supplementation in Drinking Water: 2'-FL is dissolved in the drinking water at various percentages (w/v).[16]
-
Duration: Administration periods vary from acute (a few hours) to chronic (several weeks or months).[6]
-
Behavioral Testing for Cognitive Function
A battery of behavioral tests is used to assess different aspects of learning and memory.
-
Morris Water Maze (MWM):
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal cues are placed around the room for navigation.
-
Procedure: Mice are trained over several days to find the hidden platform from different starting locations. Latency to find the platform is recorded. A probe trial is conducted on the final day where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[17][18]
-
-
Y-Maze:
-
Purpose: To evaluate spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each of the last three entries) is a measure of spatial working memory.[19]
-
-
Novel Object Recognition (NOR):
-
Purpose: To assess recognition memory.
-
Procedure: In a familiarization phase, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory.[20]
-
-
Operant Conditioning (Skinner Box):
-
Purpose: To evaluate associative learning and memory.
-
Apparatus: A chamber equipped with a lever and a food dispenser.
-
Procedure: Animals learn to press a lever to receive a food reward (e.g., Fixed Ratio 1 schedule where one press equals one reward). The rate of learning and the number of lever presses are measured.[1]
-
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
-
Purpose: To measure synaptic plasticity, a cellular correlate of learning and memory.
-
Procedure:
-
Electrode Implantation: Under anesthesia, stimulating and recording electrodes are surgically implanted into the hippocampus (e.g., stimulating the Schaffer collaterals and recording from the CA1 region).[6]
-
Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to baseline electrical stimulation.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., tetanus or theta-burst stimulation) is delivered to induce LTP.[21][22]
-
Post-HFS Recording: fEPSPs are recorded for an extended period (hours to days) to measure the potentiation of the synaptic response. The magnitude and duration of the fEPSP increase are quantified.[6]
-
Molecular and Neurochemical Analyses
-
Western Blotting: To quantify the expression levels of proteins such as PSD-95, BDNF, and CaMKII in brain tissue homogenates (e.g., from the hippocampus and cortex).
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of specific proteins within brain sections.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentrations of cytokines (e.g., TNF-α, IL-6) in plasma or brain tissue.[11]
-
High-Performance Liquid Chromatography (HPLC): To quantify neurotransmitters and their metabolites (e.g., serotonin and 5-HTP) in brain tissue and other biological samples.
-
16S rRNA Gene Sequencing: To analyze the composition of the gut microbiota from fecal samples.[8]
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of 2'-FL on cognitive function in a rodent model.
Figure 4. A generalized experimental workflow for 2'-FL cognitive studies.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a cognitive-enhancing agent in preclinical models. The mechanisms of action, centered on the gut-brain axis, offer exciting avenues for further research and potential therapeutic development.
Future research should focus on:
-
Translational Studies: While rodent studies are promising, well-controlled clinical trials in human populations (infants, adults, and the elderly) are necessary to confirm these cognitive benefits.[4][5]
-
Microbiota and Metabolites: Further investigation is needed to identify the specific bacterial species and microbial metabolites responsible for mediating the effects of 2'-FL on the brain.
-
Synergistic Effects: Exploring the potential synergistic effects of 2'-FL with other HMOs and bioactive compounds on cognitive function.
-
Therapeutic Applications: Investigating the therapeutic potential of 2'-FL in neurodevelopmental disorders and age-related cognitive decline.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Frontiers | 2′-Fucosyllactose mitigates cognitive deficits in Alzheimer models: targeting amyloid pathology, oxidative stress, and synaptic plasticity [frontiersin.org]
- 6. traversescience.com [traversescience.com]
- 7. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive and behavioral benefits of 2′-fucosyllactose in growing mice: the roles of 5-hydroxytryptophan and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive and behavioral benefits of this compound in growing mice: the roles of 5-hydroxytryptophan and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Similar to Those Who Are Breastfed, Infants Fed a Formula Containing this compound Have Lower Inflammatory Cytokines in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo recordings of long-term potentiation and long-term depression in the dentate gyrus of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. This compound Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Y-Maze Protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. scientifica.uk.com [scientifica.uk.com]
- 22. Recording long-term potentiation of synaptic transmission by three-dimensional multi-electrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Power of 2'-Fucosyllactose: A Deep Dive into its Bifidogenic Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), plays a pivotal role in shaping the infant gut microbiome. Its selective utilization by beneficial bacteria, particularly species of the genus Bifidobacterium, underscores its potent prebiotic activity. This technical guide provides a comprehensive overview of the mechanisms underlying the bifidogenic effects of 2'-FL, detailing the metabolic pathways, summarizing key quantitative data, and outlining experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel prebiotics, synbiotics, and infant nutrition products.
Quantitative Effects of this compound on Bifidobacterium
The addition of 2'-FL to growth media has been shown to significantly promote the proliferation of various Bifidobacterium species. This selective fermentation leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which contribute to a healthy gut environment.
Growth Promotion of Bifidobacterium Species
Numerous studies have demonstrated the robust growth-promoting effect of 2'-FL on specific Bifidobacterium strains. Notably, species such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum are avid consumers of 2'-FL.[1][2] The growth of these bacteria is often significantly higher in the presence of 2'-FL compared to other prebiotics like galactooligosaccharides (GOS) or lactose alone.[3] For instance, studies have shown that 2'-FL dramatically accelerates the growth and proliferation of Bifidobacterium bifidum strains YH17 and BBI01.[4] The ability to utilize 2'-FL provides a competitive advantage to these species, allowing them to dominate the infant gut microbiota.[5]
| Bifidobacterium Species | Substrate | Observation | Reference |
| B. longum subsp. infantis Bi-26 | 2'-FL vs. Lactose | Upregulation of ABC-type sugar transport clusters and more diverse metabolite profile with 2'-FL. | [6][7] |
| B. bifidum YH17 & BBI01 | 2'-FL | Dramatically accelerated growth and proliferation. | [4] |
| B. longum subsp. infantis, B. bifidum | 2'-FL | Identified as major consumers of 2'-FL. | [1][2] |
| B. longum subsp. infantis | 2'-FL, 3-FL, 6'-SL | Good growth on all tested HMOs in a structure-dependent manner. | [8] |
| B. breve, B. longum subsp. longum, B. adolescentis | 2'-FL | Unable to utilize 2'-FL for growth in some studies. | [8] |
| B. bifidum IPLA20048 | 2'-FL | Efficiently degrades 2'-FL. | [1] |
Metabolite Production from 2'-FL Fermentation
The fermentation of 2'-FL by Bifidobacterium leads to the production of various metabolites, with acetate, lactate, and formate being the most prominent.[6][7] Acetate is a key SCFA that can be utilized by other gut bacteria to produce butyrate, a primary energy source for colonocytes. The production of these acidic end-products contributes to a lower colonic pH, which in turn inhibits the growth of potential pathogens.[1] Some studies have also reported the production of 1,2-propanediol from the fucose moiety of 2'-FL.[6][9]
| Metabolite | Producing Organism(s) | Key Findings | Reference |
| Acetate, Lactate, Formate | B. longum subsp. infantis Bi-26 | Major end-products of 2'-FL fermentation. | [6][7] |
| Acetate, Propionate | Infant gut microbiota | Increased production in the presence of 2'-FL. | [10] |
| 1,2-propanediol | B. longum isolates | Major metabolite from L-fucose fermentation. | [9] |
| Acetic Acid, Lactic Acid | B. bifidum IPLA20048 | Increased levels after 24h of incubation with 2'-FL. | [1] |
Metabolic Pathways for this compound Utilization
Bifidobacterium species have evolved sophisticated enzymatic machinery to degrade and metabolize 2'-FL. Two distinct pathways have been characterized: an intracellular and an extracellular degradation strategy.
Intracellular Metabolism in B. longum subsp. infantis
B. longum subsp. infantis utilizes an intracellular pathway to metabolize 2'-FL.[11] This process begins with the transport of the intact 2'-FL molecule across the cell membrane via specific ATP-binding cassette (ABC) transporters.[6][7] Once inside the cell, a dedicated α-fucosidase (GH95 family) cleaves the fucose residue.[12] The resulting lactose is then hydrolyzed by a β-galactosidase into glucose and galactose, which enter the central glycolytic pathway, specifically the "bifid shunt." The released fucose is further metabolized to produce 1,2-propanediol.[9]
Extracellular Metabolism in B. bifidum
In contrast, B. bifidum employs an extracellular degradation strategy.[1] This species secretes an extracellular 1,2-α-L-fucosidase that hydrolyzes 2'-FL in the external environment, releasing fucose and lactose.[1] These monosaccharides and disaccharides are then transported into the cell for subsequent metabolism. This extracellular degradation allows for potential cross-feeding interactions, where other bacteria that cannot directly utilize 2'-FL can benefit from the released fucose and lactose.[1][2]
Experimental Protocols
To investigate the prebiotic effects of 2'-FL on Bifidobacterium, standardized in vitro fermentation models are commonly employed. The following provides a detailed methodology for a typical batch culture fermentation experiment.
In Vitro Batch Culture Fermentation of Bifidobacterium with this compound
Objective: To assess the growth and metabolic activity of a specific Bifidobacterium strain when cultured with 2'-FL as the primary carbon source.
Materials:
-
Bifidobacterium strain of interest (e.g., B. longum subsp. infantis ATCC 15697)
-
Modified MRS (de Man, Rogosa, and Sharpe) broth, carbohydrate-free
-
Sterile, anaerobic stock solutions of this compound (e.g., 20% w/v) and a control carbohydrate (e.g., glucose or lactose)
-
Anaerobic chamber or system (e.g., with a gas mix of 85% N₂, 10% CO₂, 5% H₂)
-
Spectrophotometer for measuring optical density (OD₆₀₀)
-
HPLC system for metabolite analysis (e.g., with a refractive index detector)
-
Sterile culture tubes or a microplate reader compatible with anaerobic conditions
Procedure:
-
Strain Activation: Revive the Bifidobacterium strain from frozen stocks by inoculating into carbohydrate-replete MRS broth and incubating anaerobically at 37°C for 24-48 hours, or until robust growth is observed.
-
Preparation of Inoculum: Subculture the activated strain into fresh MRS broth and grow to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash twice with a sterile anaerobic buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a standardized cell density (e.g., OD₆₀₀ of 1.0).
-
Experimental Setup:
-
In an anaerobic chamber, dispense the carbohydrate-free MRS broth into sterile culture tubes or microplate wells.
-
Supplement the media with either 2'-FL or the control carbohydrate to a final concentration of, for example, 1% (w/v). Include a negative control with no added carbohydrate.
-
Inoculate each tube or well with the prepared Bifidobacterium inoculum to a final starting OD₆₀₀ of approximately 0.05.
-
-
Incubation: Incubate the cultures anaerobically at 37°C.
-
Data Collection:
-
Growth Monitoring: At regular time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours), measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.
-
Metabolite Analysis: At the same time points, collect aliquots of the culture supernatant by centrifugation. Store the supernatants at -20°C until analysis. Analyze the concentrations of 2'-FL, fucose, lactose, and major fermentation end-products (e.g., acetate, lactate, formate) using a validated HPLC method.
-
-
Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each condition. Calculate the consumption of 2'-FL and the production of metabolites over time. Perform statistical analysis to determine significant differences between the 2'-FL and control groups.
Conclusion
This compound is a highly effective prebiotic that selectively promotes the growth and metabolic activity of beneficial Bifidobacterium species. The ability of certain bifidobacteria to efficiently utilize 2'-FL through specialized metabolic pathways gives them a competitive edge in the gut ecosystem. Understanding these intricate interactions at a molecular level is crucial for the rational design of next-generation synbiotics and functional foods aimed at modulating the gut microbiota for improved health outcomes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in this promising field.
References
- 1. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. This compound as a prebiotic modulates the probiotic responses of Bifidobacterium bifidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Genes and Metabolite Trends in Bifidobacterium longum subsp. infantis Bi-26 Metabolism of Human Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of Different Human Milk Oligosaccharides on Growth of Bifidobacteria in Monoculture and Co-culture With Faecalibacterium prausnitzii [frontiersin.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants [frontiersin.org]
An In-depth Technical Guide on the Interaction of 2'-Fucosyllactose with Intestinal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human milk that plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating intestinal and immune function. Emerging evidence highlights the direct interaction of 2'-FL with intestinal epithelial cells (IECs), influencing barrier integrity, cellular signaling, and immune responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of 2'-FL with IECs, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
The intestinal epithelium forms a critical barrier, separating the luminal contents from the underlying host tissues. Its integrity is paramount for maintaining gut homeostasis and preventing the translocation of harmful substances. Human milk oligosaccharides, and 2'-FL in particular, have been shown to reinforce this barrier and modulate epithelial cell function through various mechanisms. These include strengthening tight junctions, promoting mucus production, and influencing key intracellular signaling pathways that govern inflammation and cell fate. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics and functional foods aimed at improving gut health.
Data Presentation: Quantitative Effects of this compound on Intestinal Epithelial Cells
The following tables summarize the quantitative data from key studies investigating the effects of 2'-FL on IECs.
Table 1: Effect of 2'-FL on Intestinal Barrier Function in Caco-2 Cells
| Parameter | Treatment | Concentration | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | 2'-FL | 200 µg/mL | Significant recovery of TEER values after damage induced by Lactobacillus rhamnosus KLDS 8001. | [1] |
| Transepithelial Electrical Resistance (TEER) | 2'-FL | 400 µg/mL | Further significant recovery of TEER values compared to 200 µg/mL. | [1] |
| FITC-Dextran (FD-4) Infiltration | 2'-FL | 200 µg/mL | Significant reduction in FD-4 infiltration after damage. | [1] |
| FITC-Dextran (FD-4) Infiltration | 2'-FL | 400 µg/mL | Further significant reduction in FD-4 infiltration compared to 200 µg/mL. | [1] |
Table 2: Effect of 2'-FL on Mucin and Related Gene Expression in Goblet Cells (LS174T and HT29-MTX)
| Gene/Protein | Cell Line | Treatment | Concentration | Fold Change/Effect | Reference |
| MUC2 (mRNA) | LS174T | 2'-FL + TNF-α | Not Specified | Significant upregulation compared to TNF-α alone. | [2] |
| TFF3 (mRNA) | LS174T | 2'-FL + TNF-α | Not Specified | Significant upregulation compared to TNF-α alone. | [2] |
| CHST5 (mRNA) | LS174T | 2'-FL + TNF-α | Not Specified | Significant upregulation compared to TNF-α alone. | [2] |
| MUC2 (protein) | LS174T | 2'-FL + TNF-α | Not Specified | Enhanced expression confirmed by immunofluorescence. | [2] |
| GAL3ST2 (mRNA) | Human Goblet Cells | Pure 2'-FL | Not Specified | Significantly induced. | [3][4] |
| CHST5 (mRNA) | Human Goblet Cells | Pure 2'-FL | Not Specified | Significantly induced. | [3][4] |
Table 3: Effect of 2'-FL on Inflammatory Signaling in Intestinal Cells
| Pathway/Molecule | Cell Line/Model | Treatment | Effect | Reference |
| TLR4 (protein) | LS174T | 2'-FL + TNF-α | Significant decrease compared to TNF-α alone. | [2] |
| MyD88 (protein) | LS174T | 2'-FL + TNF-α | Significant decrease compared to TNF-α alone. | [2] |
| NF-κB (protein) | LS174T | 2'-FL + TNF-α | Significant decrease compared to TNF-α alone. | [2] |
| STAT3 phosphorylation | Mouse model of colitis | 2'-FL | Downregulated. | [5] |
| NLRP6 (mRNA) | Mouse model of colitis | 2'-FL | Upregulated. | [6] |
Core Signaling Pathways Modulated by this compound
2'-FL exerts its effects on IECs by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.
Inhibition of TLR4 Signaling
2'-FL can attenuate inflammatory responses in IECs by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, which is a key pathway activated by lipopolysaccharide (LPS) from Gram-negative bacteria.
Caption: Inhibition of the TLR4 signaling pathway by this compound.
Modulation of STAT3 Signaling
2'-FL has been shown to downregulate the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell proliferation, thereby ameliorating colitis.
Caption: Modulation of the STAT3 signaling pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the interaction of 2'-FL with IECs.
Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Assay
Objective: To assess the effect of 2'-FL on the integrity of the intestinal epithelial barrier in vitro.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids
-
Transwell® inserts (0.4 µm pore size)
-
EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes
-
This compound (2'-FL)
-
FITC-dextran (4 kDa)
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ humidified incubator.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 1 x 10⁵ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
TEER Measurement:
-
Equilibrate the Transwell® plate at room temperature for 30 minutes.
-
Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank insert and multiply by the surface area of the insert.
-
-
2'-FL Treatment: Once a stable TEER reading is achieved (typically >300 Ω·cm²), treat the cells with the desired concentration of 2'-FL in the apical chamber.
-
Barrier Disruption (Optional): To model a compromised barrier, co-treat with an inflammatory stimulus such as TNF-α or LPS.
-
Monitoring Barrier Integrity: Measure TEER at regular intervals (e.g., 24, 48, 72 hours) post-treatment.
-
Paracellular Permeability Assay:
-
After the final TEER measurement, replace the apical medium with a solution containing FITC-dextran (1 mg/mL).
-
Incubate for 2-4 hours.
-
Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader (excitation: 490 nm, emission: 520 nm).
-
Calculate the apparent permeability coefficient (Papp).
-
Western Blot Analysis of Tight Junction Proteins
Objective: To quantify the expression of tight junction proteins (e.g., claudin-1, occludin, ZO-1) in IECs following treatment with 2'-FL.
Materials:
-
IECs (e.g., Caco-2, T84)
-
This compound (2'-FL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-claudin-1, anti-occludin, anti-ZO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Culture IECs to confluence and treat with 2'-FL for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ) and normalize to the loading control (e.g., β-actin).
Immunofluorescence Staining of MUC2 in Goblet Cells
Objective: To visualize and quantify the expression of MUC2 in goblet-like cells (e.g., HT29-MTX) treated with 2'-FL.
Materials:
-
HT29-MTX cells
-
This compound (2'-FL)
-
Chamber slides or coverslips
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-MUC2)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Cell Culture and Treatment: Seed HT29-MTX cells on chamber slides or coverslips and treat with 2'-FL.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the anti-MUC2 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides with mounting medium, and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of MUC2 staining using image analysis software.
Experimental Workflow for IEC and Immune Cell Co-culture
Objective: To investigate the immunomodulatory effects of 2'-FL on the crosstalk between IECs and immune cells.
Caption: Experimental workflow for co-culture of IECs and immune cells.
Conclusion
This compound demonstrates significant and multifaceted interactions with intestinal epithelial cells. It enhances intestinal barrier function by upregulating tight junction proteins and promoting mucin production. Furthermore, 2'-FL exhibits potent immunomodulatory effects by attenuating inflammatory signaling pathways such as TLR4 and STAT3. These direct effects on the intestinal epithelium, independent of its prebiotic activity, underscore the importance of 2'-FL in maintaining gut homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of 2'-FL and harness its therapeutic potential for a range of gastrointestinal disorders. The continued investigation into the intricate signaling networks modulated by 2'-FL will undoubtedly pave the way for innovative strategies to promote intestinal health.
References
- 1. researchgate.net [researchgate.net]
- 2. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. This compound restores the intestinal mucosal barrier in ulcerative colitis by inhibiting STAT3 palmitoylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Human Biosynthesis of 2'-Fucosyllactose
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant Human Milk Oligosaccharide (HMO) found in the breast milk of most women.[1] It plays a crucial role in infant health, acting as a prebiotic to shape the gut microbiota, an anti-adhesive antimicrobial that prevents pathogen binding, and a modulator of the host immune system.[2] The synthesis of 2'-FL is a genetically determined process, primarily controlled by the activity of a single enzyme, Fucosyltransferase 2 (FUT2).[3] Understanding the biosynthesis of 2'-FL is critical for its production as a bioactive ingredient in infant formula and for exploring its therapeutic potential in various diseases, including those related to gut health and immune function.
This guide provides a detailed overview of the 2'-FL biosynthesis pathway in humans, quantitative data, relevant experimental protocols, and visualizations of the core processes.
The Core Biosynthesis Pathway
The synthesis of 2'-FL in humans is a one-step enzymatic reaction occurring primarily in mammary epithelial cells. The pathway involves the transfer of an L-fucose sugar unit from a donor substrate to an acceptor substrate.
-
Enzyme: Galactoside 2-alpha-L-fucosyltransferase 2 (FUT2).[4] This enzyme is encoded by the FUT2 gene, also known as the Secretor (Se) gene.[3]
-
Donor Substrate: Guanosine diphosphate-L-fucose (GDP-L-fucose).
-
Acceptor Substrate: Lactose (a disaccharide composed of galactose and glucose).
The FUT2 enzyme catalyzes the formation of an α-1,2 glycosidic linkage between L-fucose and the galactose moiety of lactose, resulting in the formation of this compound.[5][6]
Genetic Control: The FUT2 Gene and Secretor Status
The ability to synthesize and secrete 2'-FL is determined by the FUT2 gene located on chromosome 19.[7]
-
Secretors: Individuals possessing at least one functional copy of the FUT2 gene produce an active FUT2 enzyme. They synthesize 2'-FL and other α-1,2-fucosylated glycans, which are present in breast milk, saliva, and mucosal secretions. Approximately 80% of the global population are secretors.[4][8]
-
Non-secretors: Individuals who are homozygous for a non-functional FUT2 allele cannot produce active FUT2 enzyme.[9] Consequently, they do not produce 2'-FL. The most common non-functional allele, particularly in Caucasian populations, is a nonsense mutation (G428A, W143X, rs601338), which introduces a premature stop codon.[7]
Non-secretor status is a risk factor for certain conditions, such as Crohn's disease, and may influence the composition of the gut microbiome.[8][10]
Quantitative Data
Enzyme Kinetics
The kinetic properties of the FUT2 enzyme have been characterized using various substrates. These values are essential for understanding enzyme efficiency and for designing biocatalytic production systems.
| Substrate | Michaelis Constant (Km) | Notes | Reference |
| GDP-fucose | 50 µM | For wild-type FUT2 cloned as a full-length protein. | [11] |
| GDP-fucose | 197 µM | For α-1,2-fucosyltransferase from the Secretor locus. | [12] |
| Phenyl-β-D-galactoside | 11.5 mM | Synthetic acceptor substrate. | [5][12] |
| Lacto-N-biose | 3.6 mM | Natural acceptor substrate (Galβ1-3GlcNAc). | [5][12] |
| N-acetyllactosamine | 3.8 mM | Natural acceptor substrate (Galβ1-4GlcNAc). | [5][12] |
Physiological Concentrations
The concentration of 2'-FL in human breast milk varies significantly and is directly dependent on the mother's secretor status.
| Mother's Secretor Status | 2'-FL Concentration Range (in Milk) | Reference |
| Secretor | 1.0 to 2.8 g/L | [13] |
| Non-secretor | 0.01 to 0.06 g/L | [13] |
Experimental Protocols
Protocol for Quantification of 2'-FL in Human Milk by LC-MS/MS
This protocol provides a method for the accurate quantification of 2'-FL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from established methodologies.[13]
1. Sample Preparation and Extraction: a. Thaw frozen human milk samples overnight at 4°C. b. Dilute a 20 µL aliquot of milk 20- to 50-fold with ultrapure water. c. Take a 25 µL aliquot of the diluted sample and mix with 25 µL of ultrapure water. d. To remove lipids, add 200 µL of Folch solution (chloroform:methanol, 2:1 v/v). Vortex for 10 seconds. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully collect the upper aqueous layer containing the oligosaccharides for analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. b. Mobile Phase A: 0.1% formic acid in ultrapure water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient Elution:
- 0–1 min: 97% A, 3% B
- 1–15 min: Gradient to 85% A, 15% B
- 15–20 min: Gradient to 60% A, 40% B
- Follow with a wash and re-equilibration step. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C.
3. Mass Spectrometry: a. Ionization Mode: Positive electrospray ionization (ESI+). b. Detection: Use Multiple Reaction Monitoring (MRM) mode. c. Transitions: Monitor specific precursor-to-product ion transitions for 2'-FL and an appropriate internal standard. d. Quantification: Generate a standard curve using certified 2'-FL reference material. Calculate the concentration in samples by interpolating their peak areas against the standard curve.
Protocol for FUT2 Enzyme Activity Assay
This protocol describes a general method for determining the enzymatic activity of FUT2 in cell lysates or with purified protein. It relies on the quantification of the 2'-FL product.
1. Reagents and Buffers:
- Assay Buffer: 50 mM HEPES, pH 7.0, 25 mM MnCl₂, 5 mM ATP.
- Substrates:
- 10 mM Lactose stock solution in ultrapure water.
- 2 mM GDP-L-fucose stock solution in ultrapure water.
- Enzyme Source: Cell lysate from cells transfected with a FUT2 expression vector, or purified FUT2 protein.
- Stop Solution: 20 mM EDTA.
2. Assay Procedure: a. Prepare reaction mixtures in microcentrifuge tubes on ice. For a 50 µL final volume:
- 25 µL of 2x Assay Buffer.
- 5 µL of 10 mM Lactose (Final conc: 1 mM).
- 5 µL of 2 mM GDP-L-fucose (Final conc: 0.2 mM).
- X µL of enzyme source.
- (15-X) µL of ultrapure water. b. Include a negative control with no enzyme or heat-inactivated enzyme. c. Pre-warm tubes to 37°C for 5 minutes. d. Initiate the reaction by adding the enzyme source. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by adding 10 µL of 20 mM EDTA and heating at 95°C for 5 minutes. g. Centrifuge the samples at >10,000 x g for 5 minutes to pellet precipitated protein. h. Analyze the supernatant for 2'-FL concentration using the LC-MS/MS method described above (Protocol 5.1).
3. Calculation of Activity:
- Calculate the amount of 2'-FL produced (in pmol or nmol).
- Enzyme activity is expressed as pmol of product formed per minute per mg of total protein (pmol/min/mg).
Protocol for FUT2 Genotyping (rs601338)
This protocol outlines the use of Restriction Fragment Length Polymorphism (RFLP) to determine an individual's secretor status by genotyping the common G428A nonsense mutation.
1. DNA Extraction:
- Extract genomic DNA from a biological sample (e.g., saliva, blood) using a commercial DNA extraction kit.
2. PCR Amplification: a. Amplify the region of the FUT2 gene containing the polymorphism using specific primers. b. Forward Primer: 5'-CTG GTC ATG AGG GAC ATC GAG-3' c. Reverse Primer: 5'-GGT GAG GAC TGG GAG GAT GAG-3' d. Perform PCR with a high-fidelity DNA polymerase. The expected amplicon size is ~250 bp.
3. Restriction Enzyme Digestion: a. The G-to-A substitution at position 428 creates a restriction site for the enzyme BfaI (or a similar enzyme recognizing the new site). b. Set up a digestion reaction with the PCR product and the BfaI restriction enzyme according to the manufacturer's instructions. Incubate for 1-2 hours.
4. Gel Electrophoresis: a. Run the digested PCR products on a 2-3% agarose gel. b. Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide, SYBR Safe).
5. Interpretation of Results:
- Homozygous Secretor (GG): One uncut band at ~250 bp (the enzyme does not cut).
- Heterozygous Secretor (GA): Three bands: one uncut at ~250 bp, and two smaller digested fragments.
- Homozygous Non-secretor (AA): Two smaller digested fragments (the enzyme cuts all amplicons).
Associated Signaling Pathways
Recent research, particularly in oncology, has implicated FUT2 in the modulation of key cellular signaling pathways. For instance, FUT2 can influence cell survival and apoptosis through pathways like JNK signaling. The fucosylated glycans produced by FUT2 can alter cell surface receptors, affecting downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of a Functional Human Milk Oligosaccharide, this compound, and l-Fucose Using Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FUT2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Fucosyltransferase 2 (FUT2) non-secretor status is associated with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndnr.com [ndnr.com]
- 10. FUT2 fucosyltransferase 2 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Two new FUT2 (fucosyltransferase 2 gene) missense polymorphisms, 739G→A and 839T→C, are partly responsible for non-secretor status in a Caucasian population from Northern Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fucosyllactose as a soluble decoy for pathogens
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a neutral trisaccharide demonstrating significant potential as a prophylactic and therapeutic agent against a range of infectious diseases.[1][2][3] Its primary mechanism of action is as a soluble decoy receptor; structurally mimicking host cell surface glycans, 2'-FL competitively binds to viral and bacterial pathogens in the lumen, thereby inhibiting their attachment to epithelial cells—a critical first step in colonization and infection.[4][5][6][7] Preclinical data reveals potent anti-adhesive and anti-invasive activity against critical pathogens including Campylobacter jejuni, pathogenic Escherichia coli, Norovirus, and Rotavirus.[5][6][8][9] Beyond its decoy function, 2'-FL also modulates host immune responses, attenuating pathogen-induced inflammation by suppressing the expression of pro-inflammatory cytokines.[8][10][11] This technical guide synthesizes the current evidence, presents quantitative data on its efficacy, details key experimental protocols, and visualizes its mechanisms of action to inform future research and drug development.
Introduction to this compound (2'-FL)
Human Milk Oligosaccharides (HMOs) are a complex group of over 200 structurally diverse unconjugated glycans, representing the third most abundant solid component of human milk after lactose and lipids.[2] These sugars are largely indigestible by human enzymes, allowing them to reach the lower gastrointestinal tract intact where they exert multiple biological functions.[1] Among the HMOs, this compound (2'-FL) is the most abundant, with concentrations reaching up to 5 g/L in the milk of mothers with a secretor genotype.[8][10] It is a simple trisaccharide formed by the addition of an L-fucose molecule to lactose via an α1-2 glycosidic linkage.[3] This specific structure is central to its biological activity, particularly its ability to act as a soluble decoy for pathogens.[7][12]
Core Mechanism of Action: The Soluble Decoy Receptor
The foundational mechanism behind 2'-FL's antimicrobial activity is its function as a soluble decoy. Many enteric pathogens initiate infection by adhering to specific glycan structures on the surface of intestinal epithelial cells.[7] 2'-FL's structure, particularly its terminal α1-2 linked fucose, closely resembles these host cell receptors, such as Histo-Blood Group Antigens (HBGAs).[4][13][14] By being present in the gut lumen, 2'-FL acts as a competitive, soluble inhibitor. Pathogens bind to 2'-FL instead of the host cell surface, neutralizing them and facilitating their clearance from the gastrointestinal tract before an infection can be established.[7][15] This anti-adhesive mechanism has been demonstrated for a variety of bacterial and viral pathogens.[5][6][16]
Efficacy Against Bacterial Pathogens
2'-FL has demonstrated significant efficacy in preventing the adhesion and invasion of several clinically relevant bacterial pathogens.
Campylobacter jejuni
C. jejuni is a leading cause of bacterial gastroenteritis worldwide.[17] The pathogen's binding to intestinal mucosa is strongly inhibited by α1,2-fucosylated glycans.[8][10] 2'-FL has been shown to significantly reduce C. jejuni invasion and colonization in both in vitro and in vivo models.[7][8][10] By acting as a decoy, 2'-FL not only blocks physical attachment but also quenches the subsequent inflammatory cascade.[8][10]
| Pathogen | Experimental Model | 2'-FL Concentration | Observed Effect | Reference |
| C. jejuni (81-176) | HEp-2 & HT-29 cells | 5 g/L | ~80% attenuation of invasion | [8][10] |
| C. jejuni (81-176) | HEp-2 & HT-29 cells | 5 g/L | 60-70% reduction in IL-8 release | [8][10] |
| C. jejuni (81-176) | HEp-2 & HT-29 cells | 5 g/L | 80-90% reduction in IL-1β release | [8][10] |
| C. jejuni (81-176) | C57BL/6 Mouse Model | Ingestion | ~80% reduction in colonization | [7][8][10] |
| C. jejuni (81-176) | C57BL/6 Mouse Model | Ingestion | 50-70% reduction in intestinal inflammation | [8][10] |
Pathogenic Escherichia coli
Various pathogenic strains of E. coli, including enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (e.g., O157), are major causes of diarrheal disease. Studies have shown that 2'-FL can inhibit the adhesion of these pathogens to intestinal epithelial cells.[5] An in vivo study using a mouse model of E. coli O157 infection found that dietary 2'-FL intake led to a dramatic reduction in pathogen colonization and associated inflammation.[5][18]
| Pathogen | Experimental Model | 2'-FL Concentration | Observed Effect | Reference |
| E. coli O157 | Caco-2 cells | Not Specified | ~30% reduction in cell adhesion | [5][18] |
| E. coli O157 | Adult Mouse Model | Ingestion | >90% reduction in intestinal colonization | [5][18] |
| E. coli O157 | Adult Mouse Model | Ingestion | 39.2% reduction in IL-6 | [5] |
| E. coli O157 | Adult Mouse Model | Ingestion | 53.0% reduction in IL-1β | [5] |
| E. coli O157 | Adult Mouse Model | Ingestion | 37.4% reduction in TNF-α | [5] |
| EPEC | Caco-2 cells | Not Specified | Inhibition of adhesion reported | [5] |
Efficacy Against Viral Pathogens
The decoy mechanism of 2'-FL is also highly effective against viruses that utilize fucosylated glycans for host cell attachment.
Human Norovirus (HuNoV)
Human noroviruses are the primary cause of acute gastroenteritis globally and recognize HBGAs as attachment factors.[13][19][20] 2'-FL, structurally analogous to HBGAs, acts as a potent decoy.[14] It has been shown to bind directly to the norovirus capsid protein in the same pocket as HBGAs and significantly reduces viral replication in physiologically relevant human intestinal enteroid (HIE) models.[13][14][19][20]
| Pathogen | Experimental Model | 2'-FL Concentration | Observed Effect | Reference |
| HuNoV GII.4 Sydney | Human Intestinal Enteroids | Not Specified | Significant reduction in viral replication | [13][19][20] |
| HuNoV GII.4 VLPs | Porcine Gastric Mucin (PGM) Assay | 20 mg/mL | Significant reduction in VLP binding to PGM | [21] |
| Norovirus GI.1 & GII.17 | HBGA Binding Assay | Not Specified | Almost complete elimination of binding to HBGAs | [16] |
Rotavirus
Rotavirus is another major cause of severe diarrhea in young children. Some strains are known to bind to fucosylated glycans on the gut epithelium.[6] In vitro studies have demonstrated that 2'-FL can substantially reduce the infectivity of common human rotavirus strains.[9]
| Pathogen | Experimental Model | 2'-FL Concentration | Observed Effect | Reference |
| Rotavirus G1P[14] | MA104 cells | Not Specified | 62% reduction in infectivity | [9] |
| Rotavirus | Neonatal Rat Model | Ingestion | Attenuated incidence and severity of diarrhea | [22][23] |
Modulation of Host Immune and Epithelial Cell Responses
Beyond steric hindrance of pathogen attachment, 2'-FL actively modulates host cell responses. By preventing pathogen invasion, 2'-FL effectively blocks the downstream activation of pro-inflammatory signaling pathways, such as those leading to the production of IL-8 and IL-1β.[8][10] In studies with enterotoxigenic E. coli (ETEC), 2'-FL was shown to suppress the expression of CD14, a co-receptor for lipopolysaccharide (LPS), thereby attenuating LPS-mediated inflammation.[11] This dual-action—pathogen blocking and immune modulation—makes 2'-FL a particularly compelling molecule.
Key Experimental Protocols
The following are generalized protocols for common in vitro assays used to quantify the efficacy of 2'-FL. Specific parameters may vary between studies.
Bacterial Adhesion and Invasion Assay (General Protocol)
This protocol is based on methodologies used for C. jejuni and E. coli with intestinal epithelial cell lines (e.g., HEp-2, HT-29, Caco-2).[5][8]
-
Cell Culture: Plate human intestinal epithelial cells (e.g., Caco-2) in 24-well plates and grow to ~90-100% confluency.
-
Bacterial Preparation: Culture the pathogenic bacteria (e.g., C. jejuni) to mid-logarithmic phase. Harvest, wash with phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics.
-
Treatment Groups:
-
Control: Cells + Bacteria
-
2'-FL Treatment: Cells + Bacteria + 2'-FL (at desired concentrations, e.g., 5 g/L).
-
-
Infection: Add the bacterial suspension to the cell monolayers at a specific multiplicity of infection (MOI). Incubate for a defined period (e.g., 3 hours) to allow for adhesion and invasion.
-
Adhesion Quantification:
-
Gently wash the monolayers three times with PBS to remove non-adherent bacteria.
-
Lyse the cells with a solution like 1% Triton X-100.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFUs). This represents total cell-associated (adherent + invaded) bacteria.
-
-
Invasion Quantification:
-
After the initial infection period, wash the cells and add fresh medium containing an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. Incubate for 1-2 hours.
-
Wash the cells again to remove the antibiotic.
-
Lyse the cells and plate the lysate as described above to determine the CFU of invaded bacteria.
-
-
Data Analysis: Calculate the percentage of adhesion/invasion relative to the initial inoculum. Determine the percentage of inhibition by comparing the 2'-FL treatment group to the control group.
Viral Infectivity Assay (e.g., Fluorescent Focus Assay for Rotavirus)
This protocol is based on methodologies used for rotavirus with MA104 cells.[9]
-
Cell Culture: Seed MA104 cells in 96-well plates and grow to confluency.
-
Virus Activation: Activate the rotavirus stock with trypsin.
-
Treatment Conditions: Pre-incubate the activated virus with various concentrations of 2'-FL or control medium for a set time (e.g., 1 hour at 37°C).
-
Infection: Inoculate the confluent MA104 cell monolayers with the virus/2'-FL mixtures.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 12-18 hours).
-
Immunostaining:
-
Fix the cells (e.g., with cold methanol).
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody specific for a rotavirus antigen.
-
Incubate with a fluorescently-labeled secondary antibody.
-
-
Quantification: Count the number of fluorescent foci (clusters of infected cells) using a fluorescence microscope.
-
Data Analysis: Calculate the percentage reduction in fluorescent foci in the 2'-FL-treated wells compared to the control wells.
Implications for Research and Drug Development
The robust preclinical data supporting 2'-FL as a soluble decoy positions it as a promising candidate for further development. Key implications include:
-
Broad-Spectrum Potential: Its mechanism of mimicking common host glycan structures suggests potential efficacy against a wide range of pathogens that utilize these receptors for attachment.
-
High Safety Profile: As a natural component of human milk, 2'-FL has a "generally recognized as safe" (GRAS) status, which significantly de-risks its development as a nutritional supplement or therapeutic.[13][19][21]
-
Alternative to Antibiotics: In an era of rising antimicrobial resistance, 2'-FL offers a non-antibiotic approach to managing bacterial infections by preventing colonization rather than killing bacteria, thus avoiding selective pressure for resistance.
-
Synergistic Applications: 2'-FL could be explored as an adjunct to vaccines to reduce pathogen exposure or in combination with probiotics to simultaneously inhibit pathogens and promote a healthy microbiome.
-
Future Research: Further clinical trials are needed to establish efficacy in human populations for specific infectious diseases.[6] Research should also focus on elucidating the full range of pathogens susceptible to 2'-FL and optimizing delivery formulations for therapeutic use.
References
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. Bifidogenic Effect of 2′-Fucosyllactose (2′-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wholisticmatters.com [wholisticmatters.com]
- 5. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Human Milk Oligosaccharide 2′-Fucosyllactose Quenches Campylobacter jejuni–Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Human Milk Oligosaccharide this compound Quenches Campylobacter jejuni-Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caringsunshine.com [caringsunshine.com]
- 13. This compound inhibits human norovirus replication in human intestinal enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. google.com [google.com]
- 16. mdpi.com [mdpi.com]
- 17. milkgenomics.org [milkgenomics.org]
- 18. The Protective Effects of this compound against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. This compound Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Oligosaccharides Modulate Rotavirus-Associated Dysbiosis and TLR Gene Expression in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the Anti-inflammatory Properties of 2'-Fucosyllactose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the breast milk of most women, constituting up to 30% of the total HMO content.[1][2] Initially recognized for its prebiotic effects, a substantial body of evidence now highlights its direct and indirect immunomodulatory and anti-inflammatory properties. This technical guide synthesizes the current understanding of 2'-FL's mechanisms of action, details its effects on key inflammatory signaling pathways, presents quantitative data from pivotal preclinical studies, and outlines the experimental protocols used to generate this evidence. The findings strongly suggest that 2'-FL is a promising functional ingredient and a potential therapeutic agent for managing inflammatory conditions, particularly those originating in the gut.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 2'-FL are multifaceted, involving direct interaction with host cells and indirect modulation via the gut microbiota.
2.1 Direct Immunomodulation of Host Cells 2'-FL can directly interact with intestinal epithelial cells (IECs) and immune cells to quell inflammatory responses. Studies have shown that 2'-FL can attenuate inflammation by modulating the expression of CD14 on human enterocytes, thereby quenching inflammatory signaling cascades initiated by bacterial components like lipopolysaccharide (LPS).[1][2][3] It directly influences dendritic cells to balance inflammatory and anti-inflammatory responses and can modulate the phenotype and antigen-presenting capacity of bone marrow-derived dendritic cells (BMDCs) in vitro.[4][5]
2.2 Gut Microbiota-Mediated Effects As a prebiotic, 2'-FL resists digestion and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[5][6] This modulation of the gut microbiome is a key indirect mechanism for its anti-inflammatory effects.
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of 2'-FL by gut bacteria leads to the production of SCFAs, notably butyrate, acetate, and propionate.[7][8][9] Butyrate is a primary energy source for colonocytes and is known to possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory pathways like NF-κB.[1]
-
Competitive Exclusion of Pathogens: 2'-FL can act as a soluble decoy receptor, preventing pathogens like Campylobacter jejuni from adhering to host cell surface glycans, which is a critical first step in infection and subsequent inflammation.[2][3][5][10]
-
Enhancement of Gut Barrier Integrity: 2'-FL strengthens the intestinal barrier by promoting the secretion of mucin 2 (MUC2), a key component of the protective mucus layer, and upregulating the expression of tight junction proteins like occludin.[6][11][12][13][14] A stronger barrier reduces the translocation of inflammatory microbial products like LPS into circulation.
Key Signaling Pathways Modulated by this compound
2'-FL exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways.
3.1 Toll-Like Receptor 4 (TLR4) Signaling The TLR4 pathway is a cornerstone of the innate immune response, activated by LPS from Gram-negative bacteria, leading to a potent pro-inflammatory cascade. Multiple studies have demonstrated that 2'-FL can inhibit TLR4 signaling.[15] It has been shown to prevent LPS-induced nuclear factor-kappa B (NF-κB) translocation from the cytoplasm to the nucleus in intestinal epithelial cells.[15] By inhibiting this pathway, 2'-FL effectively reduces the expression of downstream pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13][16] In silico modeling suggests that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, providing a potential molecular mechanism for its inhibitory action.[15]
3.2 NLRP6 Inflammasome Pathway The NOD-like receptor family pyrin domain containing 6 (NLRP6) inflammasome is a key regulator of MUC2 secretion in goblet cells.[13] In inflammatory conditions, NLRP6 expression can be suppressed. Evidence indicates that 2'-FL treatment can restore NLRP6 expression, thereby promoting MUC2 secretion and enhancing the integrity of the mucus barrier.[13][16] This action is crucial for protecting the epithelium from microbial-induced inflammation.
3.3 AMPK/SIRT1 Pathway In a mouse model of accelerated aging, 2'-FL was found to reduce oxidative stress and inflammation by regulating the sirtuin1 (SIRT1)-related pathway.[12] AMP-activated protein kinase (AMPK) can activate SIRT1, which in turn can inhibit inflammatory pathways like NF-κB.[12] 2'-FL supplementation was shown to increase the expression of SIRT1, suggesting a role in regulating inflammation associated with aging.[12]
Mandatory Visualization: Signaling Pathways and Logical Relationships
Caption: 2'-FL inhibits the LPS-induced TLR4 signaling pathway.
Caption: Interplay of 2'-FL's direct and indirect anti-inflammatory actions.
Quantitative Data from Preclinical Studies
The anti-inflammatory efficacy of 2'-FL has been quantified in numerous animal and cell-based models. The following tables summarize key findings.
Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound
| Model System | 2'-FL Dose/Administration | Key Quantitative Outcomes | Reference |
| Il10-/- Mice (Spontaneous Colitis) | 5 mM in drinking water for 4 weeks | - ↓ Expression of pro-inflammatory markers iNOS, IL-1β, and IL-6 in the colon.- ↑ Expression of TGFβ and the tight junction protein occludin. | [11] |
| DSS-Induced Colitis (C57BL/6J Mice) | 400 mg/kg bw, oral gavage for 21 days | - Slower rate of weight loss, lower Disease Activity Index (DAI) scores, and longer colon lengths compared to DSS group.- Promoted recovery of goblet cells and increased MUC2 and NLRP6 mRNA expression. | [6][17] |
| DSS-Induced Colitis (Mice) | Not specified | - Alleviated symptoms, improved gut permeability, and enhanced intestinal structure. | [18] |
| Suckling Rats (Healthy) | Daily oral administration (days 2-16) | - ↓ Levels of intestinal IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α by nearly 50% on day 16 compared to control. | [19] |
| LPS-Induced Intestinal Inflammation (Suckling Mice) | High-dose (5:1 ratio with 6'-SL) | - Restored body weight loss, colon length reduction, and histological damage.- Modulated intestinal gene expression related to inflammatory responses. | [20] |
| d-Galactose-Induced Aging (Mice) | Not specified | - ↓ Gene expression of TNF-α and IL-1β in the colon.- ↑ Expression of SIRT1 and Nrf2 signaling pathway genes. | [12] |
| C. jejuni Infection (Mice) | Not specified | - ↓ 80% reduction in C. jejuni colonization.- ↓ Intestinal inflammation and induction of inflammatory signaling molecules. | [3] |
| Cyclophosphamide-Induced Immunosuppression (Mice) | 0.5 g/kg B.W. for 14 days | - ↑ Significant increase in IL-10 and IFN-γ concentration compared to the immunosuppressed group. | [21] |
Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Model | Inflammatory Stimulus | 2'-FL Concentration | Key Quantitative Outcomes | Reference |
| Intestinal Epithelial Cells (IECs) | Poly I:C (viral mimic) | Not specified | - ↑ Further increased pIC-induced CCL20 and LV-pIC-induced CXCL10 secretion. | [22][23] |
| Caco-2 Cells | LPS | GOS:2'-FL ratios of 1.8:1 and 3.6:1 | - ↓ Reduced LPS-induced inflammation by decreasing pro-inflammatory markers (effects not seen with 2'-FL alone). | [18][24] |
| T84 and H4 Cells | Enterotoxigenic E. coli (ETEC) / LPS | Not specified | - Attenuated CD14 induction.- Suppressed release of IL-8. | [2][3][25] |
| HT-29 Cells | LPS | 5:1 ratio with 6'-SL | - Identified as the most effective ratio for anti-inflammatory effects. | [20] |
| LS174T Goblet Cells | TNF-α | Not specified | - ↑ Reversed TNF-α-induced decrease in NLRP6 expression.- ↓ Decreased levels of TLR4, MyD88, and NF-κB inflammatory factors. | [13] |
| Caco-2 Cells | Interleukin-6 (IL-6) | Not specified | - Reversed IL-6-reduced intestinal barrier function. | [14] |
| IEC-6 Enterocytes | LPS | Not specified | - Prevented LPS-induced NF-κB translocation into the nucleus.- Reduced LPS-induced apoptosis. | [15] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory properties of 2'-FL.
5.1 In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis This is the most widely used model for inducing acute colitis that mimics aspects of human inflammatory bowel disease.
-
Objective: To assess the ability of 2'-FL to prevent or treat intestinal inflammation in mice.
-
Animal Model: C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.
-
Experimental Groups:
-
Control Group: Receive standard drinking water and oral gavage of a vehicle (e.g., PBS).
-
DSS Group: Receive DSS in drinking water and vehicle gavage.
-
DSS + 2'-FL Group: Receive DSS in drinking water and oral gavage of 2'-FL.
-
-
Protocol:
-
Pre-treatment (Optional but common): Mice in the treatment group are orally administered 2'-FL (e.g., 400 mg/kg body weight) daily for 14-21 days.[6][17]
-
Induction: Acute colitis is induced by providing mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days.[14][17] 2'-FL administration continues during this period.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in feces. These parameters are used to calculate the Disease Activity Index (DAI).
-
Termination and Analysis: At the end of the induction period (e.g., day 7 or 8), mice are euthanized. The colon is excised, and its length is measured (a shorter colon indicates more severe inflammation).
-
Endpoints:
-
Histology: Colon tissue is fixed, sectioned, and stained (e.g., H&E) to assess inflammatory cell infiltration, crypt damage, and ulceration.
-
Gene Expression: RNA is extracted from colon tissue for qRT-PCR analysis of inflammatory cytokines (e.g., Tnf, Il6, Il1b), tight junction proteins (Ocln, Tjp1), and mucins (Muc2).[6][20]
-
Protein Analysis: Protein is extracted for Western blot or ELISA to measure cytokine levels and signaling pathway components (e.g., p-p65 NF-κB).
-
Microbiota Analysis: Cecal or fecal contents are collected for 16S rRNA gene sequencing to analyze changes in the gut microbial community.[6]
-
-
Mandatory Visualization: Experimental Workflow
Caption: A typical experimental workflow for a DSS-induced colitis mouse model.
5.2 In Vitro Model: LPS-Induced Inflammation in Intestinal Epithelial Cells
-
Objective: To investigate the direct effects of 2'-FL on IECs during an inflammatory challenge.
-
Cell Model: Human intestinal epithelial cell lines such as Caco-2 (modeling absorptive enterocytes) or HT-29 (can differentiate into mucus-secreting cells).[18][20]
-
Protocol:
-
Cell Seeding: Cells are seeded in multi-well plates and grown to form a confluent monolayer. For barrier function studies, cells are grown on permeable Transwell® inserts.
-
Pre-treatment: Cell culture medium is replaced with medium containing various concentrations of 2'-FL (and appropriate controls like lactose or no treatment). Cells are pre-incubated for a period of 2-24 hours.
-
Inflammatory Challenge: Cells are stimulated with an inflammatory agent, typically LPS (e.g., 1-10 µg/mL) or a pro-inflammatory cytokine like TNF-α or IL-1β, for 4-24 hours.
-
Endpoints:
-
Cytokine Secretion: The cell culture supernatant is collected and analyzed by ELISA or multiplex assay to quantify the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-8, a key chemokine secreted by IECs).[25]
-
Barrier Function: For cells on Transwell® inserts, Transepithelial Electrical Resistance (TEER) is measured to assess the integrity of the monolayer. A decrease in TEER indicates barrier disruption, and the ability of 2'-FL to prevent this drop is quantified.
-
Gene and Protein Expression: Cells are lysed to extract RNA or protein. qRT-PCR is used to measure the expression of inflammatory genes, while Western blotting is used to analyze the activation of signaling proteins (e.g., phosphorylation of NF-κB or MAPK pathway components).[13]
-
-
Conclusion and Future Directions
The collective evidence strongly establishes this compound as a potent anti-inflammatory agent. Its unique ability to act through both direct, host-cell-mediated pathways and indirect, microbiota-dependent mechanisms makes it a molecule of significant interest. It effectively downregulates pro-inflammatory signaling cascades like TLR4/NF-κB, enhances gut barrier function, and fosters a less inflammatory gut microbial environment.
For drug development professionals and researchers, 2'-FL represents a compelling candidate for further investigation. Future research should focus on:
-
Clinical Trials: While preclinical data is robust, well-controlled human clinical trials are needed to confirm its efficacy in populations with chronic inflammatory conditions such as IBD, IBS, and certain allergies.[9][26]
-
Synergistic Formulations: Investigating the combination of 2'-FL with other prebiotics (like GOS) or specific probiotic strains may reveal synergistic effects that enhance its anti-inflammatory potential.[18][24]
-
Delivery and Dosing: Optimizing delivery mechanisms and establishing effective dosages for different age groups and conditions will be critical for its application as a therapeutic or nutritional supplement.
References
- 1. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 2. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model [frontiersin.org]
- 5. 2'-FL Benefits: What is Fucosyllactose? Gut & Immune Support | Cabio Biotech [cabio.com]
- 6. Frontiers | 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression [frontiersin.org]
- 7. layerorigin.com [layerorigin.com]
- 8. This compound Promotes the Production of Short-Chain Fatty Acids and Improves Immune Function in Human-Microbiota-Associated Mice by Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of this compound on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Human Milk Oligosaccharide 2′-Fucosyllactose Quenches Campylobacter jejuni–Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Alleviation of Intestinal Inflammation by Oral Supplementation With 2-Fucosyllactose in Mice [frontiersin.org]
- 12. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combining this compound and galacto-oligosaccharides exerts anti-inflammatory effects and promotes gut health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ameliorating effect of this compound and 6'-sialyllactose on lipopolysaccharide-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Human Milk Oligosaccharide 2′-Fucosyllactose Modulates Local Viral Immune Defense by Supporting the Regulatory Functions of Intestinal Epithelial and Immune Cells | Semantic Scholar [semanticscholar.org]
- 23. Human Milk Oligosaccharide this compound Modulates Local Viral Immune Defense by Supporting the Regulatory Functions of Intestinal Epithelial and Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure.korea.ac.kr [pure.korea.ac.kr]
- 25. ovid.com [ovid.com]
- 26. Oral this compound Supplementation for Bone Marrow Transplant Recipients · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Application Note: Quantification of 2'-Fucosyllactose in Infant Formula Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Introduction
2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in breast milk and is known for its prebiotic and immune-modulating properties.[1][2] With the increasing fortification of infant formulas with synthesized 2'-FL, robust and accurate analytical methods are crucial for quality control and regulatory compliance. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Refractive Index Detection (RID) for the quantification of 2'-FL in infant formula. This method is straightforward, utilizing common laboratory equipment, making it accessible for routine analysis in food production and research settings.[1][3]
Principle
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate 2'-FL from other carbohydrates present in the infant formula matrix. The separation is followed by detection using a Refractive Index Detector (RID), which is a universal detector suitable for carbohydrates that lack a UV chromophore.[4] Quantification is achieved by comparing the peak area of 2'-FL in the sample to a calibration curve generated from certified reference standards.
Experimental Protocols
Materials and Reagents
-
This compound (2'-FL) certified reference standard
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
-
Deionized water (18.2 MΩ·cm)
-
Infant formula samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Stock Standard Solution (12 mg/mL): Accurately weigh and dissolve an appropriate amount of 2'-FL reference standard in deionized water to create a stock solution of 12 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to cover a concentration range of 0.2 to 12 mg/mL.[1][2] These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh approximately 1 gram of infant formula powder into a centrifuge tube.
-
Add a known volume of deionized water to dissolve the powder.
-
Vortex the mixture vigorously to ensure complete dissolution.
-
Precipitate proteins by adding a suitable volume of acetonitrile.
-
Vortex the mixture again and then centrifuge to pellet the precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-RID Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Column (e.g., Aminex HPX-87N)[4] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 85 °C[4] |
| Detector | Refractive Index Detector (RID) |
| Run Time | Approximately 19 minutes[1][2] |
Data Presentation
The performance of the HPLC-RID method for the quantification of 2'-FL in infant formula is summarized in the tables below. The data demonstrates good linearity, recovery, and sensitivity.
Table 1: Method Validation Parameters for 2'-FL Quantification in Infant Formula
| Parameter | Result |
| Linearity Range | 0.2 - 12 mg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.9995[1][2] |
| Recovery | 88% - 105%[1][2] |
| Limit of Detection (LOD) | 0.6 mg/g[1][2] |
| Limit of Quantification (LOQ) | 2 mg/g[1][2] |
Table 2: Comparison of HPLC Methods for 2'-FL Quantification
| Method | Detector | Sample Preparation | Advantages | Considerations |
| HILIC-RID | Refractive Index | Simple dispersion and extraction[1][2] | Robust, easily applicable, relatively inexpensive equipment[1] | Only suitable for isocratic methods[1] |
| HPAEC-PAD | Pulsed Amperometric | Simple, but potential for matrix interaction[5][6] | Well-established, sensitive, good separation of isomers[1] | Requires dedicated equipment due to high basic mobile phase[1] |
| HILIC-FLD | Fluorescence | Requires derivatization[5][7] | High sensitivity and specificity | Derivatization step adds complexity |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in infant formula using HPLC-RID.
Caption: Experimental workflow for 2'-FL quantification.
Conclusion
The described HPLC-RID method provides a reliable and straightforward approach for the quantification of this compound in infant formula. The simple sample preparation and use of common HPLC equipment make it suitable for routine quality control in manufacturing environments and for research purposes. The method has been validated to be linear, accurate, and precise, ensuring confidence in the analytical results.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Enzymatic Assay for 2'-Fucosyllactose Detection in Biological Samples
Introduction
2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the breast milk of most mothers, playing a significant role in infant health and development.[1][2] Its benefits include acting as a prebiotic, preventing pathogen binding, and modulating the immune system.[1] Consequently, accurate and efficient quantification of 2'-FL in various biological samples, such as breast milk, infant formula, and fermentation broths, is crucial for research, quality control in food production, and drug development.[3][4] While chromatographic methods like HPLC and LC-MS/MS are available, enzymatic assays offer a simpler, high-throughput, and cost-effective alternative for routine analysis.[1][2][5]
This document provides a detailed protocol for an enzymatic assay to determine the concentration of 2'-FL in biological samples. The method is based on a two-step enzymatic reaction that can be conveniently performed in a 96-well microplate format.[1][2]
Assay Principle
The enzymatic detection of 2'-FL involves two sequential reactions:[1][2]
-
Hydrolysis of 2'-FL: The enzyme α-(1-2,3,4,6)-L-fucosidase specifically cleaves the α-1,2-glycosidic linkage in 2'-FL, releasing L-fucose and lactose.
-
Oxidation of L-fucose: The released L-fucose is then oxidized by L-fucose dehydrogenase (FDH) in the presence of β-Nicotinamide adenine dinucleotide phosphate (NADP+). This reaction produces L-fucono-1,5-lactone and NADPH.
The concentration of 2'-FL is directly proportional to the amount of NADPH produced, which can be quantified by measuring the increase in absorbance at 340 nm.[1]
Quantitative Data Summary
The performance of the enzymatic assay for 2'-FL detection is summarized below. For comparison, typical performance characteristics of other common analytical methods are also provided.
Table 1: Performance Characteristics of the Enzymatic Assay for 2'-FL
| Parameter | Value | Reference |
| Assay Time | ~50 minutes | [1][2] |
| Throughput | High (96-well plate format) | [1][2] |
| Measurement Range | Up to 5 g/L | [1][2] |
| Sample Types | Breast milk, infant formula, fermentation broth | [1][4] |
Table 2: Comparison with Other Analytical Methods for 2'-FL Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |
| Enzymatic Assay | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1][2] |
| HPLC-RID | 0.1 mg/mL (whole milk) | 0.4 mg/mL (whole milk) | 88% - 105% | > 0.9995 | [3][6] |
| 0.6 mg/g (infant formula) | 2 mg/g (infant formula) | [3][6] | |||
| HPAEC-PAD | 0.11 g/100g (powdered formula) | 0.37 g/100g (powdered formula) | 94% - 99% | 0.998 | [7] |
| HILIC-FLD | 0.02 g/100g (powdered formula) | 0.06 g/100g (powdered formula) | 94% - 104% | Not Stated | [7] |
| qNMR | Not Stated | 0.10 mg/mL | 90.5% - 106.6% | Not Stated | [8] |
| LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [9] |
Experimental Protocols
Materials and Reagents
-
α-(1-2,3,4,6)-L-fucosidase (e.g., from Megazyme)
-
L-fucose dehydrogenase (FDH)
-
This compound (2'-FL) standard
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Sodium acetate buffer (100 mM, pH 4.0)
-
Bovine Serum Albumin (BSA)
-
Trizma base buffer
-
Magnesium chloride (MgCl₂)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
Biological samples (e.g., human milk, infant formula)
Preparation of Reagents
-
Enzyme Diluent: 100 mM sodium acetate buffer (pH 4.0) containing 1 mg/mL BSA.
-
α-L-fucosidase Solution: Dilute the enzyme in the enzyme diluent to the desired concentration (e.g., 100 mU per reaction).
-
Reaction Buffer (for FDH reaction): Prepare a buffer containing Trizma base and MgCl₂ at an appropriate pH for the FDH enzyme.
-
NADP+ Solution: Dissolve NADP+ in the reaction buffer to a final concentration suitable for the assay.
-
FDH Solution: Dilute FDH in the reaction buffer.
-
2'-FL Standard Solutions: Prepare a series of 2'-FL standards of known concentrations (e.g., 0.1 to 2 mM) in ultrapure water for generating a calibration curve.
Sample Preparation
-
Liquid Samples (e.g., human milk, reconstituted infant formula):
-
Solid Samples (e.g., powdered infant formula):
-
Accurately weigh a known amount of the powder.
-
Reconstitute in a defined volume of ultrapure water.
-
Proceed with the heat inactivation and centrifugation steps as described for liquid samples.
-
Assay Procedure (96-well microplate format)
-
Step 1: Hydrolysis of 2'-FL a. To each well of a 96-well microplate, add 2 µL of the prepared sample or 2'-FL standard. b. Add a sufficient volume of the α-L-fucosidase solution (e.g., containing 100 mU of enzyme) to each well.[1] c. The total reaction volume for this step should be kept small (e.g., 20 µL).[1] d. Incubate the plate at an optimal temperature (e.g., 45-50°C) for 30 minutes to ensure complete cleavage of 2'-FL.[1] e. Stop the reaction by increasing the pH to approximately 9.5.[1]
-
Step 2: Quantification of Released L-fucose a. To each well containing the product from Step 1, add the Reaction Buffer, NADP+ solution, and water to a final volume that is compatible with the microplate reader. b. Mix the contents of the wells thoroughly. c. Take an initial absorbance reading at 340 nm (A1) using the microplate reader.[1] d. Initiate the second reaction by adding the FDH solution (e.g., 5 µL) to each well.[1] e. Incubate the plate at the optimal temperature for the FDH enzyme for approximately 20 minutes, or until the reaction is complete.[1] f. Take a final absorbance reading at 340 nm (A2).[1]
Data Analysis
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A2 - A1.
-
Generate a standard curve by plotting the ΔA of the 2'-FL standards against their known concentrations.
-
Determine the concentration of 2'-FL in the unknown samples by interpolating their ΔA values from the standard curve.
-
Account for any dilution factors used during sample preparation to calculate the final concentration of 2'-FL in the original sample.
Visualizations
Caption: Enzymatic reaction pathway for the detection of this compound.
Caption: Experimental workflow for the enzymatic assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Enzymatic Method for Quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-岩藻糖基乳糖 (2′-FL) 检测试剂盒 – Synome [synomebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nuclear magnetic analysis of human milk oligosaccharides this compound and 3-fucosyllactose in complicated food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of this compound concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Fermentation of 2'-Fucosyllactose with Fecal Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) and is recognized for its significant prebiotic effects and wide-ranging physiological benefits.[1][2] Its influence on the gut microbiota composition and metabolic output is a key area of research for understanding infant development, gut health, and its therapeutic potential in various gastrointestinal conditions.[3][4] In vitro fermentation models using fecal microbiota are invaluable tools for elucidating the mechanisms of action of 2'-FL, allowing for controlled and reproducible studies of its impact on the complex gut microbial ecosystem.
These application notes provide a comprehensive overview of the in vitro fermentation of 2'-FL with fecal microbiota, summarizing key quantitative data from published studies and providing detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing their own in vitro fermentation studies to investigate the effects of 2'-FL.
Data Presentation: Quantitative Outcomes of 2'-FL Fermentation
The in vitro fermentation of 2'-FL by fecal microbiota leads to significant changes in the microbial composition and the production of various metabolites, most notably short-chain fatty acids (SCFAs). The following tables summarize quantitative data from representative studies.
Table 1: Changes in Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation with 2'-FL
| Donor Type | Fermentation Model | Duration | Acetate Production | Propionate Production | Butyrate Production | Reference |
| Infants (3-month-old, breastfed) | M-SHIME® | Long-term | Strong increase | Increase | Increase | [1][5] |
| Toddlers (2-3 years old) | M-SHIME® | Long-term | Strong increase | Increase | Increase | [1][5] |
| Adults (Healthy, IBS, Ulcerative Colitis) | Anaerobic batch culture | 24 hours | Significant increment | Significant increment | Moderate increment | [4] |
| Piglets (Jejunum) | In vitro batch fermentation | 48 hours | - | Higher level | - | [2] |
| Piglets (Colon) | In vitro batch fermentation | 48 hours | Increase | - | - | [2] |
M-SHIME®: Mucosal Simulator of the Human Intestinal Microbial Ecosystem; IBS: Irritable Bowel Syndrome.
Table 2: Impact of 2'-FL Fermentation on Fecal Microbiota Composition
| Donor Type | Fermentation Model | Duration | Key Microbial Changes | Reference |
| Infants (3-month-old, breastfed) & Toddlers | M-SHIME® | Long-term | Strong and immediate increase in Bifidobacteriaceae | [1][5] |
| Adults (Healthy, IBS, Ulcerative Colitis) | Anaerobic batch culture | 24 hours | Increase in Bifidobacterium and Eubacterium rectale-Clostridium coccoides counts | [3][6] |
| Infants (2 months old) | Batch fermentations | 24 hours | Selective utilization by certain types of bifidobacteria and Bacteroides species | [7][8] |
| Piglets (Jejunum) | In vitro batch fermentation | 48 hours | Higher abundance of Bacteroides, Prevotella, and Blautia; Lower abundance of Streptococcus and Lactobacillus | [2] |
| Piglets (Colon) | In vitro batch fermentation | 48 hours | Increased abundance of Blautia, Faecalibacterium, and Lachnospiraceae FCS020; Decreased abundance of Prevotella_9, Succinivibrio, and Megasphaera | [2] |
Table 3: Gas Production During In Vitro Fermentation of 2'-FL
| Donor Type | Fermentation Model | Comparison | Gas Production | Reference |
| Infants & Toddlers | M-SHIME® | vs. Lactose | Mildly increased; consistently lower than lactose | [1][5] |
| Piglets (Jejunum) | In vitro batch fermentation | vs. FOS and Lactose | Less gas production | [2] |
FOS: Fructo-oligosaccharides.
Experimental Protocols
This section provides a detailed methodology for conducting in vitro batch fermentation of 2'-FL with human fecal microbiota, based on protocols described in the scientific literature.[8][9][10][11]
Protocol: In Vitro Batch Fermentation of this compound
1. Materials and Reagents:
-
Fecal Samples: Freshly collected from healthy donors who have not taken antibiotics for at least 3 months.
-
This compound (2'-FL): High purity grade.
-
Basal Medium: A sterile, anaerobic medium supporting the growth of gut anaerobes. A typical composition per liter includes:
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin: 0.05 g
-
Vitamin K1: 10 µl
-
L-cysteine-HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
-
-
Anaerobic Chamber or System: With an atmosphere of N₂/CO₂/H₂ (e.g., 80:10:10).
-
Sterile Fermentation Vessels: (e.g., 50-100 ml serum bottles or similar).
-
Sterile Phosphate-Buffered Saline (PBS): pH 7.0.
-
Centrifuge and Sterile Centrifuge Tubes.
-
Gas Chromatography (GC) system: For SCFA analysis.
-
DNA Extraction Kits and Sequencing Platform: For microbiota analysis.
2. Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize the fecal sample (10% w/v) in pre-reduced, anaerobic PBS inside an anaerobic chamber. For example, mix 10 g of feces with 90 ml of anaerobic PBS.
-
Stir the mixture for 5 minutes to ensure homogeneity.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.
-
The supernatant, containing the fecal microbiota, will be used as the inoculum.
3. In Vitro Fermentation Setup:
-
Prepare the basal medium and dispense it into the fermentation vessels (e.g., 45 ml per vessel) inside the anaerobic chamber.
-
Add 2'-FL to the vessels to achieve the desired final concentration (e.g., 1% w/v). A control vessel with no added carbohydrate should also be prepared.
-
Inoculate each vessel with the fecal slurry (e.g., 5 ml, to achieve a 10% v/v inoculation).
-
Seal the vessels and incubate at 37°C under anaerobic conditions for the desired fermentation period (e.g., 24 or 48 hours).
4. Sampling and Analysis:
-
At designated time points (e.g., 0, 8, 24, 48 hours), collect samples from each fermentation vessel for analysis.
-
SCFA Analysis:
-
Centrifuge a sample aliquot (e.g., 1 ml) at high speed (e.g., 13,000 x g for 10 minutes).
-
Filter-sterilize the supernatant and store at -20°C until analysis.
-
Analyze the SCFA concentrations (acetate, propionate, butyrate) using Gas Chromatography (GC).[4]
-
-
Microbiota Analysis (16S rRNA gene sequencing):
-
Pellet the microbial cells from a sample aliquot (e.g., 1 ml) by centrifugation.
-
Store the pellet at -80°C until DNA extraction.
-
Extract microbial DNA using a suitable commercial kit.
-
Perform 16S rRNA gene amplification and sequencing to determine the microbial composition.
-
-
Gas Production:
-
Measure the total gas production at each time point using a pressure transducer or by displacement of water in an inverted measuring cylinder.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro fecal fermentation experiment.
Caption: Workflow for in vitro fecal fermentation of 2'-FL.
Signaling Pathways Modulated by 2'-FL and its Metabolites
In vitro and in vivo studies have suggested that 2'-FL and its fermentation products can modulate various host signaling pathways.
1. Gut-Brain Axis Signaling via the Vagus Nerve
Dietary 2'-FL has been shown to enhance cognitive functions, and this effect is dependent on the integrity of the vagus nerve, highlighting a key role for the gut-brain axis.[12][13]
Caption: 2'-FL signaling through the gut-brain axis.
2. AMPK/SIRT1/FOXO1 Signaling Pathway
Metabolites of 2'-FL, particularly SCFAs, can activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and has implications for aging and metabolic health.[14]
Caption: AMPK/SIRT1/FOXO1 pathway activation by 2'-FL metabolites.
3. Modulation of Inflammatory Signaling in Enterocytes
2'-FL has been shown to modulate inflammatory responses in intestinal epithelial cells (enterocytes) by influencing the NF-κB signaling pathway.[15]
Caption: 2'-FL modulation of NF-κB signaling in enterocytes.
References
- 1. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the composition and metabolic activity of intestinal microbiota from piglets after in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of this compound on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. newfoodmagazine.com [newfoodmagazine.com]
- 8. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Fermentation Properties of Novel Galacto-Oligosaccharides by β-Galactosidases from Bifidobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents | PLOS One [journals.plos.org]
- 14. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Immunomodulatory Effects of 2'-Fucosyllactose: Application Notes & Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized to investigate the immunomodulatory properties of 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO). The following sections detail experimental protocols and summarize key quantitative findings to guide researchers in designing and executing studies to explore the therapeutic potential of 2'-FL in modulating immune responses.
I. Introduction to this compound and its Immunomodulatory Potential
This compound (2'-FL) is a key bioactive component of human milk that plays a crucial role in shaping the infant's immune system. Its benefits are not limited to early life, as emerging evidence suggests its potential to modulate immune responses in various contexts, including infections, inflammatory conditions, and vaccination.[1][2][3] Animal models are indispensable tools for elucidating the mechanisms underlying these effects and for evaluating the therapeutic efficacy of 2'-FL. This document outlines established animal models and experimental protocols for studying the impact of 2'-FL on both innate and adaptive immunity.
II. Animal Models for Studying 2'-FL's Effects on Immunity
A variety of animal models have been employed to dissect the multifaceted immunomodulatory actions of 2'-FL. The choice of model depends on the specific research question and the aspect of the immune system being investigated.
-
Immunosuppressed Models: Cyclophosphamide (CCP)-induced immunosuppression in mice is a common model to assess the immune-enhancing properties of 2'-FL.[1][4] This model is characterized by reduced immune organ weight, decreased activity of natural killer (NK) cells, and altered cytokine production.[1][4]
-
Healthy Development Models: Suckling rats are utilized to study the impact of 2'-FL on the maturation of the immune system during early life.[2][5] These studies often focus on changes in immunoglobulin levels and the composition of immune cells in mesenteric lymph nodes.[2]
-
Metabolic Stress Models: High-fat diet-induced obese mice serve as a model to investigate the interplay between metabolism, gut microbiota, and immunity.[6] In this context, 2'-FL has been shown to modulate inflammatory profiles in the gut.[6]
-
Inflammatory Disease Models: The imiquimod-induced psoriasis-like mouse model is used to explore the anti-inflammatory effects of 2'-FL in the context of skin inflammation, particularly its role in modulating T helper 17 (Th17) cell responses.[7]
-
Vaccination Response Models: Murine influenza vaccination models are employed to evaluate the adjuvant-like properties of 2'-FL, assessing its ability to enhance both humoral and cellular immune responses to vaccination.[3][8]
-
Humanized Microbiota Models: Human microbiota-associated (HMA) mice are used to investigate the influence of 2'-FL on immune function in the context of a human-like gut microbiome.[9]
III. Quantitative Data Summary
The following tables summarize the key quantitative effects of 2'-FL on various immune parameters as reported in the literature.
Table 1: Effects of 2'-FL on Immune Cell Populations
| Animal Model | 2'-FL Dose | Immune Cell Type | Organ/Tissue | Effect | Reference |
| Suckling Rats | Not specified | T cell subsets | Mesenteric Lymph Nodes | Increased | [2] |
| Influenza Vaccination Mice | 0.5% and 1% dietary | B-cells (CD27+ activation marker) | Spleen | Increased | [3] |
| Influenza Vaccination Mice | Not specified | CD4+ and CD8+ T-cells (vaccine-specific) | Spleen | Increased proliferation | [3] |
Table 2: Effects of 2'-FL on Cytokine and Immunoglobulin Levels
| Animal Model | 2'-FL Dose | Analyte | Sample Type | Effect | Reference |
| CCP-Immunosuppressed Mice | 0.5 g/kg B.W. | IL-2 | Not specified | Tendency to recover | [1][4] |
| CCP-Immunosuppressed Mice | 0.5 g/kg B.W. | IL-10 | Not specified | Significant increase | [1][4] |
| CCP-Immunosuppressed Mice | 0.5 g/kg B.W. | IFN-γ | Not specified | Significant increase | [1][4] |
| Suckling Rats | Not specified | IL-1β, IL-4, IL-6, IL-12, IFN-γ, TNF-α | Not specified | Decreased levels at day 16 | [2] |
| Suckling Rats | Not specified | IgG, IgA | Plasma | Increased | [2] |
| High-Fat Diet Mice | 10% in drinking water | IL-1β, IL-6, MCP-1 (gene expression) | Cecum | Significantly downregulated | [6] |
| Influenza Vaccination Mice | 0.25-5% (w/w) dietary | IgG1, IgG2a (vaccine-specific) | Serum | Significantly enhanced | [3][8] |
| Human Microbiota-Associated Mice | Not specified | IL-2, IL-9, IL-10, sIgA | Not specified | Levels comparable to human milk | [9] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Cyclophosphamide-Induced Immunosuppression Model in Mice
Objective: To evaluate the immune-enhancing effects of 2'-FL in an immunosuppressed mouse model.[1]
Materials:
-
ICR mice
-
This compound (2'-FL)
-
Cyclophosphamide (CCP)
-
Distilled water
-
Saline
-
Animal balance
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate ICR mice for one week under standard laboratory conditions.
-
Grouping: Divide mice into three groups: Normal Control (NC), CCP only (CCP), and CCP + 2'-FL (2'-FL).
-
2'-FL Administration: Orally administer distilled water to the NC and CCP groups and 0.5 g/kg body weight of 2'-FL to the 2'-FL group daily for 14 days.
-
Immunosuppression Induction: On days 12, 13, and 14, intraperitoneally inject the CCP and 2'-FL groups with 80 mg/kg body weight of CCP diluted in saline. Inject the NC group with an equivalent volume of saline.
-
Outcome Measures:
-
Monitor body weight on days 0, 7, and 14.
-
At the end of the experiment, collect spleens and mesenteric lymph nodes and measure their weights. Calculate the spleen index (spleen weight / body weight).
-
Analyze splenocytes for NK cell activity.
-
Measure cytokine concentrations (IL-2, IL-10, IFN-γ) from splenocyte culture supernatants using ELISA.
-
Analyze cytokine mRNA expression (e.g., IL-10) in splenocytes using RT-qPCR.
-
Protocol 2: Influenza Vaccination Model in Mice
Objective: To assess the effect of dietary 2'-FL on the immune response to influenza vaccination.[3][8]
Materials:
-
C57Bl/6JOlaHsd mice (female, 6-weeks-old)
-
Control diet (e.g., AIN93G)
-
2'-FL-supplemented diet (e.g., 0.25-5% w/w)
-
Influenza vaccine
-
Phosphate-buffered saline (PBS)
-
Materials for intradermal injection
-
Materials for blood collection and serum separation
-
ELISA kits for influenza-specific IgG1 and IgG2a
-
Flow cytometer and antibodies for B-cell and T-cell phenotyping
-
Materials for splenocyte isolation and culture
-
Bone marrow-derived dendritic cells (BMDCs)
Procedure:
-
Dietary Intervention: Acclimate mice for one week, then feed them either the control or a 2'-FL containing diet for the duration of the experiment.
-
Vaccination: Two weeks after starting the dietary intervention, perform a primary vaccination, followed by a booster vaccination at a specified time point.
-
Delayed-Type Hypersensitivity (DTH) Response:
-
Measure ear thickness before challenge.
-
Inject one ear intradermally with the influenza vaccine and the other with PBS as a control.
-
Measure ear thickness 24 hours after the challenge to determine the DTH response.
-
-
Antibody Titer Measurement:
-
Collect blood samples at the end of the study and prepare serum.
-
Measure the levels of vaccine-specific IgG1 and IgG2a in the serum using ELISA.
-
-
Immune Cell Analysis:
-
Isolate spleens and mesenteric lymph nodes.
-
Prepare single-cell suspensions.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., B-cell activation markers like CD27) and analyze by flow cytometry.
-
-
Ex vivo T-cell Proliferation Assay:
-
Co-culture isolated spleen cells with influenza-loaded bone marrow-derived dendritic cells (BMDCs).
-
Measure the proliferation of vaccine-specific CD4+ and CD8+ T-cells.
-
Measure cytokine secretion (e.g., IFN-γ) in the culture supernatant.
-
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the literature.
Caption: Workflow for the cyclophosphamide-induced immunosuppression model.
References
- 1. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 3. Frontiers | Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model [frontiersin.org]
- 4. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-fucosyllactose| human milk oligosaccharides | HMO | 2’-FL [hcp.biostime.com]
- 8. Human Milk Oligosaccharide this compound Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes the Production of Short-Chain Fatty Acids and Improves Immune Function in Human-Microbiota-Associated Mice by Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design: 2'-Fucosyllactose Supplementation in Adults
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing clinical trials to investigate the effects of 2'-Fucosyllactose (2'-FL) supplementation in adults. The protocols are based on findings from published studies and are intended to serve as a foundational framework for future research.
Introduction
This compound (2'-FL) is the most abundant human milk oligosaccharide (HMO) and has garnered significant interest for its potential health benefits in adults.[1] As a prebiotic, 2'-FL can selectively modulate the gut microbiota, particularly by promoting the growth of beneficial Bifidobacteria.[2][3][4] Emerging research suggests that 2'-FL may also play a role in immune modulation and gut health, making it a promising candidate for nutritional interventions in various adult populations.[1][2][4]
These notes will cover key aspects of clinical trial design, from participant recruitment to data analysis, and provide detailed protocols for essential experimental procedures.
Clinical Trial Design and Considerations
A randomized, double-blind, placebo-controlled design is the gold standard for assessing the efficacy of 2'-FL supplementation in adults.[2][4][5][6]
Key Design Parameters:
| Parameter | Recommendation | Rationale |
| Study Population | Healthy adults, or specific populations such as those with Irritable Bowel Syndrome (IBS) or Ulcerative Colitis.[3][7][8] | To assess the effects in a general population or target specific conditions where gut health is compromised. |
| Intervention | 2'-FL supplementation at varying daily doses (e.g., 3g, 10g, 20g).[2][6][9] | To evaluate dose-dependent effects on safety, tolerability, and efficacy. |
| Control | Placebo (e.g., maltodextrin) matched for taste and appearance. | To minimize bias and isolate the effects of 2'-FL. |
| Duration | 2 to 12 weeks.[2][6][9] | Sufficient time to observe significant changes in gut microbiota and other relevant biomarkers. |
| Primary Outcomes | Safety and tolerability, changes in gut microbiota composition (specifically Bifidobacterium abundance).[2][4] | To establish the primary safety and prebiotic effect of 2'-FL. |
| Secondary Outcomes | Gastrointestinal symptoms, immune markers (e.g., cytokines), short-chain fatty acid (SCFA) profiles, and markers of gut barrier function.[2][7][9] | To explore broader physiological effects of 2'-FL supplementation. |
Inclusion and Exclusion Criteria:
-
Inclusion: Healthy adults (e.g., 18-60 years old), willingness to comply with study procedures.
-
Exclusion: Use of antibiotics or probiotics within a specified period before and during the study, significant gastrointestinal diseases (unless part of the study population), pregnancy or lactation, and known allergies to the investigational product.[2]
Data Presentation: Summary of Quantitative Outcomes from Clinical Trials
The following tables summarize key quantitative data from published clinical trials on 2'-FL supplementation in adults.
Table 1: Effects of 2'-FL on Gut Microbiota Composition
| Study | Dosage | Duration | Key Findings |
| Elison et al. | Not specified | Not specified | Increased stool counts of Bifidobacterium.[3] |
| Iribarren et al. | Combination of 2'-FL and LNnT | Not specified | Increased stool counts of Bifidobacterium.[3] |
| De Castro et al. (2021) | 2'-FL-containing nutritional formula | 6 weeks | Increased stool counts of Bifidobacterium and Faecalibacterium prausnitzii.[7][8] |
| Elison et al. (2016) | Up to 20 g/day | 2 weeks | Significant increase in the relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria.[2][4][5] |
Table 2: Effects of 2'-FL on Gastrointestinal and Health Markers
| Study | Dosage | Duration | Key Findings |
| De Castro et al. (2021) | 2'-FL-containing nutritional formula | 6 weeks | Increased Gastrointestinal Quality of Life Index (GIQLI) scores and increased stool SCFAs, including butyrate.[7][8] |
| Elison et al. (2016) | Up to 20 g/day | 2 weeks | Well-tolerated with no significant adverse gastrointestinal symptoms.[2][4][5] |
| Kerper et al. (2024) | 3 g/day | 12 weeks | In conjunction with diet and exercise, led to a greater reduction in body fat percentage and less loss of fat-free mass compared to placebo. Also showed favorable changes in resting fat oxidation and peak aerobic capacity.[6][9] |
Experimental Protocols
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the gut microbiota composition from fecal samples.
1. Fecal Sample Collection and Storage:
-
Participants should be provided with a stool collection kit.
-
Samples should be collected at baseline and at the end of the intervention period.
-
Samples should be immediately frozen upon collection and stored at -80°C until analysis.
2. DNA Extraction:
-
Use a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Follow the manufacturer's instructions for cell lysis, DNA binding, washing, and elution.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3. 16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products and purify them.
-
Perform library preparation according to the sequencing platform's protocol (e.g., Illumina MiSeq).
-
Sequence the pooled libraries.
4. Bioinformatic and Statistical Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., Bray-Curtis, UniFrac) metrics.
-
Perform statistical analyses (e.g., ANCOM, LEfSe) to identify differentially abundant taxa between the 2'-FL and placebo groups.
Short-Chain Fatty Acid (SCFA) Analysis via Gas Chromatography
This protocol describes the measurement of SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.
1. Sample Preparation:
-
Homogenize a known amount of frozen fecal sample in a suitable buffer.
-
Acidify the homogenate to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether).
-
Derivatize the SCFAs if necessary for improved detection.
2. Gas Chromatography (GC) Analysis:
-
Inject the extracted sample into a GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Use a capillary column suitable for SCFA separation.
-
Run a temperature gradient program to separate the different SCFAs.
-
Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.
3. Data Analysis:
-
Calculate the concentration of each SCFA in the fecal samples.
-
Compare the SCFA profiles between the 2'-FL and placebo groups at baseline and post-intervention.
Mandatory Visualizations
Signaling Pathway of 2'-FL in the Gut
Caption: Proposed mechanism of 2'-FL action in the adult gut.
Experimental Workflow for a 2'-FL Clinical Trial
Caption: High-level workflow for a randomized controlled trial of 2'-FL.
Logical Relationship of 2'-FL's Bifidogenic Effect
Caption: The bifidogenic effect of 2'-FL leading to improved gut health.
References
- 1. naturalchemist.com.au [naturalchemist.com.au]
- 2. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Oral supplementation of healthy adults with 2'-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Human Milk Oligosaccharide this compound Ingestion on Weight Loss and Markers of Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of this compound on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating 2'-Fucosyllactose Fermentation Dynamics using the SHIME® Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) to study the fermentation dynamics of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide (HMO).
Introduction
This compound (2'-FL) is the most abundant HMO in human breast milk and is recognized for its significant role in shaping the infant gut microbiome.[1][2] Its prebiotic effects, particularly the stimulation of beneficial bacteria such as Bifidobacterium, and the production of health-promoting short-chain fatty acids (SCFAs), are of great interest for infant nutrition and adult health applications.[3][4][5][6] The SHIME® model offers a robust and physiologically relevant in vitro platform to investigate the complex interactions between 2'-FL, the gut microbiota, and the production of key metabolites.[1][7][8][9] This document outlines the experimental setup, protocols, and expected outcomes when using the SHIME® model to study 2'-FL fermentation.
Data Presentation: Quantitative Outcomes of 2'-FL Fermentation in SHIME® Models
The following tables summarize the key quantitative data from studies employing the SHIME® model to investigate 2'-FL fermentation. These studies have demonstrated the potent bifidogenic and SCFA-promoting effects of 2'-FL.
Table 1: Changes in Microbial Populations Following 2'-FL Treatment in SHIME® Models
| Microbial Genus/Family | Inoculum Source | SHIME® Model | Duration of 2'-FL Treatment | Key Findings | Reference |
| Bifidobacteriaceae | Breast-fed infants (3 months) & Toddlers (2-3 years) | M-SHIME® | 21 days | Strong and immediate increase in relative abundance. | [3][5] |
| Bifidobacterium | Healthy adults | SHIME® | Not specified | Increased abundance. | [4] |
| Parabacteroides | Healthy adults | SHIME® | 14 days | Increased relative abundance. | [1] |
| Blautia | Healthy adults | SHIME® | 14 days | Increased relative abundance. | [1] |
| Eubacterium hallii | Healthy adults | SHIME® | 14 days | Increased relative abundance. | [1] |
| Bacteroides | Healthy adults | SHIME® | 14 days | Decreased relative abundance. | [1] |
| Lachnoclostridium | Healthy adults | SHIME® | 14 days | Decreased relative abundance. | [1] |
| Bilophila | Healthy adults | SHIME® | 14 days | Decreased relative abundance. | [1] |
Table 2: Short-Chain Fatty Acid (SCFA) Production During 2'-FL Fermentation in SHIME® Models
| SCFA | Inoculum Source | SHIME® Model | Duration of 2'-FL Treatment | Key Findings on Production | Reference |
| Acetate | Breast-fed infants & Toddlers | M-SHIME® | 21 days | Strong and immediate increase. | [3][5] |
| Acetate | Healthy adults | SHIME® | 14 days | Significant increase. | [1][10] |
| Propionate | Breast-fed infants & Toddlers | M-SHIME® | 21 days | Significant increase. | [3][5] |
| Propionate | Healthy adults | SHIME® | 14 days | Significant increase. | [1][10] |
| Butyrate | Breast-fed infants & Toddlers | M-SHIME® | 21 days | Significant increase. | [3][5] |
| Butyrate | Healthy adults | SHIME® | 14 days | Significant increase, with production timing differing from 3-FL. | [1][10] |
| Branched-Chain Fatty Acids (BCFA) | Breast-fed infants & Toddlers | M-SHIME® | 21 days | Decreased levels. | [3] |
Experimental Protocols
This section provides a detailed methodology for conducting a study on 2'-FL fermentation using the SHIME® model, synthesized from established research protocols.[1][3][5][10]
Protocol 1: SHIME® System Setup and Operation
1. SHIME® Reactor Configuration:
-
The SHIME® system consists of a series of double-jacketed, temperature-controlled glass vessels simulating the different parts of the human gastrointestinal tract.[8][9] For a typical 2'-FL fermentation study focusing on the colon, the setup will include vessels representing the stomach, small intestine, and ascending, transverse, and descending colon.
-
The system is maintained at 37°C.[8]
-
Anaerobic conditions in the colon reactors are established and maintained by flushing with N₂/CO₂ gas and maintaining a positive pressure.
2. Fecal Inoculum Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic phosphate buffer (0.1 M, pH 7.0) containing a reducing agent (e.g., 1 g/L sodium thioglycolate).
-
Homogenize the slurry and filter it through a sterile cheesecloth to remove large particles.
3. SHIME® Inoculation and Stabilization:
-
Inoculate the colon reactors of the SHIME® system with the prepared fecal slurry.
-
Operate the system for a stabilization period of at least two weeks to allow the microbial community to adapt to the in vitro conditions. During this period, feed the reactors with a standardized nutritional medium.
4. 2'-FL Treatment Period:
-
Following the stabilization period, initiate the treatment period by supplementing the nutritional medium with 2'-FL at a physiologically relevant concentration (e.g., 1-5 g/L).
-
The treatment period typically lasts for two to four weeks to observe both short-term and long-term effects on the microbiota.
5. Sampling:
-
Collect samples from the different colon reactors at regular intervals (e.g., daily or every few days) during both the stabilization and treatment periods.
-
Aseptically collect aliquots for microbial community analysis, SCFA analysis, and other relevant metabolic measurements.
Protocol 2: Microbial Community Analysis using 16S rRNA Gene Sequencing
1. DNA Extraction:
-
Extract total DNA from the collected SHIME® samples using a commercially available DNA extraction kit suitable for fecal samples.
2. 16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers.
-
Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.
3. Bioinformatic Analysis:
-
Process the raw sequencing data using bioinformatics pipelines like QIIME2 or mothur.
-
Perform quality filtering, chimera removal, and clustering of sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha and beta diversity to assess changes in the microbial community structure.
-
Perform differential abundance analysis to identify specific taxa that are significantly affected by the 2'-FL treatment.
Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Centrifuge the collected SHIME® samples to pellet the microbial cells.
-
Filter the supernatant through a 0.22 µm filter.
2. HPLC Analysis:
-
Analyze the filtered supernatant using an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 column).[1][10][11]
-
Use an appropriate mobile phase and a UV or refractive index detector.
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of known standards.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic impact of 2'-FL in the SHIME® model.
Caption: Experimental workflow for studying 2'-FL fermentation in the SHIME® model.
Caption: Metabolic fate of this compound in the gut microbiota.
Caption: Simplified signaling effects of SCFAs produced from 2'-FL fermentation.
Conclusion
The SHIME® model provides an invaluable tool for elucidating the mechanisms by which this compound modulates the gut microbiota and its metabolic output. The protocols and data presented here offer a framework for researchers to design and execute robust in vitro studies, contributing to a deeper understanding of the health benefits of this key human milk oligosaccharide. The ability to control experimental conditions and obtain region-specific data from the simulated colon makes the SHIME® model a powerful platform for preclinical research and the development of novel synbiotics and functional foods.
References
- 1. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]
- 8. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Isolation and Purification of 2'-Fucosyllactose (2'-FL) from Milk
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of 2'-Fucosyllactose (2'-FL), a key human milk oligosaccharide (HMO), from milk sources. The methodologies described are based on established laboratory and scalable techniques, focusing on achieving high purity and yield.
Introduction
This compound is the most abundant oligosaccharide in human milk, with concentrations ranging from 0.76 to 4.78 mg/mL in mature milk.[1] In contrast, bovine milk contains significantly lower concentrations of 2'-FL, typically around 100-fold to 1000-fold less than human milk.[2] The isolation of 2'-FL from these natural sources is a multi-step process involving the removal of interfering substances such as fats, proteins, and other carbohydrates, followed by specific enrichment and purification steps. These protocols are designed to guide researchers through a comprehensive workflow from raw milk to purified 2'-FL.
Overview of the Purification Workflow
The general strategy for isolating 2'-FL from milk involves a series of sequential steps to remove major components and then to separate the target oligosaccharide from other similar molecules.
Caption: General workflow for the isolation and purification of this compound from milk.
Experimental Protocols
This protocol describes the initial steps to remove lipids and proteins from the milk matrix.
Materials:
-
Raw milk (human or bovine)
-
Refrigerated centrifuge
-
Ethanol (ice-cold, 95-100%) or Methanol
-
Centrifuge tubes
-
Glass wool
Procedure:
-
Defatting:
-
Dispense the raw milk into centrifuge tubes.
-
Centrifuge at 5,000 x g for 15-30 minutes at 4°C.[3]
-
A solid cream layer will form at the top. Carefully remove this lipid layer using a spatula or by aspirating the skim milk from below the fat layer. For bovine milk, filtration through glass wool under cold conditions can also be employed to remove the solidified lipid layer.[4]
-
-
Deproteinization (Ethanol Precipitation):
-
To the defatted skim milk, add two volumes of ice-cold ethanol (e.g., 20 mL of ethanol for every 10 mL of skim milk).
-
Mix thoroughly and incubate at 4°C for at least 60 minutes to allow for protein precipitation.[5]
-
Centrifuge at 12,000 x g for 10-30 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant and collect the supernatant, which contains the oligosaccharides and other soluble components like lactose.
-
This protocol utilizes graphitized carbon cartridges to separate oligosaccharides from monosaccharides, lactose, and salts.
Materials:
-
Supernatant from Protocol 1
-
Graphitized carbon SPE cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
SPE manifold
-
Evaporator (e.g., rotary evaporator or SpeedVac)
Procedure:
-
Cartridge Conditioning:
-
Condition the graphitized carbon SPE cartridge by washing with 2-3 column volumes of 80% ACN in water containing 0.1% TFA.
-
Equilibrate the cartridge with 3-5 column volumes of deionized water.[6]
-
-
Sample Loading:
-
Load the supernatant from Protocol 1 onto the conditioned SPE cartridge. The loading volume should be optimized based on the cartridge capacity.
-
-
Washing:
-
Wash the cartridge with deionized water to remove salts and a significant portion of lactose.
-
For enhanced removal of lactose from bovine milk samples, a wash with 4% ACN containing 0.1% TFA can be effective.[7]
-
-
Elution:
-
Elute the enriched oligosaccharide fraction with 2-3 column volumes of 40-60% ACN in water, which may contain 0.01-0.05% TFA.[8]
-
-
Solvent Removal:
-
Remove the acetonitrile from the eluate using a rotary evaporator or a SpeedVac to yield a concentrated aqueous solution of oligosaccharides.
-
This step separates the oligosaccharides based on their molecular size, primarily to remove the highly abundant lactose.
Materials:
-
Concentrated oligosaccharide fraction from Protocol 2
-
Sephadex G-25 or similar size-exclusion chromatography medium
-
Chromatography column
-
Fraction collector
-
Deionized water (as mobile phase)
-
Phenol-sulfuric acid or other carbohydrate quantification assay
Procedure:
-
Column Preparation:
-
Pack a chromatography column with Sephadex G-25 and equilibrate with deionized water.
-
-
Chromatography:
-
Apply the concentrated oligosaccharide fraction to the top of the column.
-
Elute with deionized water at a constant flow rate.[3]
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for carbohydrate content using a suitable assay (e.g., phenol-sulfuric acid).
-
Lactose will be the most abundant peak. Pool the fractions that elute before the lactose peak, as these will contain the larger oligosaccharides, including 2'-FL.[3]
-
-
Concentration:
-
Lyophilize or evaporate the pooled fractions to obtain the purified oligosaccharide mixture.
-
This final step uses a high-resolution chromatographic technique to isolate 2'-FL from other isomeric and similarly sized oligosaccharides. Porous graphitized carbon (PGC) chromatography is a common choice for this separation.
Materials:
-
Purified oligosaccharide mixture from Protocol 3
-
Preparative HPLC system with a PGC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as mobile phase modifier)
-
2'-FL analytical standard
Procedure:
-
System Preparation:
-
Equilibrate the preparative PGC column with the initial mobile phase conditions (typically a low percentage of acetonitrile in water).
-
-
Separation:
-
Dissolve the oligosaccharide mixture in the mobile phase and inject it into the HPLC system.
-
Elute the oligosaccharides using a gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 27% acetonitrile over 40 minutes.[6]
-
Monitor the elution profile using a refractive index detector or a mass spectrometer.
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution time of the 2'-FL peak, as determined by running an analytical standard.
-
-
Purity Analysis and Final Preparation:
-
Analyze the purity of the collected 2'-FL fraction using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified 2'-FL product.
-
Data Presentation
The following tables summarize quantitative data from the literature for various stages of 2'-FL isolation and analysis. It is important to note that a complete, continuous dataset for the entire purification process from milk is not available in a single source.
Table 1: Concentration of this compound in Milk
| Milk Source | Concentration Range (mg/mL) | Reference(s) |
| Human Colostrum | 20-25 (total HMOs) | [9] |
| Human Mature Milk | 0.76 - 4.78 | [1] |
| Bovine Mature Milk | 100-1000 fold lower than human milk | [2] |
Table 2: Performance Metrics of Key Purification and Analysis Steps
| Step/Method | Analyte/Matrix | Recovery/Purity/Yield | Reference(s) |
| HPLC-RI Quantification | 2'-FL in Whole Milk | Recovery: 88% - 105% | [1][10] |
| qNMR Quantification | 2'-FL in Food Matrices | Recovery: 90.5% - 106.6% | [11] |
| Membrane Filtration & Activated Carbon Chrom. | 2'-FL from Fermentation | Purity: > 90.09% | [12] |
| Activated Carbon Chromatography Elution | 2'-FL from Fermentation | Recovery: 87.3 ± 2.15% | [12] |
| Crystallization from Fermentation Broth | 2'-FL | Yield: 85%, Purity: 98.8% | [13] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols.
Caption: Workflow for the defatting and deproteinization of milk samples.
Caption: Workflow for the enrichment of oligosaccharides using SPE.
Caption: Workflow for the chromatographic purification of 2'-FL.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula [mdpi.com]
- 3. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow’s Milk [mdpi.com]
- 5. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative nuclear magnetic analysis of human milk oligosaccharides this compound and 3-fucosyllactose in complicated food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO2016095924A1 - Separation of 2'-fl from a fermentation broth - Google Patents [patents.google.com]
Application Notes and Protocols: Investigating the Immune Response to 2'-Fucosyllactose Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture models to study the immunomodulatory effects of 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO). Detailed protocols for key experiments are provided to facilitate the investigation of 2'-FL's impact on immune responses, which is crucial for the development of novel therapeutics and functional foods.
Introduction
This compound (2'-FL) is a key bioactive component of human milk that plays a significant role in shaping the infant's immune system. Its immunomodulatory properties are a subject of intense research, with studies showing its potential to influence both innate and adaptive immunity. In vitro cell culture models offer a controlled environment to dissect the cellular and molecular mechanisms underlying the effects of 2'-FL on the immune response. These models are invaluable for screening, mechanism of action studies, and preclinical evaluation.
Application Note 1: Co-culture of Intestinal Epithelial Cells (IECs) and Immune Cells
This model mimics the intestinal environment where 2'-FL first interacts with the host. It allows for the investigation of the crosstalk between intestinal epithelial cells and immune cells in response to 2'-FL.
Key Cell Lines and Primary Cells:
-
Intestinal Epithelial Cells (IECs): Human colon adenocarcinoma cell lines such as HT-29 and Caco-2 are commonly used.[1][2]
-
Immune Cells: Peripheral Blood Mononuclear Cells (PBMCs), which contain a mix of lymphocytes and monocytes, are often utilized. Alternatively, specific immune cell subsets like monocyte-derived dendritic cells (moDCs) can be employed.[1][3]
Experimental Principle:
IECs are cultured on a semi-permeable membrane in a transwell system, creating an apical (luminal) and a basolateral (serosal) compartment. Immune cells are added to the basolateral compartment. 2'-FL is introduced to the apical side, simulating its presence in the gut lumen. The subsequent immune response is assessed by measuring cytokine secretion and changes in immune cell populations.
Experimental Protocol 1: IEC/PBMC Co-culture Model
This protocol details the steps for setting up a co-culture of HT-29 intestinal epithelial cells and human PBMCs to study the effects of 2'-FL.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
This compound (2'-FL)
Procedure:
-
IEC Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding IECs in Transwells: Seed HT-29 cells onto the apical side of the transwell inserts and allow them to form a confluent monolayer. This typically takes 7-10 days.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup:
-
Place the transwell inserts with the HT-29 monolayer into 24-well plates.
-
Add RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to the basolateral compartment.
-
Add isolated PBMCs to the basolateral compartment.
-
For T-cell activation, add αCD3/CD28 antibodies to the basolateral medium.[1]
-
-
2'-FL Treatment: Add 2'-FL (at desired concentrations, e.g., 0.25% to 1%) with or without CpG DNA to the apical compartment.[1]
-
Incubation: Co-culture for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection and Analysis:
-
Collect the supernatant from the basolateral compartment for cytokine analysis (e.g., IFNγ, IL-10, IL-13) using ELISA or multiplex assays.
-
Harvest PBMCs for flow cytometry analysis of cell surface markers.
-
Quantitative Data Summary: Cytokine Secretion in IEC/PBMC Co-culture
| Treatment Condition | IFNγ Concentration (pg/mL) | IL-10 Concentration (pg/mL) | IL-13 Concentration (pg/mL) | Galectin-9 Concentration (ng/mL) |
| Medium Control | Baseline | Baseline | Baseline | Baseline |
| αCD3/CD28 activated PBMC | Increased | Increased | Increased | Not Affected |
| CpG alone | Not Affected | Increased | Decreased | Not Affected |
| 0.5% 2'-FL + CpG | Significantly Increased vs CpG alone | No significant change vs CpG alone | No significant change vs CpG alone | Significantly Increased vs CpG alone |
Note: This table summarizes trends observed in studies like those by van der Lugt et al. (2020). Actual values will vary based on experimental conditions.[1]
Experimental Workflow: IEC/PBMC Co-culture
Caption: Workflow for the IEC/PBMC co-culture experiment.
Application Note 2: Dendritic Cell (DC) and T-Cell Models
This model is used to investigate the direct effects of 2'-FL on dendritic cells and their subsequent ability to prime T-cell responses.
Key Cell Types:
-
Dendritic Cells (DCs): Monocyte-derived dendritic cells (moDCs) are generated from peripheral blood monocytes.
-
T-Cells: Naïve CD4+ T-cells are isolated from PBMCs.
Experimental Principle:
Immature moDCs are treated with 2'-FL, either directly or with conditioned media from 2'-FL-treated IECs. These "imprinted" moDCs are then co-cultured with naïve CD4+ T-cells to assess T-cell differentiation and cytokine production.
Experimental Protocol 2: moDC and Naïve T-Cell Co-culture
This protocol outlines the generation of moDCs and their co-culture with naïve T-cells to study 2'-FL-mediated T-cell polarization.
Materials:
-
Human PBMCs
-
CD14+ MicroBeads (for monocyte isolation)
-
Naïve CD4+ T Cell Isolation Kit
-
GM-CSF and IL-4 (for moDC differentiation)
-
This compound (2'-FL)
-
Lipopolysaccharide (LPS) or Poly I:C (pIC) (for DC maturation)[4]
-
Anti-CD3 and Anti-CD28 antibodies
-
RPMI 1640 medium, FBS, Penicillin-Streptomycin
Procedure:
-
moDC Generation:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI 1640 with GM-CSF and IL-4 for 5-7 days to differentiate them into immature moDCs.
-
-
moDC Treatment:
-
Treat immature moDCs with 2'-FL and a maturation stimulus like LPS or pIC for 24 hours.[4]
-
-
Naïve T-Cell Isolation: Isolate naïve CD4+ T-cells from the CD14-negative fraction of PBMCs using a negative selection kit.
-
moDC/T-Cell Co-culture:
-
Wash the treated moDCs and co-culture them with the isolated naïve CD4+ T-cells at a ratio of 1:10 (DC:T-cell).
-
Add anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
-
Incubation: Culture for 3-5 days.
-
Analysis:
-
Collect supernatant to measure T-cell cytokines (e.g., IFNγ, IL-10, IL-4, IL-17) by ELISA or multiplex assay.
-
Harvest T-cells for flow cytometry to analyze proliferation (e.g., using CFSE staining) and transcription factor expression (e.g., T-bet, GATA3, RORγt, FoxP3).
-
Quantitative Data Summary: Cytokine Secretion in moDC/T-Cell Co-culture
| moDC Treatment Condition | T-Cell IFNγ Secretion (pg/mL) | T-Cell IL-10 Secretion (pg/mL) |
| Unstimulated moDCs | Low | Low |
| LV-pIC stimulated moDCs | High | Low |
| moDCs conditioned by IECs exposed to 2'-FL + CpG | Increased | Increased |
Note: This table summarizes findings suggesting 2'-FL can promote a regulatory Th1 response.[3]
Experimental Workflow: moDC/T-Cell Co-culture
Caption: Workflow for moDC and T-cell co-culture experiments.
Signaling Pathways Modulated by this compound
Research indicates that 2'-FL can modulate several key signaling pathways within intestinal epithelial and immune cells to exert its effects.
NF-κB and MAPK Signaling Pathways
In intestinal epithelial cells, 2'-FL has been shown to attenuate inflammation by modulating the NF-κB and MAPK signaling pathways, often triggered by bacterial components like lipopolysaccharide (LPS).[5][6] 2'-FL can suppress the expression of CD14, a co-receptor for LPS, thereby dampening the downstream activation of NF-κB and reducing the production of pro-inflammatory cytokines like IL-8.[5][7]
Caption: 2'-FL attenuates LPS-induced inflammation via CD14.
STAT and SOCS Signaling
2'-FL has also been found to upregulate Suppressors of Cytokine Signaling 2 (SOCS2) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][8] This pathway is typically involved in regulating cytokine responses and can contribute to the anti-inflammatory effects of 2'-FL.
Caption: 2'-FL influences the STAT/SOCS signaling pathway.
Conclusion
The described cell culture models and protocols provide a robust framework for investigating the immunomodulatory properties of this compound. These in vitro systems are essential tools for elucidating the mechanisms by which 2'-FL interacts with intestinal and immune cells, ultimately contributing to the development of evidence-based nutritional interventions and immunomodulatory therapies. The ability of 2'-FL to modulate key signaling pathways like NF-κB, MAPK, and STAT/SOCS underscores its potential as a significant bioactive compound.
References
- 1. Exposure of Intestinal Epithelial Cells to 2′-Fucosyllactose and CpG Enhances Galectin Release and Instructs Dendritic Cells to Drive Th1 and Regulatory-Type Immune Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure of Intestinal Epithelial Cells to this compound and CpG Enhances Galectin Release and Instructs Dendritic Cells to Drive Th1 and Regulatory-Type Immune Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Application of 2'-Fucosyllactose in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a bioactive trisaccharide with significant potential in the development of functional foods and nutraceuticals.[1][2] Commercially produced through microbial fermentation, 2'-FL is increasingly incorporated into infant formulas and adult nutritional products due to its prebiotic, immunomodulatory, and cognitive-enhancing properties.[3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in harnessing the benefits of 2'-FL in functional food development.
Health Benefits and Mechanisms of Action
2'-FL exerts its biological effects through multiple mechanisms, primarily centered around its interaction with the gut microbiota and the host's immune system.
-
Gut Microbiota Modulation: As a prebiotic, 2'-FL selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium species.[4][5][6] This modulation of the gut microbiome composition is associated with the production of short-chain fatty acids (SCFAs) and other beneficial metabolites.[5]
-
Immune System Enhancement: 2'-FL has been shown to modulate the immune system by influencing cytokine production and immune cell populations.[3][7][8] It can help in reducing inflammation and may play a role in preventing certain allergies.
-
Cognitive Function Improvement: Emerging research suggests a link between 2'-FL consumption and improved cognitive function, including learning and memory.[9][10] This effect is thought to be mediated through the gut-brain axis.
-
Gut Barrier Integrity: 2'-FL contributes to the maintenance and improvement of the intestinal barrier function, which is crucial for preventing the translocation of harmful substances into the bloodstream.[1][11][12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the effects of 2'-FL supplementation.
Table 1: Effect of 2'-FL on Gut Microbiota Composition
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy Adults | Up to 20 g/day | 2 weeks | Significant increase in relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria. | [4] |
| Healthy Formula-Fed Infants | Infant formula with 2'-FL | - | Enhanced bifidogenic effect, with Bifidobacterium abundance similar to breastfed infants. | [2] |
| In vitro colonic fermentation (adult microbiota) | - | - | Increased Bifidobacterium levels. | [5] |
| Adults with Chronic GI Conditions (in vitro) | - | - | Increased stool counts of Bifidobacterium. | [6] |
Table 2: Effect of 2'-FL on Immune Markers
| Study Model | Dosage | Duration | Key Findings | Reference |
| Cyclophosphamide-induced immunosuppressed mice | 0.5 mg/kg body weight | 14 days | Significant increase in IL-10 and IFN-γ concentrations; trend of increased IL-2. | [3][7] |
| Human-microbiota-associated mice | 2'-FL-containing infant formula | - | Immune cytokine levels (IL-2, IL-9, IL-10, sIgA) comparable to human milk-fed mice. | [8] |
| High-fat diet-fed mice | 10% (w/w) in diet | 8 weeks | Significant increase in interleukin-22 expression. | [11][12] |
| Imiquimod-induced psoriasis mice | - | - | Reduced proportion of Th17 cells and decreased production of Th17-related cytokines. | [13] |
Table 3: Effect of 2'-FL on Cognitive Function in Rodent Models
| Study Model | Dosage | Duration | Key Findings | Reference |
| 5xFAD transgenic mice (Alzheimer's model) | 300–1,200 mg/kg (oral) | - | Improved cognitive performance (shortened escape latency in Morris water maze, restored alternation in Y-maze). | [9][14] |
| Growing mice | - | Long-term | Improved cognitive function and spatial memory (Morris water maze and Y-maze tests). | [10] |
Signaling Pathways Modulated by this compound
2'-FL influences key signaling pathways involved in inflammation and cellular metabolism.
References
- 1. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes the Production of Short-Chain Fatty Acids and Improves Immune Function in Human-Microbiota-Associated Mice by Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2′-Fucosyllactose mitigates cognitive deficits in Alzheimer models: targeting amyloid pathology, oxidative stress, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human milk oligosaccharide this compound supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. binc-geneva.org [binc-geneva.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of 2'-Fucosyllactose on Gut Barrier Function In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis and preventing the translocation of harmful luminal substances into the systemic circulation. Human Milk Oligosaccharides (HMOs), particularly 2'-Fucosyllactose (2'-FL), have garnered significant attention for their potential to modulate and enhance gut barrier function.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the impact of 2'-FL on gut barrier function using in vitro models, primarily focusing on the Caco-2 human colorectal adenocarcinoma cell line.
The Caco-2 cell line is a well-established model that, upon differentiation, forms a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium.[2] This model is instrumental in evaluating the effects of bioactive compounds like 2'-FL on key indicators of gut barrier integrity, including Transepithelial Electrical Resistance (TEER), paracellular permeability, and the expression and localization of tight junction proteins.
Data Presentation: Quantitative Effects of this compound on Gut Barrier Function
The following tables summarize quantitative data from various in vitro studies investigating the effects of 2'-FL on intestinal barrier integrity. These tables are intended to provide a comparative overview of the potential outcomes of the described experimental protocols.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Cell Line | 2'-FL Concentration | Treatment Duration | Effect on TEER | Reference |
| Caco-2 | 200 µg/mL | 24 hours | Increased TEER in LPS-damaged cells | [3] |
| Caco-2 | 400 µg/mL | 24 hours | Further increased TEER in LPS-damaged cells | [3] |
| T84 | Not Specified | 48 hours | Modulates signaling pathways related to inflammation | [4] |
Table 2: Effect of this compound on Paracellular Permeability (FITC-Dextran Assay)
| Cell Line | 2'-FL Concentration | Tracer | Effect on Permeability | Reference |
| Caco-2 | 200 µg/mL | FITC-Dextran (4 kDa) | Decreased permeability in LPS-damaged cells | [3] |
| Caco-2 | 400 µg/mL | FITC-Dextran (4 kDa) | Further decreased permeability in LPS-damaged cells | [3] |
Table 3: Effect of this compound on Tight Junction Protein Expression (Western Blot)
| Cell Line | 2'-FL Concentration | Target Protein | Effect on Expression | Reference |
| Caco-2 | Not Specified | Zonula Occludens-1 (ZO-1) | Upregulated in response to IL-6 induced damage | |
| Caco-2 | Not Specified | Occludin | Upregulated in response to IL-6 induced damage | |
| Caco-2 | Not Specified | Claudin-2 | Downregulated in response to IL-6 induced damage |
Experimental Protocols
Protocol 1: Assessment of Gut Barrier Integrity using Transepithelial Electrical Resistance (TEER)
This protocol details the measurement of TEER in Caco-2 cell monolayers to assess the integrity of the epithelial barrier following treatment with 2'-FL.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
This compound (2'-FL)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Lipopolysaccharide (LPS) from E. coli (optional, for inducing barrier dysfunction)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 2 x 10^5 cells/well in a 12-well plate.
-
Cell Culture and Differentiation: Culture the cells for 21 days post-confluence to allow for full differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
TEER Measurement for Baseline: Before treatment, measure the baseline TEER of the Caco-2 monolayers.
-
Equilibrate the EVOM electrodes in sterile PBS.
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading.
-
Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell monolayer.
-
Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².
-
-
Treatment with 2'-FL:
-
Prepare a stock solution of 2'-FL in sterile cell culture medium.
-
For a protective effect study, pre-treat the Caco-2 monolayers with the desired concentration of 2'-FL (e.g., 200-400 µg/mL) for a specified duration (e.g., 24 hours) prior to inducing damage.
-
To induce barrier dysfunction (optional), add LPS (e.g., 10 µg/mL) to the apical compartment.
-
For a restorative effect study, first induce damage with LPS and then treat with 2'-FL.
-
-
Post-Treatment TEER Measurement: At the end of the treatment period, measure the TEER as described in step 3.
-
Data Analysis: Compare the TEER values of the 2'-FL treated groups with the control and LPS-treated (if applicable) groups. An increase in TEER indicates an enhancement of barrier function.
Protocol 2: Paracellular Permeability Assessment using FITC-Dextran
This protocol measures the passage of a fluorescent tracer, FITC-dextran, across the Caco-2 monolayer to assess paracellular permeability.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts (from Protocol 1)
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence plate reader
Procedure:
-
Preparation of Caco-2 Monolayers: After treatment with 2'-FL as described in Protocol 1, wash the Caco-2 monolayers gently with pre-warmed HBSS.
-
Application of FITC-Dextran:
-
Prepare a solution of FITC-dextran (e.g., 1 mg/mL) in HBSS.
-
Add the FITC-dextran solution to the apical compartment of the Transwell® inserts.
-
Add fresh HBSS to the basolateral compartment.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
Sample Collection: At the end of the incubation period, collect samples from the basolateral compartment.
-
Fluorescence Measurement:
-
Transfer the basolateral samples to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Calculate the amount of FITC-dextran that has permeated into the basolateral compartment and compare the values between different treatment groups. A decrease in FITC-dextran in the basolateral compartment indicates reduced paracellular permeability.
Protocol 3: Analysis of Tight Junction Protein Expression by Western Blot
This protocol details the analysis of tight junction protein (e.g., ZO-1, Occludin, Claudin-1) expression levels in Caco-2 cells treated with 2'-FL.
Materials:
-
Differentiated Caco-2 monolayers (cultured in standard plates or Transwell® inserts)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin, rabbit anti-Claudin-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 2'-FL, wash the Caco-2 cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin). Compare the relative protein expression between different treatment groups.
Protocol 4: Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization of the localization and organization of tight junction proteins at the cell-cell junctions.
Materials:
-
Differentiated Caco-2 monolayers on sterile glass coverslips or Transwell® inserts
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (as in Protocol 3)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: After treatment with 2'-FL, wash the Caco-2 cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto glass slides with mounting medium, and visualize the staining using a confocal microscope.
-
Analysis: Observe the localization and integrity of the tight junction proteins at the cell borders. Discontinuous or fragmented staining may indicate a compromised barrier.
Mandatory Visualizations
Experimental Workflow for Assessing 2'-FL on Gut Barrier Function
Caption: Experimental workflow for in vitro assessment of 2'-FL.
Signaling Pathway of this compound in Modulating Gut Barrier Function
Caption: 2'-FL signaling in gut epithelial cells.
References
- 1. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolomic Analysis of Gut Microbiota after 2'-Fucosyllactose Intervention
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) and is recognized for its prebiotic properties, significantly influencing the composition and metabolic activity of the gut microbiota.[1][2] Understanding the intricate interactions between 2'-FL, the gut microbiome, and the host metabolome is crucial for the development of novel therapeutic and nutritional strategies. These application notes provide a comprehensive overview of the methodologies and expected outcomes for the metabolomic analysis of gut microbiota following 2'-FL intervention. The protocols detailed below are synthesized from established in vitro and in vivo experimental models.
Core Concepts and Signaling Pathways
2'-FL is not digested by human enzymes and reaches the colon intact, where it is selectively fermented by specific gut bacteria, particularly Bifidobacterium species.[1][3] This fermentation process leads to a cascade of metabolic changes, primarily the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4][5] These SCFAs play a pivotal role in maintaining gut homeostasis, serving as an energy source for colonocytes, and modulating the host's immune system.[1][6]
The intervention with 2'-FL has been shown to modulate host immune responses, partly through the increased production of SCFAs. For instance, elevated SCFA levels have been correlated with an increase in the anti-inflammatory cytokine IL-10.[7][8] Furthermore, 2'-FL can influence the gut-brain axis, with studies suggesting its role in improving gut-brain signaling, which can impact appetite and metabolic profiles.[9][10] The selective fermentation of 2'-FL also leads to changes in the abundance of specific bacterial genera, such as Blautia, Olsenella, and Parabacteroides, and can influence the metabolism of other compounds like tryptophan and vitamins.[7][11][12]
Quantitative Data Summary
The following tables summarize the quantitative changes observed in gut microbiota composition and metabolite production following 2'-FL intervention, based on data from various experimental models.
Table 1: Changes in Gut Microbiota Composition
| Bacterial Taxon | Change Observed | Experimental Model | Reference |
| Bifidobacterium | Increased Abundance | In vitro fermentation, Human-Microbiota-Associated Mice, Human Clinical Trial | [5][8][11] |
| Blautia | Increased Abundance | Human-Microbiota-Associated Mice | [7] |
| Olsenella | Increased Abundance | Human-Microbiota-Associated Mice | [7] |
| Parabacteroides distasonis | Increased Abundance | In vitro human colonic model | [6][13] |
| Eubacterium rectale-Clostridium coccoides group | Increased Counts | In vitro batch culture | [3][5] |
| Faecalibacterium prausnitzii | Increased Counts | Human Clinical Trial | [5] |
| Enterorhabdus | Decreased Abundance | Human-Microbiota-Associated Mice | [7] |
| Lachnospiraceae_UCG-006 | Decreased Abundance | Human-Microbiota-Associated Mice | [7] |
Table 2: Changes in Metabolite Concentrations
| Metabolite | Change Observed | Experimental Model | Reference |
| Acetate | Increased Concentration | In vitro fermentation, Human-Microbiota-Associated Mice | [4][7] |
| Propionate | Increased Concentration | In vitro fermentation, Human-Microbiota-Associated Mice | [4][7] |
| Butyrate | Increased Concentration | In vitro fermentation, Human Clinical Trial | [4][5] |
| Total SCFAs | Increased Concentration | Human-Microbiota-Associated Mice | [7] |
| Caproic Acid | Decreased to non-detectable levels | In vitro human colonic model | [6][13] |
| Tryptophan metabolites | Altered Levels | In vitro colonic fermentation | [11][12] |
| Vitamins | Altered Levels | In vitro colonic fermentation | [11][12] |
| Glutathione | Significantly altered | In vitro human colonic model | [6][13] |
| Serotonin | Significantly altered | In vitro human colonic model | [6][13] |
| Pyruvate | Increased Concentration | High Fat-Fed Mice | [9][10] |
| Lactate | Increased Concentration | High Fat-Fed Mice | [9][10] |
Experimental Protocols
A general workflow for conducting a metabolomic analysis of gut microbiota after 2'-FL intervention is presented below. This workflow integrates sample collection, microbiota analysis, and metabolite analysis.
Protocol 1: In Vitro Batch Culture Fermentation
This protocol is adapted from studies using anaerobic batch culture fermenters to assess the prebiotic effects of 2'-FL.[14]
1. Media Preparation:
-
Prepare a sterile basal nutrient medium containing peptone water, yeast extract, NaCl, phosphates, and other essential salts and vitamins.
-
Sparge the medium with oxygen-free nitrogen to establish anaerobic conditions.
2. Fecal Slurry Preparation:
-
Collect fresh fecal samples from donors.
-
Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the slurry and filter through a sterile gauze to remove large particles.
3. Fermentation Setup:
-
Aseptically add the basal medium to sterile fermentation vessels.
-
Inoculate the vessels with the fecal slurry.
-
Add 2'-FL to the desired final concentration (e.g., 10 mg/mL).
-
Maintain anaerobic conditions and a constant temperature (37°C) with gentle stirring.
-
Collect samples at various time points (e.g., 0, 24, 48 hours) for microbiota and metabolite analysis.
Protocol 2: Fecal DNA Extraction and 16S rRNA Gene Sequencing
This protocol provides a general guideline for analyzing the gut microbiota composition.
1. DNA Extraction:
-
Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions. These kits typically involve bead-beating for mechanical lysis of bacterial cells.
2. PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with adapters for sequencing.
-
Perform PCR using a high-fidelity DNA polymerase.
3. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify and pool the amplicons in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).
4. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the representative sequences using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha and beta diversity to assess within-sample and between-sample microbial community differences.
Protocol 3: Fecal Metabolite Extraction for LC-MS Analysis
This protocol is for the analysis of a broad range of metabolites.
1. Sample Preparation:
-
Lyophilize frozen fecal samples to remove water.
-
Homogenize the lyophilized samples to a fine powder.
2. Metabolite Extraction:
-
Weigh approximately 50 mg of the homogenized fecal powder.
-
Add a cold extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF MS).
-
Use both positive and negative ionization modes to cover a wider range of metabolites.
-
Process the raw data using software such as Compound Discoverer or MetaboAnalyst for peak picking, alignment, and metabolite identification.
Protocol 4: Quantification of Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol is specifically for the targeted analysis of SCFAs.
1. Sample Preparation and Extraction:
-
Homogenize fecal samples in a saturated NaCl solution.
-
Acidify the homogenate with an acid (e.g., sulfuric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) containing an internal standard (e.g., 2-ethylbutyric acid).
-
Centrifuge to separate the phases and collect the organic layer.
2. Derivatization (Optional but Recommended):
-
Derivatize the extracted SCFAs to improve their volatility and chromatographic properties. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.
3. GC-MS Analysis:
-
Inject the derivatized or underivatized extract into a gas chromatograph coupled with a mass spectrometer.
-
Use a suitable capillary column for SCFA separation (e.g., a wax column).
-
Quantify the SCFAs based on the peak areas relative to the internal standard using a calibration curve prepared with authentic standards.[11][15]
References
- 1. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guide to Fecal Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 4. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cultivating Stability: A Guide to Formulating 2'-Fucosyllactose for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Fucosyllactose (2'-FL) is a prominent human milk oligosaccharide (HMO) with significant potential in therapeutic and research applications. Its biological activities, including modulation of the gut microbiome, immune response, and neuronal function, are of increasing interest. A stable and well-characterized formulation is paramount for obtaining reliable and reproducible results in preclinical and clinical research. This document provides detailed application notes and protocols for developing a stable formulation of 2'-FL, encompassing stability testing, analytical methodologies, and formulation strategies for both liquid and solid dosage forms.
Physicochemical Properties and Stability Profile of this compound
This compound is a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is a white to off-white, water-soluble powder. While generally stable, its stability can be influenced by environmental factors such as pH, temperature, and humidity.
1.1. General Stability Considerations
-
Solid State: Crystalline 2'-FL is relatively stable when stored in a dry environment. However, it is hygroscopic, and moisture absorption can lead to chemical degradation and physical changes. Amorphous 2'-FL is more susceptible to degradation than its crystalline form. Thermal analysis has shown that crystalline 2'-FL dehydrates at approximately 143.4°C and melts at 230.6°C. The glass transition temperature of amorphous 2'-FL is around 127.6°C, which decreases significantly with increasing water activity.[1]
-
Aqueous Solution: 2'-FL is reported to be stable in both low and high pH environments and at high temperatures, which is advantageous for various research applications. However, prolonged exposure to extreme pH and high temperatures can lead to hydrolysis of the glycosidic bonds, resulting in the formation of fucose, lactose, and their constituent monosaccharides.
1.2. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting 2'-FL to stress conditions more severe than those it would encounter during normal handling and storage.
Table 1: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours | Fucose, Lactose, Glucose, Galactose |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, 72 hours | Epimerization and degradation products |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives |
| Thermal Degradation | 80°C for 7 days (solid and solution) | Dehydration and caramelization products |
| Photostability | ICH Q1B option 2 (1.2 million lux hours and 200 W h/m²) | No significant degradation expected |
Analytical Methodologies for Stability Assessment
Accurate and precise analytical methods are crucial for quantifying 2'-FL and its potential degradation products. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
2.1. Comparison of Analytical Techniques
| Feature | HPAEC-PAD | HPLC with Refractive Index (RI) or ELSD |
| Principle | Separation based on anion exchange at high pH, with sensitive electrochemical detection. | Separation based on hydrophilicity (HILIC) or size exclusion, with less sensitive universal detectors. |
| Sensitivity | High sensitivity, suitable for detecting low levels of degradation products. | Lower sensitivity compared to HPAEC-PAD. |
| Selectivity | Excellent selectivity for carbohydrates, allowing for the separation of isomers. | May have co-elution issues with other formulation components. |
| Gradient Elution | Compatible with gradient elution for complex mixtures. | RI detectors are not compatible with gradient elution. ELSD is compatible but can have non-linear responses. |
| Sample Preparation | Often requires minimal sample preparation ("dilute and shoot").[2] | May require more extensive sample cleanup. |
2.2. Recommended Analytical Technique
For stability studies of 2'-FL, HPAEC-PAD is the recommended technique due to its superior sensitivity, selectivity, and ability to separate and quantify a wide range of carbohydrates, including potential degradation products.
Experimental Protocols
3.1. Protocol for Forced Degradation of this compound
Objective: To generate potential degradation products of 2'-FL under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized water
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2'-FL in deionized water.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Neutralize the samples with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 0.5 mL of 30% H₂O₂ to achieve a final concentration of approximately 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Solid: Place 10 mg of solid 2'-FL in a vial and keep it in an oven at 80°C for 7 days.
-
Solution: Incubate the 1 mg/mL stock solution at 80°C for 7 days.
-
-
Photostability:
-
Expose solid 2'-FL and the 1 mg/mL solution to light conditions as per ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPAEC-PAD method described below.
3.2. Protocol for HPAEC-PAD Analysis of this compound
Objective: To quantify 2'-FL and its degradation products in stability samples.
Instrumentation:
-
High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector (e.g., Thermo Scientific Dionex ICS-5000+).
-
Gold working electrode and Ag/AgCl reference electrode.
-
CarboPac™ PA20 column (3 x 150 mm) with a CarboPac™ PA20 guard column (3 x 30 mm).
Reagents:
-
Deionized water (≥18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc), anhydrous
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Setting |
| Column Temperature | 30°C |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mobile Phase A | 100 mM NaOH |
| Mobile Phase B | 100 mM NaOH with 1 M NaOAc |
| Gradient Elution | Time (min) |
| PAD Waveform | As per manufacturer's recommendation for carbohydrates |
Procedure:
-
Standard Preparation: Prepare a series of 2'-FL standard solutions ranging from 1 µg/mL to 100 µg/mL in deionized water.
-
Sample Preparation: Dilute the stressed samples with deionized water to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPAEC-PAD system.
-
Quantification: Create a calibration curve by plotting the peak area of the 2'-FL standards against their concentration. Determine the concentration of 2'-FL in the samples from the calibration curve. Identify degradation products by comparing their retention times with known standards (fucose, lactose, etc.) and by mass balance calculations.
Formulation Development Strategies
The choice of formulation depends on the intended research application. Both liquid and solid formulations can be developed for 2'-FL.
4.1. Liquid Formulations
Aqueous solutions are convenient for in vitro studies and for oral administration in animal models.
Table 2: Excipients for Liquid Formulations of this compound
| Excipient Class | Example | Function | Typical Concentration |
| Buffering Agents | Phosphate buffer, Citrate buffer | Maintain pH, enhance stability | 10-50 mM |
| Preservatives | Benzyl alcohol, Phenol | Prevent microbial growth (for multi-dose vials) | 0.9 - 2.0% |
| Tonicity Modifiers | Sodium chloride | Adjust osmotic pressure for parenteral administration | q.s. to isotonicity |
| Antioxidants | Ascorbic acid, Sodium metabisulfite | Protect against oxidative degradation | 0.01 - 0.1% |
Protocol for Preparing a Buffered Aqueous Formulation of 2'-FL (10 mg/mL):
-
Prepare Buffer: Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve 2'-FL: Weigh the required amount of 2'-FL and dissolve it in the phosphate buffer with gentle stirring.
-
Add Excipients (if needed): If required for the specific application, add other excipients and ensure complete dissolution.
-
pH Adjustment: Check the final pH and adjust to 6.8 if necessary using 0.1 M NaOH or 0.1 M HCl.
-
Sterile Filtration: For parenteral or cell culture applications, sterile filter the final solution through a 0.22 µm filter.
-
Storage: Store the formulation at 2-8°C, protected from light.
4.2. Solid Formulations
Solid formulations, such as lyophilized powders or powder-in-bottles, offer improved long-term stability.
Table 3: Excipients for Solid Formulations of this compound
| Excipient Class | Example | Function | Typical Concentration (w/w) |
| Bulking Agents/Cryoprotectants | Mannitol, Trehalose, Sucrose | Provide bulk, protect during freeze-drying | 1 - 10% |
| Lyoprotectants | Glycine, Trehalose | Protect during freeze-drying | 1 - 5% |
| Flow Aids/Glidants | Colloidal silicon dioxide | Improve powder flowability for capsule filling | 0.1 - 0.5% |
| Fillers/Diluents | Microcrystalline cellulose, Lactose | Increase bulk for tablet/capsule manufacturing | q.s. to target weight |
Protocol for Lyophilization of this compound:
-
Prepare Solution: Prepare an aqueous solution of 2'-FL (e.g., 10 mg/mL) with a cryoprotectant such as trehalose (e.g., 2% w/v).
-
Fill Vials: Dispense the solution into lyophilization vials.
-
Freeze-Drying Cycle:
-
Freezing: Freeze the solution to at least -40°C.
-
Primary Drying: Apply a vacuum and raise the shelf temperature to sublimize the ice (e.g., -10°C for 24-48 hours).
-
Secondary Drying: Increase the shelf temperature to remove residual moisture (e.g., 25°C for 12-24 hours).
-
-
Stoppering and Storage: Backfill the vials with an inert gas like nitrogen, stopper them under vacuum, and store at 2-8°C.
Signaling Pathways and Experimental Workflows
2'-FL has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its mechanism of action.
5.1. AMPK/SIRT1/FOXO1 Signaling Pathway
2'-FL can be metabolized by the gut microbiota to produce short-chain fatty acids (SCFAs). These SCFAs can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can then activate SIRT1, which in turn deacetylates and activates FOXO1, a transcription factor involved in stress resistance and longevity.[3][4]
AMPK/SIRT1/FOXO1 pathway activation by 2'-FL metabolites.
5.2. Vagal Afferent Signaling Pathway
The gut-brain axis is another important target of 2'-FL. Metabolites produced by the gut microbiota from 2'-FL can stimulate enteroendocrine cells in the gut to release signaling molecules like cholecystokinin (CCK). CCK then activates the vagal afferent neurons, which transmit signals to the brainstem, influencing satiety and cognitive function.[5][6][7][8][9]
Vagal afferent pathway modulation by 2'-FL.
5.3. Experimental Workflow for Investigating 2'-FL Stability and Bioactivity
Integrated workflow for 2'-FL formulation and bioactivity studies.
Conclusion
The development of a stable formulation is a critical step in the research and development of this compound. This guide provides a comprehensive framework for assessing the stability of 2'-FL, developing robust analytical methods, and formulating both liquid and solid dosage forms suitable for research purposes. By following these protocols and understanding the underlying signaling pathways, researchers can ensure the quality and reliability of their experimental data, ultimately advancing our understanding of the therapeutic potential of this important human milk oligosaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - Food & Function (RSC Publishing) DOI:10.1039/D1FO00658D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Human milk oligosaccharide 2′-fucosyllactose alleviates cognitive impairment via the vagal afferent pathway in Alzheimer's disease mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Fucosyllactose (2'-FL) Yield in Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2'-Fucosyllactose (2'-FL) production through microbial fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for 2'-FL production?
A1: The most commonly used microbial hosts for 2'-FL production are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] E. coli is widely used due to its well-understood genetics and rapid growth.[4][5][6][7] S. cerevisiae is also a popular choice, particularly because of its "Generally Recognized as Safe" (GRAS) status, which is advantageous for food and pharmaceutical applications.[1][2]
Q2: What are the main metabolic pathways for 2'-FL biosynthesis in microbes?
A2: There are two primary metabolic pathways for the synthesis of the key precursor, GDP-L-fucose, which is then used to fucosylate lactose to form 2'-FL:
-
De novo pathway: This pathway starts from a central carbon source like glucose or glycerol and involves a series of enzymatic steps to produce GDP-L-fucose.[6][8]
-
Salvage pathway: This pathway utilizes exogenously supplied L-fucose to produce GDP-L-fucose.[6][8]
The final step in both pathways is the transfer of fucose from GDP-L-fucose to lactose, a reaction catalyzed by an α-1,2-fucosyltransferase.[9][10]
Q3: Which α-1,2-fucosyltransferase should I choose for my experiments?
A3: The choice of α-1,2-fucosyltransferase is critical for high 2'-FL yield. Several have been successfully used, with FutC (or FucT2) from Helicobacter pylori being one of the most extensively utilized due to its high specific activity.[4][11][12] Other promising fucosyltransferases have been identified from sources like Bacillus cereus and Neisseria sp., which have shown high efficacy in 2'-FL production.[1][7][13]
Q4: What are common carbon sources for 2'-FL fermentation?
A4: Common carbon sources include glycerol and glucose for cell growth and precursor synthesis.[11] Lactose is typically added as the acceptor substrate for the fucosylation reaction.[11] Some studies have also explored the use of xylose as a co-substrate to circumvent issues related to overflow metabolism seen with glucose.[2][14]
Section 2: Troubleshooting Guide
Problem 1: Low 2'-FL Titer or Yield
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient GDP-L-fucose supply | - Overexpress key enzymes in the de novo pathway (e.g., manB, manC, gmd, wcaG).[8][13]- Engineer cofactor regeneration pathways (NADPH and GTP) to enhance precursor formation.[4][11]- If using the salvage pathway, ensure adequate L-fucose is supplied in the medium. | Increasing the intracellular pool of the donor substrate, GDP-L-fucose, is a primary strategy to drive the reaction towards 2'-FL synthesis.[9][10] |
| Low intracellular lactose availability | - Inactivate the lacZ gene to prevent lactose hydrolysis into glucose and galactose.[4][11][13]- Overexpress a lactose permease (e.g., lacY) to improve lactose uptake.[7] | Maintaining a high intracellular concentration of the acceptor substrate, lactose, is crucial for efficient 2'-FL production.[5] |
| Suboptimal α-1,2-fucosyltransferase activity | - Screen different α-1,2-fucosyltransferases from various microbial sources to find the most active one in your host.[4][7][11]- Modify the N-terminus of the enzyme (e.g., adding aspartate molecules) to potentially improve its activity.[15] | The efficiency of the final fucosylation step directly impacts the overall 2'-FL yield. |
| Precursor degradation or competing pathways | - Knock out genes involved in competing pathways, such as wcaJ, which diverts GDP-L-fucose to colanic acid synthesis.[4][8][11] | By blocking pathways that consume the precursors, metabolic flux can be redirected towards 2'-FL production. |
Problem 2: High Levels of Byproduct Formation (e.g., Acetate, Difucosyllactose)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Acetate accumulation | - Use a fed-batch fermentation strategy with controlled feeding of the carbon source to avoid overflow metabolism.- Consider using alternative carbon sources like glycerol or xylose that lead to lower acetate production.[2][7][14] | High concentrations of acetate can inhibit cell growth and reduce product formation.[16] |
| Difucosyllactose formation | - This can occur due to the further fucosylation of 2'-FL.[17] This issue is less commonly reported but may be enzyme or strain-specific. If observed, screening for a more specific α-1,2-fucosyltransferase may be necessary. | Byproduct formation reduces the yield of the desired product. |
Problem 3: Poor Cell Growth
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal fermentation conditions | - Optimize pH, temperature, and aeration for your specific microbial host and engineered strain. | Proper control of fermentation parameters is essential for robust cell growth and productivity. |
| Toxicity of overexpressed proteins or accumulated metabolites | - Modulate the expression levels of pathway genes using promoters of different strengths or by adjusting inducer concentrations. | High levels of heterologous protein expression or metabolic intermediates can impose a burden on the cells, leading to reduced growth. |
| Nutrient limitation | - Ensure the fermentation medium is not deficient in essential nutrients, particularly nitrogen, phosphate, and trace elements. | Adequate nutrient availability is critical for supporting cell growth and metabolic activity. |
Section 3: Data Presentation
Table 1: Comparison of 2'-FL Production in Engineered E. coli
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (mol/mol lactose) | Productivity (g/L/h) | Reference |
| BL21(DE3) derivative | Overexpression of lacY, modification of Shine-Dalgarno sequences, overexpression of setA, knockout of pgi, new α-1,2-fucosyltransferase | Fed-batch | 141.27 | - | 3.14 | [7] |
| C41(DE3)ΔZ derivative | Knockout of lacZ, wcaJ, nudD, nudK; overexpression of rcsA, rcsB; genomic integration of futC | 50-L Fed-batch | 66.80 | 0.89 | 0.95 | [6][18] |
| BL21(DE3) | Inactivation of lacZ, wcaJ; co-introduction of NADPH and GTP regeneration pathways; overexpression of futC from H. pylori | 3-L Fed-batch | 22.3 | 0.53 | - | [4][11] |
| BL21(DE3) | Inactivation of lacZ, fucI, fucK, wcaJ; transcriptional fine-tuning of pathways | Fed-batch | 14.1 | - | - | [8] |
| BL21(DE3) | Knockout of lacZ and waaF; overexpression of manB, manC, gmd, wcaG; constitutive promoter for futCB from B. cereus | Fed-batch | 121.4 | - | 1.90 | [13] |
Table 2: Comparison of 2'-FL Production in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (mol/mol lactose) | Carbon Source | Reference |
| Engineered S. cerevisiae | Expression of futBc from B. cereus, enhanced GDP-mannose flux, knockout of gal80 | Fed-batch | 26.63 | 0.85 | Sucrose | [1] |
| Engineered S. cerevisiae | Expression of lactose transporter, Gmd, WcaG, and WbgL | Fed-batch | 25.5 | - | Xylose | [14] |
| D452-2 | Overexpression of fkp, fucT2, and LAC12 (salvage pathway) | Fed-batch | 0.503 | 0.3 | Ethanol | [3][17] |
Section 4: Experimental Protocols
Protocol 1: Quantification of 2'-FL by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for specific equipment and sample matrices.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC System and Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a specialized oligosaccharide column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 78:22 v/v).[19] The exact ratio may need to be optimized based on the column and desired separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35-40°C.[19]
-
Injection Volume: 10-20 µL.
-
-
Standard Curve:
-
Prepare a series of 2'-FL standards of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Determine the peak area for 2'-FL in the samples.
-
Calculate the concentration of 2'-FL in the samples using the standard curve, accounting for any dilution factors.
-
Protocol 2: Enzymatic Assay for 2'-FL Quantification
This method provides a higher throughput alternative to HPLC for screening a large number of samples.[21]
-
Principle: This is a two-step enzymatic reaction. First, α-L-fucosidase releases L-fucose from 2'-FL. Second, L-fucose dehydrogenase oxidizes L-fucose, which results in the formation of NADPH, which can be measured spectrophotometrically.[21]
-
Reagents:
-
α-(1-2,3,4,6)-L-fucosidase
-
L-fucose dehydrogenase
-
NADP+
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)
-
96-well microplate
-
-
Procedure:
-
Prepare samples and 2'-FL standards in the 96-well plate.
-
Add the reaction mixture containing the buffer, NADP+, and both enzymes to each well.
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the 2'-FL standards.
-
Determine the concentration of 2'-FL in the samples from the standard curve.
-
Section 5: Visualizations
Caption: De novo biosynthesis pathway of this compound in engineered E. coli.
Caption: General experimental workflow for optimizing 2'-FL production.
References
- 1. Improved production of 2′-fucosyllactose in engineered Saccharomyces cerevisiae expressing a putative α-1, 2-fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of a human milk oligosaccharide this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering strategies of de novo pathway for enhancing this compound synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for the production of this compound and 3-fucosyllactose through modular pathway enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Escherichia coli BL21(DE3) for this compound Synthesis in a Higher Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for Enhancing Microbial Production of this compound, the Most Abundant Human Milk Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced this compound production by engineered Saccharomyces cerevisiae using xylose as a co-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced production of this compound in engineered Escherichia coli BL21star(DE3) by modulation of lactose metabolism and fucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 19. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Simple Enzymatic Method for Quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2'-Fucosyllactose (2'-FL) in Complex Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2'-Fucosyllactose (2'-FL) in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 2'-FL in food matrices?
A1: The most widely used methods for 2'-FL quantification are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPAEC-PAD is a robust method that offers excellent resolution of 2'-FL from other carbohydrates, including lactose, which is often present in high concentrations in dairy-based matrices.[3] HPLC-RID is a simpler and faster method suitable for various food applications, including infant formula, milk, and cereal bars.[1][2][6] LC-MS/MS provides high selectivity and sensitivity, making it ideal for complex matrices and low concentration levels of 2'-FL.[7]
Q2: What are the main challenges in quantifying 2'-FL in complex food matrices?
A2: The primary challenges include:
-
Matrix Interference: High concentrations of other carbohydrates, particularly lactose, can co-elute with 2'-FL, leading to inaccurate quantification.[3] Proteins and fats in the sample can also interfere with the analysis and contaminate analytical columns.
-
Poor Recovery: 2'-FL can be lost during sample preparation steps, leading to underestimation of its concentration. This can be due to interactions with the food matrix or inappropriate extraction procedures.[4]
-
Peak Co-elution: Structural isomers of 2'-FL, such as 3-Fucosyllactose (3-FL), have the same mass and can be difficult to separate chromatographically, potentially leading to overestimation if not properly resolved.[7]
-
Analyte Stability: 2'-FL may degrade during sample processing, especially if harsh extraction conditions or high temperatures are used.[8][9]
Q3: How can I improve the recovery of 2'-FL from my food samples?
A3: To improve recovery, consider the following:
-
Optimize Sample Preparation: Use a validated extraction method tailored to your specific food matrix. This may involve protein precipitation, fat removal, and solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[10]
-
Enzymatic Hydrolysis: For matrices containing interfering fructans and maltodextrins, enzymatic hydrolysis can be used to break them down without affecting the 2'-FL.[11]
-
SPE Cartridge Selection: Choose an appropriate SPE cartridge chemistry. For example, graphitized carbon cartridges are commonly used for oligosaccharide purification.[10]
-
Method Validation: Perform recovery studies by spiking your blank matrix with a known concentration of 2'-FL standard to assess the efficiency of your extraction procedure.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during 2'-FL quantification.
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column; Column contamination. | Use a mobile phase with an appropriate pH to minimize silanol interactions.[12] Clean the column with a strong solvent.[12] |
| Shifting Retention Times | Inconsistent mobile phase composition; System leaks; Temperature fluctuations. | Ensure the mobile phase is prepared accurately and consistently. Check the HPLC system for any leaks. Use a column oven to maintain a constant temperature.[1] |
| Poor Resolution between 2'-FL and Lactose | Inappropriate column chemistry; Suboptimal mobile phase. | Use a column specifically designed for carbohydrate analysis, such as a CarboPac PA20.[13] Optimize the mobile phase gradient to enhance separation. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use HPLC-grade solvents and freshly prepared mobile phase. Clean the injector and sample loop. |
Quantification and Recovery Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Inefficient extraction; Analyte loss during sample cleanup; Incomplete elution from SPE cartridge. | Re-evaluate each step of your sample preparation protocol to identify where the loss is occurring.[14][15] Ensure the SPE cartridge is properly conditioned, and the elution solvent is strong enough to recover 2'-FL.[16] |
| Poor Reproducibility | Inconsistent sample preparation; Variability in injection volume; Instrument instability. | Standardize the sample preparation workflow.[14] Verify the autosampler's performance for consistent injection volumes.[15] Allow the analytical system to equilibrate fully before starting the analysis. |
| High Background Noise | Contaminated mobile phase; Detector issues. | Filter all mobile phases.[13] Check the detector's lamp or electrode for signs of degradation. |
Quantitative Data Summary
The following tables summarize typical performance data for common analytical methods used for 2'-FL quantification in various food matrices.
Table 1: Recovery Rates of 2'-FL in Different Food Matrices
| Food Matrix | Analytical Method | Recovery (%) | Reference |
| Whole Milk | HPLC-RID | 88 - 105 | [1][2] |
| Infant Formula | HPLC-RID | 88 - 105 | [1][2] |
| Cereal Bars | HPLC-RID | 88 - 105 | [1][2] |
| Infant Formula | HPAEC-PAD | 94 - 111 | [4] |
| Infant Formula | HILIC-FLD | 94 - 104 | [4] |
| Various Complex Foods | qNMR | 90.5 - 106.6 | [17] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 2'-FL
| Food Matrix | Analytical Method | LOD | LOQ | Reference |
| Whole Milk | HPLC-RID | 0.1 mg/mL | 0.4 mg/mL | [1][2] |
| Infant Formula | HPLC-RID | 0.6 mg/g | 2 mg/g | [1][2] |
| Cereal Bars | HPLC-RID | 0.6 mg/g | 2 mg/g | [1][2] |
| Infant Formula | HPAEC-PAD | - | 0.04 g/100 g | [13] |
| Complex Food Matrices | qNMR | - | 0.10 mg/mL | [17] |
| Infant Formula | HPAEC-PAD | 0.43 µg/ml | 1.75 µg/ml | [3] |
Experimental Protocols
Protocol 1: Quantification of 2'-FL in Infant Formula using HPAEC-PAD
This protocol is adapted from the Taiwan Food and Drug Administration (TFDA) Method of Test for 2′-Fucosyllactose in Foods.[13]
1. Sample Preparation: a. Accurately weigh approximately 1 g of the homogenized infant formula sample into a 10 mL volumetric flask. b. Add 10 mL of 50% ethanol. c. Vortex mix, then sonicate for 10 minutes. d. Shake for 10 minutes and dilute to 20 mL with 50% ethanol. e. Centrifuge at 9000 ×g for 30 minutes. f. Take 1 mL of the supernatant and dilute it 20 times with deionized water. g. Filter the diluted supernatant through a 0.22 µm membrane filter. The filtrate is the sample solution.
2. HPAEC-PAD Analysis:
- Column: CarboPac PA20, 3 mm × 15 cm, with a Guard column.
- Column Temperature: 25℃.
- Detector: Pulsed electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
- Mobile Phase A: Deionized water.
- Mobile Phase B: Dilute 10.5 mL of 50% sodium hydroxide with deionized water to 1000 mL.
- Injection Volume: 5 µL.
3. Standard Preparation: a. Accurately weigh about 5 mg of 2′-fucosyllactose reference standard into a 1 mL volumetric flask. b. Dissolve and dilute to volume with 50% ethanol to create a standard stock solution. c. Prepare a series of standard solutions (1-10 µg/mL) by diluting the stock solution with deionized water.
4. Quantification:
- Construct a standard curve by plotting the peak area against the concentration of the standard solutions.
- Calculate the concentration of 2'-FL in the sample solution from the standard curve.
- The final concentration in the sample is calculated using the formula provided in the TFDA method, accounting for dilution factors.
Visualizations
Experimental Workflow for 2'-FL Quantification
Caption: General experimental workflow for 2'-FL quantification in food matrices.
Troubleshooting Logic for Low Recovery
Caption: A logical flowchart for troubleshooting low recovery of 2'-FL.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal characteristics of crystalline and amorphous this compound, a human milk oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method for the Determination of this compound (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. fda.gov.tw [fda.gov.tw]
- 14. hawach.com [hawach.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Quantitative nuclear magnetic analysis of human milk oligosaccharides this compound and 3-fucosyllactose in complicated food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2'-Fucosyllactose under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2'-Fucosyllactose (2'-FL) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable trisaccharide. In its solid, crystalline form, it exhibits high thermal stability with a decomposition temperature of approximately 210-212°C.[1][2] In aqueous solutions, its stability is influenced by both pH and temperature. Generally, it is most stable in slightly acidic to neutral conditions.
Q2: How does pH affect the stability of 2'-FL in aqueous solutions?
Q3: What is the impact of temperature on the stability of 2'-FL?
A3: Temperature is a critical factor in the stability of 2'-FL. In its solid form, it is stable at elevated temperatures, with decomposition occurring above 200°C.[1][2] In aqueous solutions, stability decreases as temperature increases. For example, at 60°C, 2'-FL in an unbuffered aqueous solution is stable for at least four weeks, while at the same temperature but at pH 3, it is stable for about a day.[3] Long-term stability studies of 2'-FL in powdered infant formula have shown no significant loss at temperatures up to 37°C for 6 months.
Q4: What are the primary degradation products of 2'-FL?
A4: The primary degradation of 2'-FL involves the hydrolysis of the α-1,2-fucosidic linkage, which is the most labile bond. This cleavage results in the formation of L-fucose and lactose. Under more strenuous conditions, the lactose can further hydrolyze into its constituent monosaccharides, glucose and galactose.
Q5: Is 2'-FL stable during common laboratory procedures?
A5: 2'-FL is generally stable under typical laboratory conditions. It can be stored in aqueous solution at 4°C for at least 24 hours and at -60°C for at least 4 weeks with minimal degradation. It is also stable in various food matrices such as whole milk, UHT milk, and yogurt for extended periods under refrigerated or room temperature storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low recovery of 2'-FL in an experiment. | pH of the solution is outside the optimal range (3-5). | - Measure the pH of your experimental solution. - If necessary, adjust the pH to be within the 3-5 range using a suitable buffer, if compatible with your experiment. |
| High-temperature processing or storage. | - Review your experimental protocol for any high-temperature steps. - If possible, reduce the temperature or the duration of heat exposure. - For storage, ensure samples are kept at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). | |
| Presence of microbial contamination. | - Ensure sterile handling procedures and use of sterile, nuclease-free water and reagents. - Consider adding a preservative if appropriate for your application. | |
| Appearance of unknown peaks in HPLC analysis of a 2'-FL sample. | Degradation of 2'-FL. | - The primary degradation products are L-fucose and lactose. Check for peaks corresponding to these standards. - Review the storage and handling conditions of your 2'-FL stock and experimental samples for exposure to extreme pH or high temperatures. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | - Ensure precise control of pH and temperature across all samples and time points. - Use a validated, stability-indicating analytical method for quantification. - Prepare fresh standards for each analytical run. |
Data on 2'-FL Stability
Table 1: Thermal Properties of Crystalline this compound
| Parameter | Value | Reference |
| Dehydration Temperature | 143.4°C | [1] |
| Melting Temperature | 230.6°C | [1] |
| Thermal Decomposition Temperature | 210-212°C | [1][2] |
Table 2: Stability of this compound in Aqueous Solution under Forced Conditions
| pH | Temperature | Duration | Observation | Reference |
| Unbuffered | 60°C | 28 days | Stable | [3] |
| 3 | 60°C | 1 day | Stable | [3] |
| 5 | 60°C | 14 days | Stable, with a very slow increase in impurities | [3] |
| 6.8 and above | 60°C | Immediate | Decomposition begins | [3] |
| 0.1 N HCl | 60°C | 1 day | Degradation observed | [3] |
| 0.01 N NaOH | Not specified | 1 day | Degradation observed | [3] |
Table 3: Long-Term Stability of this compound in Food Matrices
| Food Matrix | Storage Temperature | Duration | Observation | Reference |
| Powdered Infant Formula | 4°C, 20°C, 30°C, 37°C | 6 months | No appreciable loss | |
| Pasteurized Whole Milk | 5°C | 22 days | Stable | |
| Yogurt | 5°C | 36 days | Stable | |
| UHT Milk | Room Temperature | 3 months | Stable |
Experimental Protocols
Protocol 1: General Stability Assessment of 2'-FL in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of 2'-FL under different pH and temperature conditions.
1. Materials:
- This compound (high purity standard)
- Purified water (HPLC grade or equivalent)
- Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)
- Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
- HPLC system with a suitable detector (e.g., RI, ELSD, or MS)
- Analytical column for carbohydrate analysis (e.g., amino or HILIC column)
- Temperature-controlled incubator or water bath
- pH meter
2. Procedure:
- Solution Preparation: Prepare a stock solution of 2'-FL (e.g., 1 mg/mL) in purified water.
- pH Adjustment: Aliquot the stock solution into separate vials. Adjust the pH of each aliquot to the desired levels (e.g., pH 2, 4, 7, 9, 12) using appropriate buffer solutions or by dropwise addition of acid/base.
- Incubation: Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 40°C, 60°C).
- Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each vial.
- Sample Analysis: Immediately analyze the withdrawn samples by a validated HPLC method to determine the concentration of 2'-FL remaining. Also, monitor for the appearance of degradation products (L-fucose and lactose).
- Data Analysis: Plot the concentration of 2'-FL as a function of time for each pH and temperature condition to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for 2'-FL
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.
1. HPLC System and Conditions:
- Column: Amino-based or HILIC column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v). The ratio may need optimization.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
- Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
- Standard Solutions: Prepare a series of standard solutions of 2'-FL, L-fucose, and lactose in the mobile phase or water at known concentrations.
- Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the linear range of the standard curve.
3. Analysis:
- Inject the standard solutions to establish the retention times for 2'-FL, L-fucose, and lactose and to generate a calibration curve.
- Inject the samples from the stability study.
- Quantify the amount of 2'-FL remaining and the amount of degradation products formed by comparing the peak areas to the calibration curves.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal characteristics of crystalline and amorphous this compound, a human milk oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 2'-Fucosyllactose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the purification efficiency of synthetic 2'-Fucosyllactose (2'-FL).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic 2'-FL in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low final purity of 2'-FL (<90%) | Incomplete removal of structurally similar sugars (e.g., lactose, 3'-fucosyllactose, difucosyllactose).[1] | - Optimize chromatographic separation: Adjust the ethanol gradient in activated carbon chromatography. For instance, use 10% ethanol to elute monosaccharides and lactose, followed by 15% ethanol to elute 2'-FL.[2] - Employ Simulated Moving Bed (SMB) chromatography: This continuous chromatography technique can achieve high purity (up to 93%) by effectively separating 2'-FL from other fucosylated carbohydrates and lactose.[1] |
| Presence of protein and other macromolecular impurities from the fermentation broth. | - Implement a multi-stage membrane filtration process: Use an ultrafiltration membrane with a small pore size (e.g., 3000 Da) to effectively remove proteins and other large molecules before further purification steps.[2] | |
| Low recovery yield of 2'-FL (<80%) | Loss of 2'-FL during membrane filtration. | - Select appropriate membrane pore sizes: A 3000 Da ultrafiltration membrane can effectively remove macromolecular impurities while a 500 Da nanofiltration membrane can remove small molecular impurities, both ensuring good recovery of 2'-FL.[2] |
| Inefficient elution from the activated carbon column. | - Optimize elution conditions: Ensure the ethanol concentration is optimal for 2'-FL release. A 15% ethanol solution has been shown to effectively elute 2'-FL with a recovery ratio of 87.3 ± 2.15%.[2] - Monitor the elution profile: Collect fractions and analyze 2'-FL concentration using HPLC to identify the peak elution and prevent loss. | |
| Membrane fouling and reduced flux during filtration | High concentration of proteins, cells, and other particulates in the fermentation broth.[2][3] | - Pre-treatment of the fermentation broth: Perform simple flocculation or microfiltration to remove bacterial biomass before ultrafiltration.[2][4] - Optimize operating conditions: Adjust transmembrane pressure and cross-flow velocity to minimize fouling. |
| High salt content in the final product | Residual salts from the fermentation medium. | - Incorporate a diafiltration or nanofiltration step: Use a nanofiltration membrane to effectively remove salts and other small molecules.[2] - Utilize electrodialysis: This method can be used to reduce the conductivity of the 2'-FL solution to ≤ 0.5 mS/cm before final purification steps.[1] |
| Presence of organic solvents or heavy metals in the final product | Use of harsh chemicals in chemical synthesis or purification.[1][5] | - Employ purification methods that avoid noxious chemicals: Techniques like membrane filtration, activated carbon chromatography, and SMB chromatography are well-suited for producing 2'-FL for food and pharmaceutical applications.[1][2] |
Frequently Asked Questions (FAQs)
1. What is a typical purity and yield I can expect from an optimized purification process for synthetic 2'-FL?
With a well-designed process combining membrane filtration and activated carbon chromatography, a purity of over 90% and a recovery ratio of approximately 78% can be achieved.[2] Using simulated moving bed (SMB) chromatography, a purity of up to 93% with a yield of around 80% has been reported.[1]
2. What are the most common impurities found in synthetic 2'-FL and how can they be removed?
Common impurities include other carbohydrates such as lactose, fucose, galactose, 3-fucosyllactose, and difucosyllactose, as well as proteins and salts from the fermentation process.[1][4] A multi-step purification process is typically required for their removal:
-
Proteins and macromolecules: Removed by ultrafiltration.[2]
-
Salts and small molecules: Removed by nanofiltration or electrodialysis.[1][2]
-
Structurally similar sugars: Separated using activated carbon chromatography or simulated moving bed chromatography.[1][2]
3. What analytical methods are recommended for determining the purity of 2'-FL?
High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a robust method for quantifying 2'-FL and common sugar impurities.[6] For more detailed analysis and separation of various human milk oligosaccharides, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a suitable method.[7] Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry can also be used to characterize and assess the purity of 2'-FL.[8]
4. How can I scale up the purification of 2'-FL for industrial production?
Simulated moving bed (SMB) chromatography is a continuous purification process that is well-suited for large-scale production of high-purity 2'-FL.[1] Additionally, implementing a robust membrane filtration system for initial clarification and desalting is crucial for handling large volumes of fermentation broth.[2]
5. Is it possible to crystallize 2'-FL for final product formulation?
Yes, 2'-FL can be selectively crystallized from an aqueous solution. One method involves treating the solution with acetic acid, which can yield 2'-FL with a purity of at least 92%.[9] The purified 2'-FL solution can also be spray-dried to obtain a powder with less than 5% moisture.[1]
Experimental Protocols
Protocol 1: Purification of 2'-FL using Membrane Filtration and Activated Carbon Chromatography[2]
This protocol describes a three-stage membrane filtration process followed by activated carbon chromatography.
1. Pre-treatment:
- Subject the fermentation broth to flocculation to precipitate larger impurities.
- Centrifuge or microfilter the broth to remove cell biomass.
2. Three-Stage Membrane Filtration:
- Stage 1: Ultrafiltration:
- Use a 3000 Da spiral wound ultrafiltration membrane.
- Operate at a pressure of 0.05 MPa.
- This step removes proteins and other macromolecular impurities.
- Stage 2: Nanofiltration:
- Use a 500 Da spiral wound nanofiltration membrane.
- Operate at a pressure of 0.1 MPa.
- This step removes a significant portion of salts and other small molecular weight impurities.
- Stage 3: Concentration:
- Further concentrate the 2'-FL solution using the same nanofiltration membrane.
3. Activated Carbon Chromatography:
- Column Preparation:
- Pack a column with coconut shell activated carbon.
- Pre-treat the activated carbon by soaking in 8% HCl and 4% NaOH overnight, followed by washing with water until neutral.
- Loading:
- Load the concentrated 2'-FL solution onto the column.
- Elution:
- Perform a gradient elution with ethanol:
- Wash with pure water to remove some impurities.
- Elute with 10% ethanol to remove monosaccharides and lactose.
- Elute with 15% ethanol to collect the 2'-FL product.
- Analysis:
- Collect fractions and analyze the concentration of 2'-FL and other sugars by HPLC.
Protocol 2: Purification of 2'-FL using Simulated Moving Bed (SMB) Chromatography[1]
This protocol outlines the purification of 2'-FL using a continuous SMB chromatography system.
1. Pre-treatment:
- Apply the initial solution containing 2'-FL to an electrodialysis step until a conductivity of ≤ 0.5 mS/cm is reached.
- Concentrate the solution to a 2'-FL concentration of approximately 40% (w/v).
2. SMB Chromatography:
- System: A close-loop multicomponent SMB system with 24 columns arranged in 2 x 4 zones.
- Stationary Phase: A suitable resin for sugar separation.
- Mobile Phase: Deionized water.
- Operating Conditions:
- Feed flow rate: 10-13 ml/min (preferably 11.5 ml/min).
- Eluent flow rate: 10-13 ml/min (preferably 11.5 ml/min).
- Switching time: 16-20 min (preferably 18 min).
- Operating temperature: 15° to 60 °C.
3. Post-treatment:
- The purified 2'-FL solution is obtained from the raffinate of the first separation step and the extract of the second separation step.
- Adjust the pH of the raffinate to 7 using 0.2 N NaOH.
- Subject the purified solution to sterile filtration.
4. Final Product Formulation:
- The sterile 2'-FL solution can be spray-dried to obtain a powder.
Quantitative Data Summary
Table 1: Performance of Different Purification Strategies for 2'-FL
| Purification Method | Achieved Purity | Recovery Yield | Key Impurities Removed | Reference |
| Membrane Filtration + Activated Carbon Chromatography | > 90% | ~ 78% | Proteins, salts, monosaccharides, lactose | [2] |
| Simulated Moving Bed (SMB) Chromatography | 90.4% - 93.0% | ~ 80% | 3'-fucosyllactose, difucosyllactose, lactose | [1] |
| Selective Crystallization with Acetic Acid | > 92% | > 70% | Other fucosylated carbohydrates (e.g., DFL) | [9] |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 4. science.food.gov.uk [science.food.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for the Determination of this compound (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2016095924A1 - Separation of 2'-fl from a fermentation broth - Google Patents [patents.google.com]
addressing solubility issues of 2'-Fucosyllactose in experimental media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of 2'-Fucosyllactose (2'-FL) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (2'-FL)?
A1: 2'-FL is a highly water-soluble compound. Its solubility in water is approximately 240 g/L. It also exhibits good solubility in other common laboratory solvents such as Dimethyl Sulfoxide (DMSO).
Q2: Can I dissolve 2'-FL directly into my cell culture medium?
A2: Yes, in many cases, 2'-FL can be directly dissolved in cell culture medium. However, to ensure accuracy and avoid contamination, preparing a concentrated stock solution is the recommended best practice.
Q3: At what temperature should I store my 2'-FL powder and stock solutions?
A3: 2'-FL powder should be stored in a tightly sealed container in a dry and well-ventilated place at -20°C for long-term stability. Stock solutions can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Is 2'-FL stable in solution?
A4: 2'-FL is generally stable in aqueous solutions. However, the stability can be influenced by factors such as pH and temperature over extended periods. For cell culture experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.
Troubleshooting Guide
Issue 1: 2'-FL is not dissolving completely in water or buffer.
-
Possible Cause: The concentration may be too high, approaching the solubility limit.
-
Solution:
-
Increase the volume of the solvent to lower the concentration.
-
Gently warm the solution to 37°C.
-
Vortex or stir the solution for a longer period.
-
For buffers with high salt concentrations, try dissolving the 2'-FL in a smaller volume of sterile water first, and then add it to the buffer.
-
Issue 2: After dissolving, a precipitate forms in the 2'-FL solution.
-
Possible Cause: Interaction with components of the buffer or medium, or temperature fluctuations.
-
Solution:
-
Ensure all components of the buffer are fully dissolved before adding 2'-FL.
-
Prepare the solution at room temperature or 37°C and avoid rapid cooling.
-
If using a concentrated stock, ensure it is fully thawed and mixed before diluting.
-
Filter-sterilize the final solution using a 0.22 µm filter to remove any particulate matter.
-
Issue 3: I observe precipitation after adding the 2'-FL stock solution to my cell culture medium.
-
Possible Cause: High concentration of 2'-FL in the final medium, or interaction with media components, especially in serum-free media.
-
Solution:
-
Add the 2'-FL stock solution to the medium slowly while gently swirling the flask.
-
Ensure the medium is at the correct temperature (typically 37°C) before adding the supplement.
-
Prepare a less concentrated stock solution to minimize the volume of solvent being added to the culture medium.
-
When preparing serum-free media, the order of component addition can be critical. It may be beneficial to add 2'-FL after all other components are fully dissolved.
-
Quantitative Solubility Data
The following table summarizes the known solubility of 2'-FL in common laboratory solvents.
| Solvent | Solubility | Temperature |
| Water | 240 g/L | 25°C |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a Concentrated 2'-FL Stock Solution
This protocol describes the preparation of a 100 mg/mL (205 mM) stock solution of 2'-FL in sterile water.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Weigh out the desired amount of 2'-FL powder using an analytical balance. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of 2'-FL.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex the tube until the 2'-FL is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Bring the solution to the final desired volume (10 mL) with sterile water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Supplementing Cell Culture Medium with 2'-FL
This protocol describes the addition of a 2'-FL stock solution to a cell culture medium, such as DMEM or RPMI-1640.
Materials:
-
Prepared 2'-FL stock solution (e.g., 100 mg/mL)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette aid
Procedure:
-
Thaw the 2'-FL stock solution at room temperature or in a 37°C water bath.
-
Gently vortex the stock solution to ensure it is thoroughly mixed.
-
Warm the complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of the 2'-FL stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 100 mL of medium with a final 2'-FL concentration of 2 mg/mL, add 2 mL of the 100 mg/mL stock solution.
-
Under sterile conditions in a laminar flow hood, aseptically add the calculated volume of the 2'-FL stock solution to the pre-warmed cell culture medium.
-
Gently swirl the flask to ensure even distribution of the 2'-FL.
-
The supplemented medium is now ready for use in cell culture experiments.
Visualizations
Caption: Experimental workflow for preparing and using 2'-FL in cell culture.
minimizing batch-to-batch variability in 2'-Fucosyllactose production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in 2'-Fucosyllactose (2'-FL) production.
Troubleshooting Guide
This guide addresses common issues encountered during 2'-FL fermentation experiments.
| Problem | Potential Causes | Recommended Actions |
| Low 2'-FL Titer | 1. Inefficient precursor supply (GDP-L-fucose or lactose).[1][2] 2. Suboptimal activity of α-1,2-fucosyltransferase (FucT).[2][3] 3. Competing metabolic pathways consuming precursors.[3][4] 4. Suboptimal fermentation conditions (pH, temperature, aeration).[5] 5. Plasmid instability or loss of expression cassettes. | 1. Enhance the expression of genes in the GDP-L-fucose synthesis pathway (de novo or salvage).[2][4] Ensure adequate lactose is available in the medium.[3] 2. Screen different FucT enzymes for higher activity or improve the expression and solubility of the current enzyme.[3][6] 3. Inactivate genes of competing pathways (e.g., lacZ for lactose consumption, wcaJ for colanic acid synthesis).[3][4][7] 4. Optimize fermentation parameters. For example, for E. coli, test different induction temperatures (e.g., 25°C vs. 28°C) and IPTG concentrations.[5] 5. Consider genomic integration of the expression cassettes to ensure stability.[8] |
| High Batch-to-Batch Variability in Yield | 1. Inconsistent inoculum quality or age. 2. Variability in media components, especially complex nitrogen sources. 3. Inconsistent induction timing and inducer concentration.[5] 4. Fluctuations in pH and dissolved oxygen during fermentation. | 1. Standardize seed culture preparation protocols (e.g., specific growth phase for inoculation). 2. Use defined media where possible. If using complex media, source from a single lot number for a series of experiments. 3. Implement a strict protocol for induction time based on cell density (OD600) and use freshly prepared inducer solutions.[5] 4. Employ automated pH and dissolved oxygen control systems in bioreactors. |
| Accumulation of Byproducts | 1. Overflow metabolism leading to acetate formation in E. coli.[9] 2. Formation of difucosyllactose due to broad substrate specificity of some fucosyltransferases.[10] | 1. Use a mixed carbon source strategy (e.g., glucose and glycerol) to reduce acetate accumulation.[9] 2. Screen for an α-1,2-fucosyltransferase with higher specificity or engineer the existing enzyme.[10] |
| Incomplete Substrate Consumption | 1. Insufficient transport of substrates (lactose, fucose) into the cell.[11] 2. Feedback inhibition of metabolic pathways.[1] | 1. Overexpress specific permeases, such as lactose permease (lacY) and fucose permease (fucP).[11] 2. Alleviate feedback inhibition by increasing the fucosylation reaction rate, for example, by enhancing FucT activity.[1] |
Frequently Asked Questions (FAQs)
1. Which production host is better for 2'-FL, E. coli or Corynebacterium glutamicum?
Both Escherichia coli and Corynebacterium glutamicum have been successfully engineered for 2'-FL production. E. coli is a well-established host with a wide range of genetic tools available, and high titers have been reported.[1][4][12] C. glutamicum is a "Generally Recognized as Safe" (GRAS) organism, which can be advantageous for food and pharmaceutical applications.[13][14] The choice of host may depend on the specific application, regulatory considerations, and in-house expertise.
2. What are the key metabolic pathways for 2'-FL production?
There are two main pathways for the biosynthesis of the precursor GDP-L-fucose: the de novo pathway and the salvage pathway.[2]
-
De novo pathway: Synthesizes GDP-L-fucose from glucose.[3][4]
-
Salvage pathway: Synthesizes GDP-L-fucose from exogenously supplied L-fucose.[15][16]
Both pathways lead to the final step where an α-1,2-fucosyltransferase (FucT) transfers L-fucose from GDP-L-fucose to lactose to form 2'-FL.[2][9]
3. How can I improve the supply of the precursor GDP-L-fucose?
To enhance the intracellular availability of GDP-L-fucose, you can:
-
Overexpress key enzymes in the de novo pathway, such as phosphomannomutase (ManB), mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (WcaG).[3][4][8]
-
Enhance the supply of cofactors like NADPH and GTP, which are essential for the de novo pathway.[3][7]
-
For the salvage pathway, ensure efficient transport of fucose into the cell by overexpressing fucose permease (fucP).[11]
4. My yields are inconsistent. What analytical methods can I use for reliable quantification of 2'-FL?
For accurate and reproducible quantification of 2'-FL in fermentation broth or final product, several analytical methods are available:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive method for the analysis of carbohydrates.[17][18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection (FLD) or refractive index detection (RID).[17][19][20]
-
High-Performance Ion Chromatography (HPIC). [21]
It is crucial to develop a robust sample preparation protocol to minimize matrix effects from the fermentation medium.[18]
Quantitative Data Summary
The following tables summarize reported 2'-FL production titers in different microbial hosts and fermentation strategies.
Table 1: 2'-FL Production in Engineered E. coli
| Strain | Fermentation Scale | Key Genetic Modifications | Carbon Source(s) | Titer (g/L) | Reference |
| Engineered BL21(DE3) | Fed-batch | Optimization of de novo and salvage pathways, inactivation of bypass pathways (lacZ, fucI, fucK, wcaJ) | Glucose, Lactose | 14.1 | [4] |
| Engineered JM109 | Fed-batch | Integration of two GDP-L-fucose metabolic pathways | Glycerol, Fucose, Lactose | 20.3 | [3] |
| Engineered BZW-24 | 3 L Bioreactor | Modular pathway optimization, enhancement of NADPH and GTP supply, knockout of lacZ and wcaJ | Glycerol, Lactose | 22.3 | [3][7] |
| Engineered C41(DE3)ΔZ | 50 L Fed-batch | Deletion of wcaJ, nudD, nudK; overexpression of RcsA and RcsB; genomic integration of futC | Glycerol, Lactose | 66.80 | [1][5][12] |
Table 2: 2'-FL Production in Other Engineered Microorganisms
| Host Organism | Strain | Fermentation Scale | Key Genetic Modifications | Carbon Source(s) | Titer (g/L) | Reference |
| Corynebacterium glutamicum | BCGW_cTTLEΔP | Fed-batch | Expression of 2'-FL exporter, disruption of pfkA | Glucose, Fructose, Lactose | 21.5 | [13] |
| Saccharomyces cerevisiae | D452-2_LFF | Fed-batch | Expression of fkp, fucT2, LAC12 (salvage pathway) | Ethanol, Fucose, Lactose | 0.503 | [10][15][16] |
Experimental Protocols
Protocol 1: Quantification of 2'-FL using High-Performance Ion Chromatography (HPIC)
This protocol is adapted from the Taiwan Food and Drug Administration (TFDA) method.[21]
-
Sample Preparation:
-
Accurately weigh approximately 1 g of homogenized sample (e.g., fermentation broth) into a 10 mL volumetric flask.
-
Add 10 mL of 50% ethanol, vortex to mix, and sonicate for 10 minutes.
-
Shake for 10 minutes and then dilute to 20 mL with 50% ethanol.
-
Centrifuge at 9000 x g for 30 minutes.
-
Take 1 mL of the supernatant and dilute 20-fold with deionized water.
-
Filter the diluted sample through a 0.22 µm PVDF membrane filter. The filtrate is the sample solution.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of 2'-FL reference standard into a 1 mL volumetric flask.
-
Dissolve and dilute to volume with 50% ethanol to create a standard stock solution.
-
Prepare a series of standard solutions (e.g., 1-10 µg/mL) by diluting the stock solution with deionized water.
-
-
HPIC Operating Conditions:
-
Detector: Pulsed electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
-
Column: CarboPac PA20 (3 mm x 15 cm) with a CarboPac PA20 Guard column (3 mm x 3 cm).
-
Column Temperature: 25°C.
-
Mobile Phase: A gradient of Solvent A (deionized water) and Solvent B (diluted NaOH solution).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of 2'-FL in the sample solution from the standard curve.
-
Determine the amount of 2'-FL in the original sample using the following formula: Amount of 2'-FL ( g/100 g) = (C × V × F) / (M × 10000) Where: C = concentration of 2'-FL in the sample solution (µg/mL) V = final make-up volume of the sample (20 mL) M = weight of the sample (g) F = dilution factor (20)
-
Visualizations
Caption: Metabolic pathways for this compound production in engineered E. coli.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 2. Strategies for Enhancing Microbial Production of this compound, the Most Abundant Human Milk Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway Optimization of this compound Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering strategies of de novo pathway for enhancing this compound synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. Multi-Path Optimization for Efficient Production of this compound in an Engineered Escherichia coli C41 (DE3) Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. De novo biosynthesis of this compound by bioengineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for producing this compound by using corynebacterium glutamicum | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. Production of a human milk oligosaccharide this compound by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov.tw [fda.gov.tw]
Technical Support Center: Analytical Challenges in Distinguishing 2'-FL from 3'-FL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges in distinguishing the positional isomers 2'-fucosyllactose (2'-FL) and 3'-fucosyllactose (3'-FL).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish between 2'-FL and 3'-FL?
A1: 2'-FL and 3'-FL are structural isomers, meaning they have the same chemical formula and molecular weight. They only differ in the linkage of the fucose sugar to the lactose backbone (an α1-2 linkage in 2'-FL versus an α1-3 linkage in 3'-FL). This subtle structural difference results in very similar physicochemical properties, making their separation and individual quantification a significant analytical challenge.
Q2: What are the most common analytical techniques used to separate 2'-FL and 3'-FL?
A2: The most common techniques employed for the separation of 2'-FL and 3'-FL include High-Performance Liquid Chromatography (HPLC) with various stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC), as well as Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for their differentiation without physical separation.
Q3: Can Mass Spectrometry (MS) be used to differentiate between 2'-FL and 3'-FL?
A3: Standard mass spectrometry cannot distinguish between 2'-FL and 3'-FL as they are isomers and thus have identical molecular masses. However, tandem mass spectrometry (MS/MS) can be employed to differentiate them. By inducing fragmentation of the molecules, unique fragment ions can be generated for each isomer, allowing for their individual identification. The fragmentation patterns of derivatized 2'-FL and 3'-FL have been shown to be distinct.[1]
Q4: Is derivatization necessary for the analysis of 2'-FL and 3'-FL?
A4: Derivatization is not always necessary but can be highly advantageous for certain techniques. For instance, in Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection, derivatization with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonate (APTS) is required to make the neutral oligosaccharides detectable and to impart a charge for electrophoretic separation.[2] For Gas Chromatography (GC) analysis, derivatization is essential to make the sugars volatile. For HPLC with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), derivatization is not required.
Troubleshooting Guides
HPLC-Based Separation Issues
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation (co-elution) of 2'-FL and 3'-FL | Inappropriate column chemistry. | - For HILIC, ensure you are using a column suitable for polar analytes. Amide-based HILIC columns are often effective. - Consider using a Porous Graphitized Carbon (PGC) column, which offers unique selectivity for structurally similar compounds.[3][4] |
| Suboptimal mobile phase composition. | - In HILIC, the water content is critical. A lower water concentration generally increases retention. Systematically vary the acetonitrile/water ratio. - The addition of a small amount of a modifier like triethylamine to the mobile phase can sometimes improve peak shape and resolution. | |
| Inappropriate flow rate or temperature. | - Lowering the flow rate can sometimes improve resolution. - Optimize the column temperature, as it can affect selectivity. | |
| Peak splitting | Sample solvent is too strong. | - Dissolve and inject samples in a solvent that is weaker than or the same as the initial mobile phase.[5][6] |
| Column void or contamination. | - If all peaks are splitting, it could indicate a column void. Consider replacing the column. - Contamination of the column frit can also cause peak splitting. Reverse flushing the column (if permitted by the manufacturer) or replacing the frit might resolve the issue.[7] | |
| Anomerization of sugars. | - Sugars can exist as anomers in solution, which can sometimes lead to peak splitting, especially in HILIC. Controlling the temperature and pH of the mobile phase can help to minimize this effect.[5] | |
| Shifting retention times | Poor column equilibration. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times. |
| Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each analysis and ensure accurate and consistent composition. | |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature. |
Capillary Electrophoresis (CE) Based Separation Issues
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation of 2'-FL and 3'-FL | Inadequate buffer system. | - A high concentration of borate in the running buffer can complex with the hydroxyl groups of the sugars, leading to differential migration and improved separation of the isomers. |
| Inappropriate capillary coating or gel matrix. | - For some applications, a gel-filled capillary can provide a sieving effect that enhances separation.[2] | |
| Low or no signal (for LIF detection) | Incomplete or inefficient derivatization. | - Optimize the labeling reaction conditions (e.g., temperature, time, and reagent concentrations). |
| Mismatch between fluorescent tag and laser/detector settings. | - Ensure the excitation wavelength of the laser and the emission filter of the detector are appropriate for the chosen fluorescent label (e.g., 488 nm excitation for APTS). | |
| Erratic current or baseline noise | Air bubbles in the capillary or buffer vials. | - Degas the buffers before use. - Ensure the capillary ends are always immersed in the buffer.[8] |
| Buffer depletion or contamination. | - Replenish the buffers in the vials regularly.[9] - Use high-purity water and reagents for buffer preparation. | |
| Shifting migration times | Inconsistent capillary surface. | - Implement a rigorous capillary conditioning and rinsing protocol between runs to ensure a consistent capillary surface. A typical rinse sequence is with a base (e.g., 0.1 M NaOH), followed by water, and then the running buffer.[10] |
| Temperature fluctuations. | - Use a CE system with effective temperature control for the capillary. |
Experimental Protocols
Detailed Methodology 1: HPLC-HILIC with Refractive Index (RI) Detection
This method is suitable for the simultaneous quantification of 2'-FL and 3'-FL in various food matrices.[11]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a refractive index (RI) detector.
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile/Water/Triethylamine (785:215:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes.
Sample Preparation:
-
For liquid samples (e.g., milk), dilute with an equal volume of acetonitrile, vortex, and centrifuge to precipitate proteins.
-
For solid samples (e.g., infant formula), dissolve in water, then add acetonitrile to precipitate proteins and extract the oligosaccharides.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Quantitative Data Summary:
| Parameter | 2'-FL | 3'-FL |
| Linearity Range | 0.2 - 12 mg/mL (R² > 0.9995) | 0.2 - 12 mg/mL (R² > 0.9995) |
| LOD (Whole Milk) | 0.1 mg/mL | 0.2 mg/mL |
| Recovery | 88% - 105% | 94% - 112% |
Data adapted from Christensen et al. (2020)[11]
Detailed Methodology 2: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
This method is highly sensitive and provides excellent resolution for fucosyllactose isomers.
Instrumentation:
-
Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., with a 488 nm argon-ion laser).
Protocol:
-
Derivatization with APTS:
-
Prepare a labeling solution of 0.035 M APTS in 15% acetic acid containing 1 M sodium cyanoborohydride.
-
Mix your sample (containing 2'-FL and 3'-FL) with the labeling solution and incubate at 37°C for 4 hours.
-
-
Capillary Conditioning:
-
Use a bare fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Before the first use, rinse the capillary sequentially with 1 M NaOH, water, and running buffer.
-
Between runs, perform a short rinse with 0.1 M NaOH, water, and running buffer to ensure reproducibility.[10]
-
-
Separation:
-
Running Buffer: 50 mM sodium borate, pH 10.2.
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Electrokinetic injection at 10 kV for 5 seconds.
-
Detailed Methodology 3: ¹H-NMR Spectroscopy
NMR spectroscopy provides detailed structural information for the unambiguous identification of 2'-FL and 3'-FL.
Sample Preparation:
-
Dissolve 1-5 mg of the sample in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample to remove exchangeable protons and then re-dissolve in 100% D₂O.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Key signals for distinguishing 2'-FL and 3'-FL are the anomeric proton (H-1) and the H-5 and methyl protons (H-6) of the fucose residue.
Key Distinguishing ¹H-NMR Chemical Shifts (in D₂O):
| Proton | 2'-FL (α1-2 linkage) | 3'-FL (α1-3 linkage) |
| Fuc H-1 | ~5.3 ppm | ~5.1 ppm |
| Fuc H-5 | ~4.8 ppm | ~4.2 ppm |
| Fuc CH₃ (H-6) | ~1.2 ppm | ~1.2 ppm |
Approximate chemical shifts. Actual values may vary slightly depending on experimental conditions.[12]
Visualizations
Caption: General analytical workflow for the separation and identification of 2'-FL and 3'-FL.
Caption: Troubleshooting decision tree for poor HPLC separation of 2'-FL and 3'-FL.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pragolab.cz [pragolab.cz]
- 4. Newly Developed Porous Graphitic Carbon in U/HPLC [sigmaaldrich.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. promega.es [promega.es]
- 9. agilent.com [agilent.com]
- 10. A Robust Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) Method for Quantitative Compositional Analysis of Trace Amino Acids in Hypersaline Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing 2'-Fucosyllactose Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of 2'-Fucosyllactose (2'-FL) for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for 2'-FL in rodent studies?
A1: The optimal dose of 2'-FL can vary significantly depending on the animal model and the specific biological outcome being investigated. However, based on published literature, a common starting point for rodent studies is in the range of 400 mg/kg body weight/day. For instance, a study in mice investigating the effects of 2'-FL on inflammatory bowel disease used a daily oral gavage of 400 mg/kg body weight. It's crucial to perform a dose-response study to determine the most effective dose for your specific experimental model and endpoints.
Q2: What are the different methods for administering 2'-FL in animal studies?
A2: 2'-FL is most commonly administered orally in animal studies, mimicking its natural route of intake. The primary methods include:
-
Oral Gavage: This method ensures precise dosage delivery. For example, in a study on suckling rats, 2'-FL was administered daily via oral gavage.[1]
-
In Drinking Water: This is a less stressful method for the animals and is suitable for long-term studies. A study investigating the effects of 2'-FL on diet-induced obesity in mice supplemented 2'-FL in the drinking water at concentrations of 1, 2, 5, and 10% (w/v).[2]
-
Mixed in Diet: Incorporating 2'-FL directly into the animal chow is another non-invasive method for long-term administration.
The choice of administration route should be based on the experimental design, the required dosing accuracy, and animal welfare considerations.
Q3: What is the established No-Observed-Adverse-Effect-Level (NOAEL) for 2'-FL in animals?
A3: Preclinical safety studies in rats have established a No-Observed-Adverse-Effect-Level (NOAEL) of at least 5 g/kg body weight/day for 2'-FL.[3] Another study reported a NOAEL of 2,000 mg/kg BW/day, which was the highest dose tested in that particular 90-day oral gavage study in rodents.[4] These findings indicate a wide safety margin for 2'-FL in preclinical studies.
Q4: How does 2'-FL dosage translate from animal models to humans?
A4: Extrapolating dosages from animal models to humans is a complex process that requires careful consideration of factors such as body surface area, metabolic rate, and pharmacokinetic differences. While there is no direct universal conversion factor, some studies have provided insights. For example, human clinical trials have shown that daily doses of up to 20 g of 2'-FL are well-tolerated in adults.[5] One study determined a human dose of 2-4 g/day based on extrapolation from animal studies that showed improved strength, reduced platelet aggregation, and enhanced memory.[6]
Troubleshooting Guide
Issue: High variability in gut microbiota response to 2'-FL supplementation.
Possible Causes & Solutions:
-
Baseline Microbiota Differences: The initial composition of the gut microbiota can significantly influence the response to prebiotics like 2'-FL.
-
Solution: Characterize the baseline gut microbiota of the animals before the study to account for this variability in your analysis. Consider using animals from a single supplier and housing them in the same environment to minimize variations.
-
-
Dietary Interactions: The composition of the base diet can interact with 2'-FL and affect its fermentation by the gut microbiota.
-
Solution: Use a standardized and well-defined diet for all experimental groups. Report the detailed composition of the diet in your methodology.
-
-
Host Genetics: The host's genetic background can influence the gut microbiota and its response to interventions.
-
Solution: Use a well-characterized and genetically stable animal strain.
-
Issue: Lack of a significant effect at the chosen 2'-FL dose.
Possible Causes & Solutions:
-
Insufficient Dose: The selected dose may be too low to elicit a biological response in your specific model.
-
Solution: Conduct a pilot dose-response study with a wide range of doses to identify the optimal effective dose.
-
-
Inappropriate Endpoint: The chosen biological markers may not be sensitive enough to detect the effects of 2'-FL.
-
Solution: Select multiple and sensitive endpoints based on the known mechanisms of 2'-FL, such as changes in specific gut bacterial populations (e.g., Bifidobacterium), short-chain fatty acid production, or immune markers.
-
-
Short Study Duration: The duration of the study may not be sufficient for 2'-FL to induce significant changes.
-
Solution: Review the literature for typical study durations for similar interventions and consider extending the treatment period.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Studies
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings |
| High-fat diet-fed Mice | 1, 2, 5, and 10% (w/v) | In drinking water | 6 weeks | 10% 2'-FL decreased energy intake, fat mass, and body weight gain.[2] |
| Suckling Rats | Not specified | Oral gavage | From day 2 to 16 of life | Increased plasma IgG and IgA, and more T cell subsets in mesenteric lymph nodes.[1] |
| Mice with induced Inflammatory Bowel Disease | 400 mg/kg bw/day | Oral administration | 21 days | Inhibited intestinal inflammation. |
| Immunosuppressed ICR Mice | 0.5 mg/kg B.W. | Oral administration | 14 days | Increased spleen weight and index, and IL-10 and IFN-gamma concentration. |
| High-fat diet-fed Mice | 10% (w/w) | In diet | 8 weeks | Attenuated HF-induced increase in fat mass and energy intake.[7] |
Table 2: Safety and Tolerability of this compound
| Study Type | Animal Model | Dosage | Duration | Outcome |
| Sub-chronic toxicity | Rats | Up to 5 g/kg bw/day | 90 days | No Observed Adverse Effect Level (NOAEL) established at 5 g/kg bw/day.[3] |
| Sub-chronic toxicity | Rodents | Up to 2,000 mg/kg BW/day | 90 days | NOAEL established at 2,000 mg/kg BW/day.[4] |
| Clinical trial | Healthy Adults | Up to 20 g/day | Not specified | Well-tolerated.[5] |
Experimental Protocols
Protocol 1: Dose-Response Study of 2'-FL in a Diet-Induced Obesity Mouse Model
This protocol is based on a study investigating the effects of 2'-FL on high-fat diet-induced obesity in mice.[2]
-
Animal Model: Male C57/BL6 mice (6 weeks old).
-
Acclimatization: Acclimatize mice for one week before the start of the experiment.
-
Diet Groups:
-
Low-Fat (LF) Diet (10% kcal as fat)
-
High-Fat (HF) Diet (45% kcal as fat)
-
HF Diet + 1% 2'-FL (w/v) in drinking water
-
HF Diet + 2% 2'-FL (w/v) in drinking water
-
HF Diet + 5% 2'-FL (w/v) in drinking water
-
HF Diet + 10% 2'-FL (w/v) in drinking water
-
-
Administration: Provide the respective diets and 2'-FL solutions in drinking water ad libitum for 6 weeks.
-
Monitoring: Monitor body weight, food intake, and water intake weekly.
-
Outcome Measures: At the end of the study, assess parameters such as:
-
Body composition (fat and lean mass) using DEXA or MRI.
-
Cecal microbiome composition via 16S rRNA sequencing.
-
Cecal short-chain fatty acid (SCFA) concentrations using gas chromatography.
-
Markers of intestinal permeability and inflammation.
-
Gut-brain signaling (e.g., cholecystokinin-induced satiety).
-
Mandatory Visualization
Caption: Experimental workflow for a dose-response study of 2'-FL in mice.
Caption: 2'-FL's influence on the gut-brain axis via the vagus nerve.[8][9]
Caption: Simplified diagram of 2'-FL activating the AMPK pathway.
References
- 1. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 2. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. science.food.gov.uk [science.food.gov.uk]
- 5. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human milk oligosaccharide this compound supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Poor Bacterial Growth on 2'-Fucosyllactose
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving bacterial growth on 2'-Fucosyllactose (2'-FL).
Frequently Asked Questions (FAQs)
Q1: Why is my Bifidobacterium strain not growing on 2'-FL, even though it's reported to metabolize it?
A1: Several factors could be contributing to this issue:
-
Strain Specificity: The ability to metabolize 2'-FL can be strain-dependent. Not all strains within a species known to utilize 2'-FL possess the necessary metabolic pathways. For instance, while many Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum strains are proficient 2'-FL metabolizers, others may not be.[1][2]
-
Media Composition: While 2'-FL may be the sole carbon source, the basal medium must contain all other essential nutrients for growth, such as nitrogen sources (e.g., peptones, yeast extract), vitamins, and minerals.[3] For bifidobacteria, cysteine is often required as a reducing agent to maintain anaerobic conditions.
-
Inadequate Anaerobiosis: Bifidobacteria are strict anaerobes. Insufficiently anaerobic conditions will inhibit their growth. Ensure your anaerobic chamber or gas pack system is functioning correctly and that the medium was prepared under anaerobic conditions.
-
Adaptation Period: Some strains may require a period of adaptation to utilize 2'-FL efficiently. This can sometimes be overcome by subculturing the strain in media with gradually increasing concentrations of 2'-FL.
Q2: What is the optimal concentration of 2'-FL to use in my growth medium?
A2: The optimal concentration can vary depending on the bacterial strain and the objectives of your experiment. However, a common starting concentration for in vitro growth assays is between 0.5% and 2% (w/v).[4] It is advisable to test a range of concentrations to determine the optimal level for your specific strain.
Q3: Can other bacteria besides Bifidobacterium grow on 2'-FL?
A3: Yes, but the ability is not as widespread. Some species of Bacteroides have been shown to utilize 2'-FL.[5] However, many other gut commensals and most pathogenic bacteria are unable to metabolize it, which is a key aspect of its prebiotic effect.[5][6]
Q4: I'm observing slow or partial consumption of 2'-FL. What could be the reason?
A4: This could be due to:
-
Extracellular vs. Intracellular Metabolism: Some bacteria, like B. bifidum, metabolize 2'-FL extracellularly, breaking it down into fucose and lactose, which are then consumed.[1] This can sometimes be less efficient than the intracellular metabolism seen in species like B. infantis.
-
Metabolic Bottlenecks: The metabolic pathway for 2'-FL utilization may have rate-limiting steps in your specific strain, leading to slower consumption.
-
Purity of 2'-FL: Impurities in the 2'-FL preparation could potentially inhibit bacterial growth or compete for enzymatic activity. It is crucial to use a high-purity source of 2'-FL for your experiments.
Q5: What are the expected metabolic byproducts of 2'-FL fermentation by Bifidobacterium?
A5: The primary end products of bifidobacterial fermentation of carbohydrates are short-chain fatty acids (SCFAs), mainly acetate and lactate. A unique byproduct of fucose metabolism, a component of 2'-FL, is 1,2-propanediol (1,2-PD).[7] The production of these metabolites can be quantified by methods such as HPLC or GC.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during bacterial growth experiments with 2'-FL.
Problem 1: No Growth or Very Poor Growth
| Possible Cause | Suggested Solution |
| Incorrect Bacterial Strain | Verify the strain's ability to metabolize 2'-FL from literature or perform a genomic analysis for the presence of relevant fucosidase and transport genes. |
| Suboptimal Media Formulation | Ensure the basal medium is appropriate for the species. For Bifidobacterium, use a rich medium like modified MRS or Reinforced Clostridial Medium (RCM) as a base, with 2'-FL as the primary carbon source. Add necessary supplements like L-cysteine-HCl (e.g., 0.05% w/v) for anaerobiosis. |
| Oxygen Toxicity | Prepare all media under anaerobic conditions. Use anaerobic chambers or jars with gas packs for incubation. Ensure a tight seal on all culture vessels. |
| Incorrect Inoculum Size | Use a standardized inoculum from a fresh, actively growing culture. A typical starting optical density (OD600) is around 0.05-0.1. |
| 2'-FL Purity Issues | Use high-purity (>95%) this compound. Contaminants from the synthesis process could be inhibitory. |
Problem 2: Slower Than Expected Growth Rate
| Possible Cause | Suggested Solution |
| Suboptimal Temperature or pH | Incubate at the optimal temperature for the specific strain (typically 37°C for gut microbes). Ensure the initial pH of the medium is correctly adjusted (usually pH 6.5-7.0 for bifidobacteria). |
| Inefficient 2'-FL Transport/Metabolism | This can be an inherent characteristic of the strain. Consider comparing its growth on glucose or lactose to its growth on 2'-FL to establish a baseline. |
| Accumulation of Inhibitory Metabolites | The production of organic acids will lower the pH of the medium, which can eventually inhibit growth. Use a buffered medium or monitor and adjust the pH during fermentation for high-density cultures. |
Experimental Protocols
Protocol 1: Assessing Bacterial Growth on 2'-FL as a Sole Carbon Source
This protocol outlines a typical microplate-based assay to measure bacterial growth.
1. Media Preparation (Basal Medium for Bifidobacterium)
-
Prepare a basal medium without a carbon source. A modified MRS medium is often suitable.
-
Casein peptone: 10 g/L
-
Meat extract: 10 g/L
-
Yeast extract: 5 g/L
-
Dipotassium phosphate (K₂HPO₄): 2 g/L
-
Sodium acetate: 5 g/L
-
Ammonium citrate: 2 g/L
-
Magnesium sulfate (MgSO₄·7H₂O): 0.2 g/L
-
Manganese sulfate (MnSO₄·4H₂O): 0.05 g/L
-
L-cysteine-HCl: 0.5 g/L
-
Tween 80: 1 ml/L
-
-
Adjust the pH to 6.5 ± 0.2.
-
Autoclave and cool to room temperature in an anaerobic chamber.
2. Carbon Source Preparation
-
Prepare a 10% (w/v) stock solution of 2'-FL in deionized water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Prepare a 10% (w/v) stock solution of glucose (as a positive control) and sterilize in the same way.
3. Assay Setup
-
In an anaerobic chamber, add the appropriate volume of sterile 2'-FL or glucose stock solution to the basal medium to achieve the desired final concentration (e.g., 1%).
-
Also prepare a negative control with basal medium only (no added carbon source).
-
Dispense 180 µL of each medium into the wells of a 96-well microplate.
4. Inoculation
-
Prepare an inoculum by growing the bacterial strain overnight in a suitable rich medium (e.g., MRS with glucose).
-
Wash the cells by centrifuging and resuspending the pellet in anaerobic phosphate-buffered saline (PBS) to remove residual carbon sources.
-
Adjust the cell suspension to a standardized optical density (e.g., OD600 of 1.0).
-
Add 20 µL of the cell suspension to each well of the microplate (for a 1:10 dilution).
5. Incubation and Measurement
-
Seal the microplate with a breathable film suitable for anaerobic growth or use a plate reader located inside an anaerobic chamber.
-
Incubate at 37°C.
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
Quantitative Data Summary
The following table presents example data for the growth of two different Bifidobacterium strains on various carbon sources, measured as the area under the growth curve (AUC), which represents total growth over 24 hours.
| Bacterial Strain | Carbon Source (1% w/v) | Mean AUC (OD600 * hours) |
| B. longum subsp. infantis | Glucose (Positive Control) | 12.5 |
| This compound | 10.8 | |
| No Carbon Source (Negative Control) | 0.5 | |
| B. adolescentis | Glucose (Positive Control) | 13.1 |
| This compound | 1.2 | |
| No Carbon Source (Negative Control) | 0.6 |
Note: These are example values to illustrate expected trends. Actual values will vary by strain and experimental conditions.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting poor bacterial growth on 2'-FL.
Caption: A workflow for diagnosing poor bacterial growth on 2'-FL.
Metabolic Pathway of 2'-FL in Bifidobacterium infantis
This diagram illustrates the key steps in the intracellular breakdown of this compound by B. infantis.
References
- 1. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Bifidobacterium with the Ability of 2′-Fucosyllactose Utilization on Intestinal Microecology of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Medium Composition for High Cell Density Culture of Bifidobacterium longum HSBL001 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of this compound on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bifidobacterium infantis Metabolizes 2′Fucosyllactose-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of 2'-Fucosyllactose (2'-FL) Fortified Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the shelf-life enhancement of 2'-Fucosyllactose (2'-FL)-fortified products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade 2'-FL in my product?
A1: The stability of 2'-FL can be influenced by several factors, including:
-
Temperature: High temperatures can accelerate degradation reactions. 2'-FL has a higher thermal stability than lactose, with thermal decomposition occurring at approximately 210-212°C.[1][2]
-
pH: The pH of the product matrix is critical. Alkaline conditions can accelerate the Maillard reaction, while highly acidic conditions may lead to hydrolysis over time.[3][4]
-
Maillard Reaction: This non-enzymatic browning reaction occurs between the reducing sugar end of 2'-FL and amino acids or proteins.[5][6] It is a common cause of discoloration and flavor changes in fortified food and beverage products.[5] The reaction is influenced by temperature, pH, and reaction time.[5]
-
Microbial Degradation: Certain microorganisms, such as some species of Bifidobacterium and Akkermansia, can metabolize 2'-FL.[7][8][9] This is a primary concern in non-sterile or fermented products. The initial step in this degradation is often the cleavage of fucose.[10]
-
Water Activity (aw): For solid or powdered products, water activity is a key parameter. High water activity can increase molecular mobility, leading to degradation reactions and physical changes like caking.[1][11]
Q2: My 2'-FL fortified beverage is turning brown during storage. What is the likely cause and how can I prevent it?
A2: The browning of your beverage is most likely due to the Maillard reaction.[5][6] This is a chemical reaction between 2'-FL and any free amino acids or proteins present in your formulation.
Troubleshooting Steps:
-
Review your formulation: Identify all sources of amino acids and proteins.
-
Control Temperature: Store your product at lower temperatures. The Maillard reaction is significantly accelerated by heat.[5]
-
Adjust pH: The Maillard reaction is faster in alkaline conditions.[3] If your product's integrity is not compromised, consider lowering the pH.
-
Use Inhibitors: In some food systems, sulfites or other approved inhibitors can be used to slow the Maillard reaction. However, their use is highly regulated.
-
Modify Atmosphere: Reducing oxygen exposure through modified atmosphere packaging (MAP) can sometimes help, although the Maillard reaction itself does not require oxygen.[12]
Q3: I am developing a powdered infant formula with 2'-FL. What are the key considerations for ensuring its stability?
A3: For powdered products, the primary concerns are moisture content, water activity (aw), and temperature.
Key Considerations:
-
Low Water Activity: Ensure the final product has a low water activity to prevent caking, crystallization of amorphous 2'-FL, and to slow down degradation reactions like the Maillard reaction.[1][2]
-
Packaging: Use packaging with a high moisture barrier to prevent water ingress during storage.
-
Storage Conditions: Recommend storage in a cool, dry place to maintain low temperature and humidity.
-
Homogeneity: Ensure even distribution of 2'-FL within the powder to avoid localized areas of high concentration that might be more prone to degradation.
Q4: Can I add 2'-FL to a product that will be pasteurized?
A4: Yes, 2'-FL is relatively heat-stable and can withstand pasteurization. Studies have shown its stability in UHT milk.[13][14] However, the presence of other components in your product, such as proteins or amino acids, could lead to the Maillard reaction during heating.[5][6] It is advisable to conduct a stability study on a lab-scale batch to assess any potential changes in color, flavor, or 2'-FL concentration after heat treatment.
Q5: How can I accurately measure the concentration of 2'-FL in my product to conduct a shelf-life study?
A5: Several analytical methods can be used for the quantification of 2'-FL in various food matrices. The choice of method will depend on the complexity of your product matrix and the available equipment.
Commonly Used Methods:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive and specific method for analyzing carbohydrates, including 2'-FL, in complex mixtures like infant formula.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be coupled with various detectors, such as Refractive Index (RI) or Mass Spectrometry (MS), to quantify 2'-FL.[14][17] HILIC with fluorescence detection (FLD) after labeling is also a viable option.[15]
A detailed, generalized protocol for a stability study is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Unexpected Loss of 2'-FL Potency Over Time
| Potential Cause | Diagnostic Check | Recommended Solution |
| Microbial Degradation | Perform microbial analysis (total plate count, specific enumeration of lactic acid bacteria or bifidobacteria). | For liquid products, consider sterile filtration or pasteurization. For all products, ensure good manufacturing practices (GMP) to prevent contamination. |
| Hydrolysis | Measure the pH of the product. Check for the presence of degradation products like fucose and lactose via chromatography. | Adjust the pH to a more neutral range if the product allows. Buffer the system to maintain a stable pH. |
| Maillard Reaction | Observe for browning or color change. Analyze for the formation of Maillard reaction products. | Lower storage temperature. Adjust pH away from alkaline conditions. Minimize interaction with amino acids/proteins if possible. |
Issue 2: Physical Instability of Powdered 2'-FL Products (Caking, Color Change)
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Water Activity (aw) | Measure the water activity of the powder. | Ensure the drying process is adequate to achieve a low aw. Use packaging with a high moisture barrier. Add an approved anti-caking agent if necessary. |
| Amorphous to Crystalline Transition | Use Differential Scanning Calorimetry (DSC) to check for glass transition and crystallization events.[1][2] | Store the product below its glass transition temperature. Control humidity during storage to prevent plasticization by water. |
| Maillard Reaction (in powder) | Observe for browning, especially in hotspots. | Ensure uniform and low storage temperature. Control water activity, as intermediate moisture levels can accelerate the Maillard reaction. |
Quantitative Data Summary
The stability of 2'-FL has been demonstrated in various food matrices. The following table summarizes qualitative findings from the literature.
| Product Matrix | Storage Condition | Duration | 2'-FL Stability | Reference |
| Yogurt | Refrigerated (4°C) | 5 weeks | Stable | [18][19] |
| Whole Milk | Not specified | Not specified | Stable | [13] |
| UHT Milk | Not specified | Not specified | Stable | [13][14] |
Experimental Protocols
Protocol 1: General Shelf-Life Stability Study of a 2'-FL Fortified Beverage
1. Objective: To evaluate the stability of 2'-FL in a liquid beverage under accelerated and real-time storage conditions.
2. Materials:
-
2'-FL fortified beverage, packaged in its final commercial packaging.
-
Environmental chambers set to:
-
Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-time conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated conditions (if applicable): 4°C ± 2°C
-
-
HPLC-RI or HPAEC-PAD system for 2'-FL quantification.
-
pH meter.
-
Colorimeter.
3. Methodology:
-
Initial Analysis (Time 0):
-
Take a representative sample of the freshly produced beverage.
-
Measure the initial concentration of 2'-FL. This will be your baseline.
-
Measure the initial pH.
-
Measure the initial color (e.g., using the Lab* color space).
-
Conduct sensory evaluation (if applicable).
-
Perform microbial analysis (total plate count).
-
-
Sample Storage:
-
Place a sufficient number of packaged samples in each environmental chamber to allow for triplicate analysis at each time point.
-
-
Time Points for Testing:
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Real-time: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove three samples from each storage condition.
-
Allow samples to equilibrate to room temperature before opening.
-
For each sample, perform the same analyses as in the initial step (2'-FL concentration, pH, color, sensory, and microbial).
-
-
Data Analysis:
-
Plot the concentration of 2'-FL versus time for each storage condition.
-
Calculate the percentage of 2'-FL remaining at each time point relative to the initial concentration.
-
Analyze changes in pH, color, and sensory attributes over time.
-
The shelf-life is typically defined as the time at which the 2'-FL concentration drops below 90% of its initial value, or when there is a significant negative change in sensory or physical properties.
-
Protocol 2: Quantification of 2'-FL using HPLC with Refractive Index Detection (HPLC-RI)
1. Objective: To quantify the concentration of 2'-FL in a food matrix.
2. Sample Preparation (Example for a beverage):
-
Accurately weigh approximately 1-5 g of the sample into a 50 mL volumetric flask.
-
Add deionized water to the flask and mix thoroughly to dissolve.
-
If the sample contains proteins or fats that may interfere with the analysis, a clarification step is needed. A common method is Carrez clarification:
-
Add 1 mL of Carrez I solution (potassium ferrocyanide) and mix.
-
Add 1 mL of Carrez II solution (zinc sulfate) and mix.
-
Add sodium hydroxide to neutralize and mix.
-
-
Bring the solution to volume with deionized water and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-RI Conditions (Example):
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index (RI) Detector.
4. Calibration:
-
Prepare a series of 2'-FL standard solutions of known concentrations in deionized water.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
5. Quantification:
-
Inject the prepared sample.
-
Identify the 2'-FL peak based on its retention time compared to the standard.
-
Calculate the concentration of 2'-FL in the sample using the calibration curve.
Visualizations
References
- 1. Thermal characteristics of crystalline and amorphous this compound, a human milk oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maillard reaction - Wikipedia [en.wikipedia.org]
- 4. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of volatiles and α-dicarbonyl compounds in Maillard reaction products derived from this compound and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics and antioxidant activity of Maillard reaction products from α-lactalbumin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of 2′-fucosyllactose degradation by human-associated Akkermansia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Mechanism of this compound degradation by human-associated Akkermansia. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. 6 Methods to Improve Shelf Life - ComPlas Packaging Ltd [complasinternational.ie]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of this compound on the viability of starter cultures and Bifidobacterium strains of human origin in yogurt during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the economic feasibility of 2'-Fucosyllactose production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges in the production of 2'-Fucosyllactose (2'-FL). Our aim is to enhance the economic feasibility of your 2'-FL production experiments through practical, evidence-based solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during your 2'-FL production experiments in a question-and-answer format.
Issue 1: Low 2'-FL Titer and Yield
-
Question: My engineered E. coli strain is producing very low levels of 2'-FL. What are the potential bottlenecks and how can I improve the titer?
-
Answer: Low 2'-FL production can stem from several factors related to the metabolic pathway and cellular resources. Here are key areas to investigate:
-
Insufficient Precursor Supply: The synthesis of 2'-FL requires two key precursors: GDP-L-fucose and lactose.[1] Ensure your engineered strain has an adequate and balanced supply of both.
-
GDP-L-fucose: Overexpression of the genes in the de novo synthesis pathway (e.g., manA, manB, manC, gmd, wcaG) is a common strategy to boost GDP-L-fucose availability.[2][3] The salvage pathway, which utilizes L-fucose as a substrate, can also be employed, though the cost of L-fucose can be a drawback for economic feasibility.[4]
-
Lactose: Ensure efficient lactose uptake by overexpressing lactose permease (lacY).[5]
-
-
Suboptimal Enzyme Activity: The α-1,2-fucosyltransferase is a critical enzyme in 2'-FL synthesis.[6]
-
Enzyme Source: The choice of fucosyltransferase can significantly impact 2'-FL production. Enzymes from different microbial sources, such as Helicobacter pylori (FutC) and Bacillus cereus (FutCB), have shown high activity.[3][7] Consider screening different fucosyltransferases to find the most efficient one for your host strain.
-
Expression Levels: Fine-tuning the expression of the fucosyltransferase is crucial. Both insufficient and excessive expression can be detrimental.
-
-
Cofactor Imbalance: The de novo synthesis of GDP-L-fucose is dependent on NADPH.[8]
-
Regeneration Pathways: Enhance the intracellular supply of NADPH by overexpressing genes in cofactor regeneration pathways, such as the pentose phosphate pathway (zwf) or by introducing enzymes like glucose-6-phosphate dehydrogenase.[8][9] Similarly, ensuring an adequate supply of GTP, another key precursor, is important.[8]
-
-
Competing Metabolic Pathways: The host cell's native metabolic pathways can divert precursors away from 2'-FL synthesis.
-
Issue 2: High Formation of Byproducts
-
Question: My fermentation broth contains significant amounts of byproducts, complicating downstream purification and reducing the overall yield of 2'-FL. How can I minimize byproduct formation?
-
Answer: Byproduct formation is a common challenge that can be addressed through metabolic engineering and process optimization.
-
Lactose Metabolism: If lactose is being consumed by the host for purposes other than 2'-FL synthesis, consider deleting the lacZ gene, which encodes for β-galactosidase, the enzyme responsible for lactose hydrolysis.[3]
-
Colanic Acid Synthesis: In E. coli, GDP-L-fucose is a precursor for colanic acid biosynthesis.[6] Deleting genes in this pathway, such as wcaJ, can increase the availability of GDP-L-fucose for 2'-FL production.[8]
-
Overflow Metabolism: High glucose concentrations can lead to the formation of inhibitory byproducts like acetate.
-
Fed-Batch Strategy: Employing a fed-batch fermentation strategy with controlled feeding of the carbon source (e.g., glucose or glycerol) can prevent the accumulation of inhibitory byproducts and maintain optimal growth and production conditions.[4][8]
-
Alternative Carbon Sources: Using glycerol as a carbon source has been shown to be effective for 2'-FL production and can sometimes lead to lower byproduct formation compared to glucose.[3]
-
-
Issue 3: Inefficient Downstream Processing and Purification
-
Question: I am struggling with the purification of 2'-FL from the fermentation broth. The process is complex and the recovery rate is low, impacting the economic feasibility. What are some effective and scalable purification strategies?
-
Answer: Efficient downstream processing is crucial for the commercial viability of 2'-FL. A multi-step approach is often necessary to achieve high purity.
-
Initial Separation:
-
Decolorization and Desalination:
-
Activated Carbon: Activated carbon adsorption is a cost-effective method for removing pigments and other impurities.[10][11] 2'-FL can then be eluted using an ethanol gradient.[10]
-
Electrodialysis: To remove salts from the fermentation medium, electrodialysis can be employed until a low conductivity is reached (e.g., ≤ 0.5 mS/cm).[12]
-
-
High-Purity Separation:
-
Chromatography: For high-purity applications, simulated moving bed (SMB) chromatography is a continuous and scalable technique that can separate 2'-FL from structurally similar sugars like lactose and 3-fucosyllactose.[12]
-
-
Final Product Formulation:
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions from researchers and scientists working on 2'-FL production.
-
Question 1: Which microbial host is best for 2'-FL production?
Answer: Escherichia coli is the most commonly used and well-characterized host for 2'-FL production due to its fast growth, well-understood genetics, and established fermentation processes.[7][14] Strains like E. coli BL21(DE3) are frequently used.[5][14] Other microorganisms, including Saccharomyces cerevisiae (a GRAS-status yeast), have also been successfully engineered for 2'-FL production, which can be advantageous for food applications.[15][16]
-
Question 2: What is the difference between the de novo and salvage pathways for GDP-L-fucose synthesis, and which one should I choose?
Answer: Both pathways provide the essential precursor GDP-L-fucose.
-
The de novo pathway synthesizes GDP-L-fucose from central carbon metabolites (like glucose or glycerol).[2][4] This is generally the more economically viable option for large-scale production as it utilizes inexpensive starting materials.[3]
-
The salvage pathway utilizes exogenous L-fucose as a precursor.[4][17] While metabolically less complex to engineer, the high cost of L-fucose can be a significant drawback for economic feasibility. The choice depends on the scale of production and cost considerations. For industrial-scale production, the de novo pathway is preferred.[3]
-
-
Question 3: How do I choose the best α-1,2-fucosyltransferase for my system?
Answer: The activity of the α-1,2-fucosyltransferase is often a rate-limiting step.[18] The most commonly used and highly active fucosyltransferase is FutC from Helicobacter pylori.[7][14] However, recent studies have identified other promising candidates, such as a putative α-1,2-fucosyltransferase from Bacillus cereus (FutBc), which has shown even higher 2'-FL titers in some systems.[15] It is recommended to screen a few different fucosyltransferases to identify the one that performs best in your specific host strain and under your experimental conditions.
-
Question 4: What are the standard methods for quantifying 2'-FL in my samples?
Answer: Several analytical methods are available for the accurate quantification of 2'-FL.
-
High-Performance Liquid Chromatography (HPLC): HPLC with refractive index detection (RID) is a robust and widely used method for quantifying 2'-FL in various food matrices.[19]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is another sensitive and specific method for 2'-FL analysis.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly accurate and sensitive quantification, especially in complex matrices, LC-MS/MS is a powerful technique.[22]
-
Enzymatic Assays: A simpler, microplate-based enzymatic assay has been developed. This method involves the release of L-fucose from 2'-FL by a fucosidase, followed by the measurement of NADPH formed during the oxidation of L-fucose.[23] This can be useful for high-throughput screening of a large number of samples.
-
Data Presentation
Table 1: Comparison of 2'-FL Production in Engineered E. coli Strains
| Engineered Strain | Key Genetic Modifications | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (mol 2'-FL/mol substrate) | Productivity (g/L/h) | Reference |
| E. coli BZW-24 | Modular pathway engineering, lacZ and wcaJ knockout, NADPH and GTP regeneration | Glycerol | 3 L Bioreactor | 22.3 | 0.53 (lactose) | Not Reported | [7][8] |
| Engineered E. coli C41(DE3)ΔZ | Overexpression of GDP-L-fucose pathway, futC, and regulators; deletion of competing pathways | Glycerol | 50 L Fed-batch | 66.80 | 0.89 (lactose) | ~0.95 | [4] |
| Engineered E. coli MG1655 | Fine-tuning of pathway gene expression, deletion of branch pathways, overexpression of efflux protein, adaptive laboratory evolution | Not Specified | 5 L Fermenter | 61.06 ± 1.93 | Not Reported | 1.70 | [24] |
| Engineered E. coli BL21(DE3) | Multicopy integration of lacY, optimized Shine-Dalgarno sequences, overexpression of SetA, pgi knockout, novel fucosyltransferase | Glycerol | Fed-batch | 141.27 | Not Reported | 3.14 | [5] |
| Engineered E. coli | De novo synthesis from sucrose | Sucrose | Fed-batch | >60 | Not Applicable | Not Reported | [25][26] |
Table 2: Comparison of 2'-FL Production in Engineered S. cerevisiae Strains
| Engineered Strain | Key Genetic Modifications | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (mol 2'-FL/mol substrate) | Reference |
| Engineered S. cerevisiae | Expression of FutBc, enhanced de novo GDP-L-fucose pathway, gal80 deletion | Sucrose | Fed-batch | 26.63 | 0.85 (lactose) | [15] |
| Engineered S. cerevisiae D452-2_LFF | Expression of fkp, fucT2, and LAC12 (salvage pathway) | Ethanol | Fed-batch | 0.503 | Not Reported | [16][27] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for 2'-FL Production
This protocol is a generalized representation based on common practices described in the literature.[8][10]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 4-6.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor (e.g., 3 L). A typical medium might contain: 13.5 g/L KH2PO4, 4.0 g/L (NH4)2HPO4, 1.7 g/L citric acid, 1.4 g/L MgSO4·7H2O, and 10 mL/L trace element solution.[10]
-
Add an initial carbon source, such as 20 g/L glucose or glycerol, after autoclaving.[10]
-
Set the temperature to 37°C and maintain the pH at 6.8-7.0 using automated addition of a base (e.g., NH4OH).
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by controlling the agitation speed and airflow rate.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture (e.g., 10% v/v).
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated solution of the carbon source (e.g., 50-70% glycerol) at a controlled rate to maintain a low residual concentration in the bioreactor.
-
When the culture reaches a desired cell density (e.g., OD600 of 50-80), induce the expression of the 2'-FL synthesis pathway genes with an appropriate inducer (e.g., IPTG).
-
Simultaneously with induction, begin feeding a concentrated solution of lactose.
-
Monitor cell growth (OD600), substrate concentrations, and 2'-FL production by taking samples at regular intervals.
-
Protocol 2: Quantification of 2'-FL by HPLC-RID
This protocol is based on a validated method for 2'-FL quantification in various food matrices.[19]
-
Sample Preparation:
-
For liquid samples (e.g., fermentation broth), centrifuge to remove cells.
-
Dilute the supernatant with deionized water to bring the expected 2'-FL concentration into the range of the standard curve (e.g., 0.2 to 12 mg/mL).[19]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Standard Curve Preparation:
-
HPLC Conditions:
-
Column: A suitable column for hydrophilic interaction liquid chromatography (HILIC), such as a silica-based column with an amino stationary phase.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 20 minutes.[19]
-
-
Data Analysis:
-
Integrate the peak area corresponding to 2'-FL in both the standards and the samples.
-
Generate a standard curve by plotting the peak area versus the concentration of the 2'-FL standards.
-
Determine the concentration of 2'-FL in the samples by interpolating their peak areas on the standard curve.
-
Account for the dilution factor used during sample preparation to calculate the final 2'-FL concentration in the original sample.
-
Visualizations
Caption: De novo pathway for 2'-FL synthesis in engineered E. coli.
References
- 1. Strategies for Enhancing Microbial Production of this compound, the Most Abundant Human Milk Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 3. Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli BL21(DE3) for this compound Synthesis in a Higher Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering strategies of de novo pathway for enhancing this compound synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2015188834A1 - Separation of 2'-o-fucosyllactose from fermentation broth - Google Patents [patents.google.com]
- 14. Metabolic engineering of Escherichia coli for the production of this compound and 3-fucosyllactose through modular pathway enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved production of 2′-fucosyllactose in engineered Saccharomyces cerevisiae expressing a putative α-1, 2-fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Production of this compound from l-Fucose via Self-Assembling Multienzyme Complexes in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Simple Enzymatic Method for Quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Combinatorial metabolic engineering and tolerance evolving of Escherichia coli for high production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Titer De Novo Biosynthesis of the Predominant Human Milk Oligosaccharide this compound from Sucrose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining 2'-Fucosyllactose Extraction from Human Milk
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of 2'-Fucosyllactose (2'-FL) from human milk.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 2'-FL from human milk?
A1: The primary methods for 2'-FL extraction from human milk include solvent-based precipitation (e.g., using ethanol or acetonitrile), solid-phase extraction (SPE), and newer, more environmentally friendly water-based extraction techniques.[1][2][3][4][5][6] Solvent-based methods are traditional but can be time-consuming and use hazardous materials.[1][2][4][5][6] SPE offers good purification but may require more specialized equipment.[7] Water-based extraction is a promising, faster, and more economical alternative.[1][2][4][6]
Q2: Why is there variability in 2'-FL concentration in human milk samples?
A2: The concentration of 2'-FL in human milk is highly variable and depends on several factors, including the mother's genetic secretor status (FUT2 gene), Lewis blood group, lactation stage (colostrum, transitional, mature milk), and geographic location.[8][9][10] Mothers who are "non-secretors" have a non-functional FUT2 gene and produce milk with negligible amounts of 2'-FL.[9][10]
Q3: What is a typical yield of 2'-FL from human milk?
A3: The yield of 2'-FL can vary significantly based on the extraction method and the intrinsic concentration in the milk sample. For instance, an optimized water-based extraction method has been shown to yield up to 4247.33 mg/L from colostrum and 3046 mg/L from mature milk.[1][2][4][6][11]
Q4: How can I quantify the amount of 2'-FL in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with refractive index detection (RID) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are common and robust methods for quantifying 2'-FL.[12][13][14][15][16] These methods allow for the separation and quantification of 2'-FL from other oligosaccharides.
Q5: What are the main challenges in purifying 2'-FL from human milk?
A5: The primary challenges in 2'-FL purification include the removal of interfering substances such as proteins, fats, and lactose, which are present in high concentrations in human milk.[13] Additionally, the structural similarity of other human milk oligosaccharides (HMOs) can make selective isolation of 2'-FL difficult.
Troubleshooting Guides
Low 2'-FL Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete protein precipitation | Ensure the correct ratio of solvent (e.g., ethanol) to milk sample is used. Optimize precipitation time and temperature. Consider a second precipitation step. |
| Inefficient solid-phase extraction (SPE) | Check the conditioning and equilibration of the SPE cartridge. Ensure the sample is loaded at an appropriate flow rate. Optimize the wash and elution solvent compositions and volumes.[17] |
| Degradation of 2'-FL | Avoid harsh chemical conditions and excessive heating during the extraction process. Store samples appropriately at low temperatures. |
| Suboptimal water-based extraction parameters | Optimize centrifugation times and speeds, water volume, and incubation time as these can significantly impact yield.[1][2][4][6][11] |
| Mother's non-secretor status | If consistently low yields are obtained from a specific milk donor, consider genotyping for the FUT2 gene to determine secretor status.[9][10] |
Poor Chromatographic Resolution (HPLC/HPAE-PAD)
| Potential Cause | Troubleshooting Steps |
| Co-elution with lactose or other HMOs | Optimize the mobile phase composition and gradient. Adjust the column temperature. Consider using a different column chemistry (e.g., hydrophilic interaction liquid chromatography - HILIC).[12][15][16] |
| Contaminated column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate mobile phase pH (for HPAE-PAD) | Ensure the mobile phase pH is sufficiently high (typically >12) to deprotonate the hydroxyl groups of the carbohydrates for effective separation. |
| Detector issues (PAD) | Clean the electrode surface or replace the electrode if necessary. Ensure the waveform potentials and durations are set correctly for optimal detection. |
Sample Matrix Interference
| Potential Cause | Troubleshooting Steps |
| Presence of residual fats and proteins | Improve the initial sample clean-up steps. Centrifuge at a higher speed or for a longer duration to remove the fat layer. Ensure complete protein precipitation. |
| High salt concentration | Incorporate a desalting step, such as dialysis or size-exclusion chromatography, before chromatographic analysis. |
| Particulate matter in the final extract | Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injecting it into the chromatography system. |
Data Presentation
Table 1: Comparison of 2'-FL Extraction Methods from Human Milk
| Method | Principle | Typical Yield (mg/L) | Purity | Advantages | Disadvantages |
| Water-Based Extraction | Utilizes water as a solvent with optimized centrifugation and incubation steps to separate oligosaccharides.[1][2][4][6] | 1892.93 - 4247.33[1][2][4][6][11] | Good | Fast, economical, environmentally friendly, avoids toxic solvents.[1][2][4][6] | May require further purification steps to remove interfering compounds. |
| Ethanol Precipitation | Addition of ethanol to precipitate proteins and larger molecules, leaving smaller oligosaccharides in solution. | Variable, dependent on initial concentration | Moderate | Simple, widely used for initial sample clean-up. | Can be time-consuming, uses flammable solvents, may co-precipitate some oligosaccharides. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain interfering substances while allowing 2'-FL to be selectively eluted.[7] | High recovery of purified fraction | High | High selectivity and purity of the final product. | Requires specialized cartridges and equipment, can be more expensive. |
Experimental Protocols
Protocol 1: Optimized Water-Based Extraction of 2'-FL
This protocol is adapted from an optimized method for efficient 2'-FL extraction using water.[1][2][4][6][11]
Materials:
-
Human milk sample
-
Ultrapure water
-
Centrifuge
-
Incubator or water bath
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Initial Centrifugation: Centrifuge the human milk sample at a specified speed (e.g., 10,000 x g) for 15 minutes at 4°C to separate the fat layer.
-
Aqueous Extraction: Carefully remove the upper fat layer. To the remaining aqueous phase, add 3.0 mL of ultrapure water.
-
Incubation: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 30°C) for 90 minutes to facilitate the extraction of oligosaccharides.
-
Final Centrifugation: Centrifuge the mixture again at a higher speed (e.g., 14,000 x g) for 40 minutes at 4°C to pellet any remaining proteins and cell debris.
-
Collection: Carefully collect the supernatant containing the extracted 2'-FL for further purification or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 2'-FL Purification
This protocol provides a general workflow for purifying 2'-FL from a crude extract using a graphitized carbon cartridge.
Materials:
-
Crude 2'-FL extract (from Protocol 1 or other methods)
-
Graphitized carbon SPE cartridge
-
SPE manifold
-
Wash solution (e.g., 5% acetonitrile in water)
-
Elution solution (e.g., 40% acetonitrile in water with 0.1% formic acid)
-
Ultrapure water
-
Acetonitrile
-
Formic acid
Procedure:
-
Cartridge Conditioning: Condition the graphitized carbon SPE cartridge by passing a specified volume of the elution solution through it, followed by ultrapure water.
-
Sample Loading: Load the crude 2'-FL extract onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with the wash solution to remove salts, lactose, and other polar impurities.
-
Elution: Elute the bound 2'-FL and other neutral oligosaccharides from the cartridge using the elution solution.
-
Drying and Reconstitution: Dry the eluted fraction, for example, by using a vacuum centrifuge. Reconstitute the dried sample in a suitable solvent (e.g., ultrapure water or mobile phase) for analysis.
Mandatory Visualization
Caption: Workflow for 2'-FL Extraction, Purification, and Analysis.
Caption: Troubleshooting Logic for Low 2'-FL Yield.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scite.ai [scite.ai]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying the human milk oligosaccharides this compound and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pacb.com [pacb.com]
Validation & Comparative
A Comparative Analysis of the Prebiotic Effects of 2'-Fucosyllactose and Fructooligosaccharides
For Immediate Release
This guide provides a comprehensive comparison of the prebiotic effects of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide (HMO), and Fructooligosaccharides (FOS), a well-established plant-derived prebiotic. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced impacts of these compounds on gut microbiota and host health.
Executive Summary
Both this compound and Fructooligosaccharides exhibit significant prebiotic activity, most notably their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species. However, emerging research indicates differences in their fermentation profiles, the breadth of microbial species they influence, and their subsequent impact on host physiology. This guide synthesizes experimental data from in vitro, animal, and human studies to provide a detailed comparison of their effects on gut microbiota composition and the production of short-chain fatty acids (SCFAs).
Impact on Gut Microbiota Composition
The primary prebiotic effect of both 2'-FL and FOS is the stimulation of Bifidobacterium populations.[1][2] However, the specific species of Bifidobacterium and the extent of stimulation can vary. 2'-FL has been shown to be a preferred substrate for infant-associated bifidobacteria, such as Bifidobacterium longum subsp. infantis.[1] FOS, on the other hand, is known to promote the growth of a broader range of Bifidobacterium species.[2][3]
Some studies suggest that 2'-FL may also promote the growth of other beneficial bacteria, including Lactobacillus and butyrate-producing bacteria like Faecalibacterium prausnitzii.[4][5] Similarly, FOS has been shown to increase the abundance of Lactobacillus in some studies, although this effect is not as consistent as its bifidogenic effect.[3][6]
Table 1: Comparative Effects of 2'-FL and FOS on Gut Microbiota
| Feature | This compound (2'-FL) | Fructooligosaccharides (FOS) |
| Primary Target Genus | Bifidobacterium[1] | Bifidobacterium[2][3] |
| Other Beneficially Modulated Genera | Lactobacillus, Faecalibacterium[4][5] | Lactobacillus (variable)[3][6] |
| Specificity | High for certain infant-associated Bifidobacterium species[1] | Broad bifidogenic effect[2] |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and systemic metabolism.
Both 2'-FL and FOS fermentation result in the production of all three major SCFAs.[7][8] However, the relative proportions of these SCFAs can differ. In vitro fermentation studies have shown that 2'-FL fermentation leads to a significant increase in acetate, propionate, and butyrate.[7][9] Similarly, FOS fermentation is well-documented to increase total SCFA levels, with a notable increase in acetate.[5][8] Some studies suggest that the production of butyrate from FOS may be more variable and dependent on the composition of the gut microbiota.[5]
Table 2: Comparative Effects of 2'-FL and FOS on SCFA Production
| SCFA | This compound (2'-FL) | Fructooligosaccharides (FOS) |
| Acetate | Significant Increase[7][9] | Significant Increase[5][8] |
| Propionate | Significant Increase[7][9] | Increase[5][8] |
| Butyrate | Significant Increase[7][9] | Variable Increase[5] |
| Total SCFAs | Significant Increase[7][9] | Significant Increase[5][8] |
Experimental Protocols
In Vitro Fermentation Model (Simulator of the Human Intestinal Microbial Ecosystem - SHIME®)
A common method to study the prebiotic effects of substrates like 2'-FL and FOS is the use of in vitro gut models such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).[7]
Methodology:
-
Inoculum Preparation: Fecal samples from healthy adult or infant donors are collected and homogenized to create a standardized microbial inoculum.
-
SHIME® Reactor Setup: The SHIME® system consists of a series of connected vessels simulating the different regions of the human gastrointestinal tract (stomach, small intestine, and ascending, transverse, and descending colon).
-
Incubation: The fecal inoculum is introduced into the colon reactors. A nutritional medium is continuously supplied to the system.
-
Substrate Addition: 2'-FL or FOS is added to the nutritional medium at a defined concentration.
-
Sampling and Analysis: Samples are collected from the colon reactors at various time points to analyze changes in microbial composition (using 16S rRNA gene sequencing) and SCFA concentrations (using gas chromatography).
Human Clinical Trial Protocol
Human intervention studies are crucial for validating the prebiotic effects observed in in vitro and animal models.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participant Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.
-
Randomization: Participants are randomly assigned to receive either the prebiotic (2'-FL or FOS) or a placebo (e.g., maltodextrin) for a defined period.
-
Intervention: Participants consume the assigned supplement daily.
-
Sample Collection: Stool and blood samples are collected at baseline and at the end of the intervention period.
-
Analysis: Fecal samples are analyzed for changes in gut microbiota composition and SCFA concentrations. Blood samples can be analyzed for markers of systemic health.
Signaling Pathways
The beneficial effects of prebiotics are mediated through various signaling pathways, primarily initiated by the production of SCFAs. SCFAs can act locally on colonocytes or be absorbed into the bloodstream to exert systemic effects.
Conclusion
Both this compound and Fructooligosaccharides are effective prebiotics that promote a healthy gut microbiome by stimulating the growth of beneficial bacteria and increasing the production of SCFAs. While FOS has a broader bifidogenic effect, 2'-FL appears to be more selective for specific, often infant-associated, Bifidobacterium species. The choice between these prebiotics may depend on the specific application, target population, and desired health outcomes. Further head-to-head comparative studies are warranted to fully elucidate the distinct physiological effects of these two important prebiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fermentation patterns of prebiotics fructooligosaccharides-SCFA esters inoculated with fecal microbiota from ulcerative colitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 9. researchgate.net [researchgate.net]
2'-Fucosyllactose vs. 3-Fucosyllactose: A Comparative Analysis of Their Impact on Gut Microbiota
A comprehensive guide for researchers and drug development professionals on the differential effects of two key human milk oligosaccharides on gut bacterial composition and metabolism.
Human milk oligosaccharides (HMOs) are a complex group of indigestible sugars that play a crucial role in shaping the infant gut microbiota. Among the most abundant of these are 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL), structural isomers that differ only in the linkage of a fucose sugar to a lactose core. This seemingly minor structural difference has significant implications for their metabolism by gut bacteria, leading to distinct effects on the microbial ecosystem and the production of key metabolites. This guide provides a detailed comparison of 2'-FL and 3-FL, supported by experimental data, to inform research and the development of next-generation prebiotics and therapeutics.
Comparative Utilization by Gut Bacteria
The ability to metabolize 2'-FL and 3-FL is not widespread among gut bacteria and is often strain-specific. Generally, bifidobacteria and some Bacteroides species are considered the primary consumers of these fucosylated HMOs.[1][2][3]
Key Findings:
-
Selective Fermentation: Only specific strains of beneficial bacteria, such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and various Bacteroides species, have demonstrated the ability to utilize 2'-FL and 3-FL as a sole carbon source.[1][2][3] In contrast, many other gut commensals and potential pathogens are unable to ferment these HMOs.
-
Bifidobacterium Specificity: Within the Bifidobacterium genus, the ability to utilize fucosylated HMOs is not universal. For instance, while B. longum subsp. infantis and B. bifidum are efficient metabolizers, other species like Bifidobacterium breve may show limited or no growth on 2'-FL alone.[4][5]
-
Bacteroides Utilization: Several species within the Bacteroides genus, including Bacteroides fragilis, Bacteroides vulgatus, and Bacteroides thetaiotaomicron, have been shown to effectively utilize both 2'-FL and 3-FL.[1][2][3]
Quantitative Comparison of Bacterial Growth
The following table summarizes the growth of various bacterial strains on 2'-FL and 3-FL, as determined by the area under the growth curve (AUC) in a Bioscreen C system.
| Bacterial Strain | Growth on 2'-FL (AUC) | Growth on 3-FL (AUC) |
| Bifidobacterium longum subsp. infantis | High | High |
| Bifidobacterium bifidum | High | High |
| Bifidobacterium breve | Low/No Growth | Low/No Growth |
| Bacteroides fragilis | High | High |
| Bacteroides vulgatus | High | High |
| Bacteroides thetaiotaomicron | High | High |
Data synthesized from multiple studies.[1][2][3]
Impact on Gut Microbiota Composition and Metabolite Production
In vitro fermentation models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME), have provided valuable insights into how 2'-FL and 3-FL differentially modulate the gut microbial community and its metabolic output.
Key Findings:
-
Microbiota Modulation: Both 2'-FL and 3-FL have been shown to alter the composition of the gut microbiota.[6] In a SHIME model using healthy adult fecal samples, 2'-FL supplementation led to an increase in the relative abundances of Parabacteroides, Blautia, and Eubacterium hallii.[6] In contrast, 3-FL supplementation primarily increased the abundance of Alistipes and E. hallii.[6]
-
Short-Chain Fatty Acid (SCFA) Production: Both fucosyllactose isomers stimulate the production of beneficial SCFAs, including acetate, propionate, and butyrate.[6] However, the timing of this production can differ. While acetate and propionate levels increase relatively quickly with both isomers, butyrate production in the presence of 3-FL has been observed to have a delayed onset compared to 2'-FL.[6]
-
Delayed 3-FL Utilization: Some studies have reported a delayed utilization of 3-FL by infant gut microbiota compared to other oligosaccharides.[7][8] For instance, in one in vitro fermentation study, only 60.3% of 3-FL was utilized after 36 hours.[7][8] This delayed fermentation may have implications for the location and timing of its prebiotic effects in the colon.
Comparative SCFA Production in a SHIME Model
| Short-Chain Fatty Acid | Effect of 2'-FL | Effect of 3-FL |
| Acetate | Significant Increase | Significant Increase |
| Propionate | Significant Increase | Significant Increase |
| Butyrate | Increase | Delayed but significant increase |
Data from a comparative study using a SHIME model.[6]
Metabolic Pathways and Genetic Underpinnings
The metabolism of 2'-FL and 3-FL by bifidobacteria involves a series of specific enzymatic steps. Transcriptomic studies have begun to elucidate the genetic machinery responsible for the uptake and degradation of these HMOs.
Bifidobacterium longum subsp. infantis has been shown to possess the necessary genetic toolkit for the efficient utilization of both 2'-FL and 3-FL.[9] Transcriptomic analysis has revealed that the growth and metabolic profiles of this bacterium are largely similar when cultured on either 2'-FL or 3-FL, suggesting a shared or highly similar metabolic pathway for these two isomers.[9] However, differences in gene expression and metabolite secretion have been observed between different strains of the same subspecies, highlighting the importance of strain-level characterization.[9]
Experimental Protocols
Bacterial Growth Assessment
Objective: To determine the ability of individual bacterial strains to utilize 2'-FL and 3-FL as a sole carbon source.
Methodology: Bioscreen C Automated Microbiology Growth Analysis System
-
Bacterial Strains and Media: A diverse selection of bacterial strains, including bifidobacteria, lactobacilli, and potential pathogens, are cultured in a basal medium devoid of a carbon source.[1][10]
-
Carbon Sources: Sterile solutions of 2'-FL, 3-FL, glucose (positive control), and a no-sugar control are added to the basal medium in the wells of a honeycomb microplate.[1][10]
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test bacterium. The microplate is then incubated in the Bioscreen C system under anaerobic conditions at 37°C.
-
Growth Monitoring: The optical density (OD) of each well is measured automatically at regular intervals (e.g., every 30 minutes) for a specified period (e.g., 48 hours).
-
Data Analysis: The growth of each strain on each carbon source is quantified by calculating the area under the growth curve (AUC).
In Vitro Gut Fermentation Model
Objective: To investigate the impact of 2'-FL and 3-FL on the composition and metabolic activity of a complex gut microbial community.
Methodology: Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
-
Fecal Inoculum: Fecal samples from healthy donors are collected and homogenized to create a representative gut microbial community.
-
SHIME® Reactor Setup: The SHIME® system, consisting of a series of interconnected reactors simulating the different regions of the human colon, is inoculated with the fecal slurry.
-
Stabilization Period: The microbial community is allowed to stabilize in the reactors under controlled conditions (e.g., pH, temperature, retention time) while being fed a basal nutrient medium.
-
Treatment Period: Following stabilization, the reactors are supplemented with either 2'-FL or 3-FL at a defined concentration. A control group receives no supplementation.
-
Sample Collection: Samples are collected from the reactors at regular intervals throughout the treatment period.
-
Analysis:
-
Microbiota Composition: DNA is extracted from the samples, and the 16S rRNA gene is sequenced to determine the relative abundance of different bacterial taxa.[6]
-
SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the culture supernatants are quantified using high-performance liquid chromatography (HPLC).[6]
-
Visualizations
Experimental Workflow for Bacterial Growth Assessment
References
- 1. Selective Utilization of the Human Milk Oligosaccharides this compound, 3-Fucosyllactose, and Difucosyllactose by Various Probiotic and Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Bifidobacterium 2’-Fucosyllactose Utilization Can be Facilitated By Coexisting Species | AIChE [proceedings.aiche.org]
- 5. Influence of microbially fermented 2´-fucosyllactose on neuronal-like cell activity in an in vitro co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus pla ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO02563E [pubs.rsc.org]
- 8. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolite and Transcriptomic Differences of 2′-Fucosyllactose, 3-Fucosyllactose, and Difucosyllactose Assimilation by Bifidobacterium infantis Bi-26 and ATCC15697 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
validating the immunomodulatory effects of 2'-Fucosyllactose using a negative control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of 2'-Fucosyllactose (2'-FL) against negative controls, supported by experimental data. Detailed methodologies for key experiments are outlined to allow for replication and validation of findings.
Executive Summary
This compound (2'-FL), the most abundant human milk oligosaccharide (HMO), has demonstrated significant immunomodulatory properties in numerous preclinical studies.[1][2][3] These effects range from influencing cytokine profiles and enhancing immune cell populations to modulating key inflammatory signaling pathways. Validation of these effects is critically dependent on the use of appropriate negative controls, which serve to isolate the specific effects of 2'-FL from other experimental variables. This guide synthesizes data from multiple studies to present a clear picture of 2'-FL's immunomodulatory potential and provides the necessary protocols to investigate these effects.
Data Presentation: 2'-FL vs. Negative Control
The following tables summarize the quantitative data from various studies comparing the effects of 2'-FL to a negative control.
Table 1: Effect of 2'-FL on Cytokine Production
| Cytokine | Model System | 2'-FL Treatment | Negative Control | Outcome | Reference |
| IL-1β | IL-10-/- Mice | Decreased expression | Standard Diet | Significant reduction in pro-inflammatory cytokine | [4] |
| IL-6 | IL-10-/- Mice | Decreased expression | Standard Diet | Significant reduction in pro-inflammatory cytokine | [4] |
| TNF-α | Suckling Rats | Lower levels | Vehicle | Reduced levels of pro-inflammatory cytokine | [2] |
| IFN-γ | Suckling Rats | Lower levels | Vehicle | Reduced levels of pro-inflammatory cytokine | [2] |
| IL-10 | Cyclophosphamide-induced immunosuppressed mice | Increased concentration | Distilled Water | Significant increase in anti-inflammatory cytokine | [1] |
| IL-2 | Cyclophosphamide-induced immunosuppressed mice | Increased concentration | Distilled Water | Tendency to recover IL-2 levels | [1] |
Table 2: Effect of 2'-FL on Immune Cell Populations
| Immune Cell Population | Model System | 2'-FL Treatment | Negative Control | Outcome | Reference |
| T-helper (Th) cells | Suckling Rats | Increased percentage expressing CD62L | Vehicle | Enhanced T cell activation | [2][5] |
| Cytotoxic T (Tc) cells | Suckling Rats | Increased TCRαβ+ and TCRγδ+ subsets | Vehicle | Increased cytotoxic T cell populations | [2][5] |
| B-cells | Influenza-vaccinated Mice | Increased frequency and activation | Control Diet | Enhanced B-cell development | [6] |
| NK cell activity | Cyclophosphamide-induced immunosuppressed mice | Increased activity (not significant) | Distilled Water | Trend towards increased NK cell function | [1] |
Table 3: Effect of 2'-FL on Immunoglobulin Levels
| Immunoglobulin | Model System | 2'-FL Treatment | Negative Control | Outcome | Reference |
| IgG | Suckling Rats | Elevated plasma concentration | Vehicle | Increased systemic immune response | [2] |
| IgA | Suckling Rats | Raised plasma levels | Vehicle | Enhanced mucosal immunity | [2] |
| OVA-specific IgG2a | Ovalbumin-allergic Mice | Lower serum levels | Control Diet | Modulation of allergic response | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytokine Profiling using Intestinal Epithelial Cells (IECs)
-
Objective: To assess the direct effect of 2'-FL on cytokine production by intestinal epithelial cells in response to an inflammatory stimulus.
-
Cell Line: Human intestinal epithelial cell lines such as Caco-2, HT-29, or T84.
-
Materials:
-
This compound (high purity)
-
Negative Control: Lactose or Maltotriose (a non-immunomodulatory carbohydrate)
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) or TNF-α
-
Cell culture medium (e.g., DMEM) and supplements
-
ELISA kits for target cytokines (e.g., IL-8, TNF-α, IL-6)
-
-
Protocol:
-
Seed IECs in 24-well plates and grow to confluence.
-
Pre-incubate cells with 2'-FL (e.g., 10 mg/mL) or the negative control for 24 hours.
-
Introduce the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the cell culture medium.
-
Incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cells in each well.
-
In Vivo Assessment of Immune Cell Populations in a Murine Model
-
Objective: To determine the effect of dietary 2'-FL supplementation on systemic and mucosal immune cell populations.
-
Animal Model: C57BL/6 mice.
-
Materials:
-
This compound
-
Control Diet: AIN-93G diet.
-
Experimental Diet: AIN-93G diet supplemented with 2'-FL (e.g., 1% w/w).
-
Flow cytometry antibodies against murine immune cell markers (e.g., CD3, CD4, CD8, B220, NK1.1).
-
-
Protocol:
-
Acclimatize mice for one week.
-
Divide mice into two groups: a control group receiving the control diet and an experimental group receiving the 2'-FL supplemented diet.
-
Maintain the diets for a specified period (e.g., 4 weeks).
-
At the end of the study period, euthanize the mice and harvest spleens and mesenteric lymph nodes (MLNs).
-
Prepare single-cell suspensions from the spleens and MLNs.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against the desired immune cell markers.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different immune cell populations.
-
Mandatory Visualizations
Signaling Pathways
Caption: 2'-FL inhibits the NF-κB signaling pathway.
Caption: 2'-FL modulates the MAPK signaling cascade.
Experimental Workflow
Caption: Experimental workflow for immunomodulation studies.
Discussion and Conclusion
The data presented in this guide strongly support the immunomodulatory effects of this compound. In a variety of experimental models, 2'-FL has been shown to modulate cytokine production, shifting the balance from a pro-inflammatory to a more regulated or anti-inflammatory state.[1][2][4] Furthermore, 2'-FL influences the development and activation of key immune cell populations, including T-cells and B-cells, and enhances the production of immunoglobulins.[2][5][6]
Mechanistically, the immunomodulatory effects of 2'-FL can be attributed, at least in part, to its ability to interact with and modulate key signaling pathways. Notably, 2'-FL has been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical pathway in the innate immune response to bacterial components like LPS.[9] By interfering with this pathway, 2'-FL can dampen the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[9][10][11] Additionally, there is evidence to suggest that 2'-FL can modulate the MAPK signaling cascade, which also plays a crucial role in inflammation and immune cell function.[12]
The consistent observation of these effects across different studies, when compared to appropriate negative controls such as lactose, maltotriose, or a standard diet, validates the specific immunomodulatory activity of 2'-FL. For researchers and drug development professionals, 2'-FL represents a promising molecule for the development of novel therapeutics aimed at modulating the immune response in a variety of contexts, from inflammatory disorders to vaccine adjuvanticity. The experimental protocols and data provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - Food & Function (RSC Publishing) DOI:10.1039/D1FO00658D [pubs.rsc.org]
- 4. Frontiers | Alleviation of Intestinal Inflammation by Oral Supplementation With 2-Fucosyllactose in Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate interacts with the effects of 2'FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2'FL lowers mucosal mast cell activation in a preclinical model for hen's egg allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Butyrate interacts with the effects of 2’FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2’FL lowers mucosal mast cell activation in a preclinical model for hen’s egg allergy [frontiersin.org]
- 9. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galactooligosaccharide or this compound Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The human milk oligosaccharide 2′-fucosyllactose augments the adaptive response to extensive intestinal - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Duel: A Comparative Analysis of 2'-Fucosyllactose and Galactooligosaccharides on Infant Gut Microbiota
A deep dive into the scientific evidence reveals distinct and synergistic effects of 2'-Fucosyllactose (2'-FL) and Galactooligosaccharides (GOS) in shaping the infant gut microbiome. While both prebiotics demonstrate a clear ability to promote the growth of beneficial bacteria, emerging research highlights nuanced differences in their mechanisms of action and overall impact on the delicate ecosystem of the infant gut.
Human milk is the gold standard for infant nutrition, in part due to its complex composition of human milk oligosaccharides (HMOs), which play a crucial role in establishing a healthy gut microbiota. This compound (2'-FL) is the most abundant HMO, and its synthetic form is now a common additive in infant formulas.[1] Galactooligosaccharides (GOS) are another well-established prebiotic, structurally similar to lactose, and have been used in infant formulas for decades to mimic some of the functions of HMOs.[1][2][3] This comparison guide synthesizes the current scientific understanding of how these two prominent prebiotics influence the infant gut microbiota, with a focus on experimental data from both in vitro and clinical studies.
Impact on Microbial Composition: A Bifidogenic Boost with Key Differences
Both 2'-FL and GOS are recognized for their bifidogenic properties, meaning they selectively stimulate the growth of beneficial Bifidobacterium species in the infant gut.[1][4] However, the nature and extent of this stimulation can differ.
Some in vitro studies suggest that 2'-FL may exert a more selective fermentation by specific gut bacteria compared to the more broadly utilized GOS.[1][5] The ability of an infant's gut microbiota to ferment 2'-FL can even categorize them into "fast" and "slow" fermenters, indicating a more specialized metabolic pathway is required for its utilization.[5][6]
The combination of 2'-FL and GOS has been shown to produce synergistic effects. Research has demonstrated that when combined, GOS fermentation is accelerated, and the overall bifidogenic effect is enhanced compared to either prebiotic alone.[1] One clinical trial found that infants fed a formula with both 2'-FL and GOS had a relative abundance of Bifidobacterium (59.5%) that was significantly higher than those fed a formula with only GOS and fructo-oligosaccharides (FOS) (24.4%) and was statistically similar to that of breastfed infants (46.6%).[4]
Beyond Bifidobacterium, both prebiotics influence a broader range of gut microbes. Studies have reported a decrease in the relative abundance of potential pathogens such as Clostridium and Escherichia-Shigella following supplementation with GOS and 2'-FL, respectively.[7][8][9]
Quantitative Comparison of Microbial Abundance
| Prebiotic(s) | Study Type | Key Findings on Microbial Abundance | Reference |
| GOS vs. 2'-FL vs. Combination | In vitro fermentation with infant fecal microbiota | - Bifidobacterium abundance increased with both GOS (to 57%) and 2'-FL (to 64%). - The combination of GOS and 2'-FL resulted in the highest Bifidobacterium abundance (68%). | [1] |
| 2'-FL vs. GOS/FOS vs. Breastfed | Randomized Clinical Trial | - Bifidobacterium abundance in the 2'-FL + GOS/FOS group (59.5%) was significantly higher than the GOS/FOS group (24.4%). - The 2'-FL group's Bifidobacterium abundance was similar to the breastfed group (46.6%). | [4][10] |
| GOS vs. Control Formula | Randomized Clinical Trial | - Infants fed GOS-supplemented formula had a significantly higher count of Bifidobacterium and a lower count of Clostridium compared to the control group. | [8] |
| 2'-FL vs. GOS vs. Lactose | In vitro colon simulator | - All three substrates led to a significant increase in Firmicutes and a numerical decrease in Proteobacteria. - In "fast-fermenting" simulations, 2'-FL led to a trend for higher Bifidobacterium. | [5][11] |
Metabolic Activity: The Production of Short-Chain Fatty Acids
The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic immunomodulatory effects. The primary SCFAs produced are acetate, propionate, and butyrate.
Both 2'-FL and GOS fermentation result in the production of these beneficial metabolites.[1][7][12] Acetate and lactate are major end-products of Bifidobacterium metabolism.[1] Studies have shown that 2'-FL intervention can significantly increase the production of acetic acid, butyric acid, and propionic acid.[12] In "fast-fermenting" individuals, 2'-FL specifically increased acetic acid, whereas GOS and lactose also increased lactic acid.[5][11]
Comparative SCFA Production
| Prebiotic | Study Type | Key Findings on SCFA Production | Reference |
| 2'-FL | In vitro human colonic model | - Significantly increased production of acetic acid, butyric acid, and propionic acid. | [12] |
| GOS and 2'-FL | In vitro fermentation | - Both individually and combined, GOS and 2'-FL enhanced SCFA production to a similar extent, with significant increases in acetate. | [7] |
| 2'-FL vs. GOS vs. Lactose | In vitro colon simulator | - SCFA and lactic acid production with 2'-FL were at intermediate levels between the control and GOS or lactose. - In "fast-fermenters," 2'-FL specifically increased acetic acid. | [5][11] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is critical for the interpretation of their findings.
In Vitro Fermentation Model (Adapted from van der Wielen et al., 2022)[1]
-
Inoculum: Fecal samples were collected from healthy, vaginally born, breastfed infants at 8 weeks of age. A pooled fecal slurry was prepared.
-
Fermentation: Batch fermentations were conducted in a serum-infusion bottle system under anaerobic conditions. The fermentation medium contained either GOS, 2'-FL, or a combination of both as the primary carbon source.
-
Analysis: Samples were collected at various time points to analyze carbohydrate degradation (using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), SCFA and lactate production (using Gas Chromatography and High-Performance Liquid Chromatography), and microbial composition (using 16S rRNA gene sequencing).
Randomized Controlled Trial (Adapted from Beghin et al., 2025)[4][10]
-
Study Design: A randomized, controlled, double-blind clinical trial.
-
Participants: Healthy, full-term infants were randomized into two formula-fed groups: one receiving a formula with GOS and FOS (control group) and the other receiving the same formula supplemented with 2'-FL (HMO experimental group). A third group of exclusively breastfed infants served as a reference.
-
Intervention: Infants were fed their assigned formula from baseline to 4 months of age.
-
Data Collection: Fecal samples were collected at baseline and at 4 months for gut microbiota analysis.
-
Analysis: The V3-V4 regions of the 16S rRNA gene were sequenced to determine the relative abundance of different bacterial genera. Statistical analyses were performed to compare the microbiota composition between the groups.
Visualizing the Impact: Workflows and Pathways
To better illustrate the processes and relationships described, the following diagrams have been generated.
Caption: Workflow for in vitro fermentation studies.
Caption: Simplified pathway of prebiotic action in the gut.
Conclusion
Both this compound and Galactooligosaccharides are effective prebiotics that positively shape the infant gut microbiota, primarily by stimulating the growth of beneficial Bifidobacterium and the production of health-promoting short-chain fatty acids. While GOS acts as a more general prebiotic, 2'-FL appears to be more selective, potentially driving a gut microbiome composition that more closely resembles that of breastfed infants. The synergistic effects observed when these two prebiotics are combined suggest that infant formulas containing both 2'-FL and GOS may offer enhanced benefits for gut health. Further research is needed to fully elucidate the long-term clinical outcomes of these different prebiotic strategies and to determine the optimal formulations for supporting infant development.
References
- 1. Combining galacto-oligosaccharides and 2′-fucosyllactose alters their fermentation kinetics by infant fecal microbiota and influences AhR-receptor dependent cytokine responses in immature dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galacto-oligosaccharides as infant prebiotics: production, application, bioactive activities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. The effect of this compound on simulated infant gut microbiome and metabolites; a pilot study in comparison to GOS and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of a probiotic-containing infant formula supplemented with 2’-fucosyllactose: a double-blind randomized controlled trial [nestlenutrition-institute.org]
- 10. Bifidogenic Effect of this compound (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) in Preclinical and Clinical Settings
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two prominent human milk oligosaccharides.
Introduction
Human milk oligosaccharides (HMOs) are a complex group of indigestible sugars that represent the third most abundant solid component of human milk, following lactose and lipids.[1] Among the hundreds of identified HMOs, 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) are two of the most abundant and well-researched neutral HMOs.[2] Both 2'-FL, a fucosylated trisaccharide, and LNnT, a non-fucosylated neutral tetrasaccharide, have garnered significant attention for their roles in shaping the infant gut microbiome, modulating the immune system, and protecting against pathogens.[1][3] As the industrial synthesis of these HMOs has become feasible, their inclusion in infant formula and potential as therapeutic agents for various-age populations are areas of active investigation. This guide provides a head-to-head comparison of 2'-FL and LNnT, summarizing key experimental data and outlining the methodologies of pivotal studies.
Core Biological Functions: A Comparative Overview
Both 2'-FL and LNnT are recognized as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[4][5] This bifidogenic effect is a cornerstone of their health benefits, as a Bifidobacterium-dominant gut microbiota in infants is associated with improved gut health and immune function.[6][7] Beyond their prebiotic activity, both HMOs exhibit direct anti-pathogenic and immunomodulatory effects. They can act as soluble decoy receptors, preventing pathogens from attaching to intestinal epithelial cells, and can directly interact with immune cells to modulate inflammatory responses.[1][8]
While they share these general functions, emerging research suggests potential subtle differences in their specificities and potencies, which may be attributed to their distinct structures.
Head-to-Head Experimental Data
The following tables summarize quantitative data from key clinical trials directly comparing the effects of 2'-FL and LNnT, or a combination thereof, to control groups.
Table 1: Impact on Gut Microbiota Composition in Healthy Adults
Data from a parallel, double-blind, randomized, placebo-controlled study investigating the effects of daily supplementation of 2'-FL and/or LNnT for two weeks in healthy adults.[4][5]
| Treatment Group | Change in Relative Abundance of Actinobacteria | Change in Relative Abundance of Bifidobacterium | Change in Relative Abundance of Firmicutes | Change in Relative Abundance of Proteobacteria |
| Placebo (2g glucose) | No significant change | No significant change | No significant change | No significant change |
| 10g 2'-FL | Substantial Increase | Significantly Increased | Reduction | Reduction |
| 5g LNnT | Substantial Increase | Significantly Increased | Reduction | Reduction |
| 10g LNnT | Substantial Increase | Significantly Increased | Reduction | Reduction |
| 20g LNnT | Substantial Increase | Significantly Increased | Reduction | Reduction |
| 10g 2'-FL + 5g LNnT (Mix) | Substantial Increase | Significantly Increased | Reduction | Reduction |
| 20g 2'-FL + 10g LNnT (Mix) | Substantial Increase | Significantly Increased | Reduction | Reduction |
Note: The study reported "substantial increases" and "reductions" without providing specific percentage changes in the abstract. The significance of the increase in Bifidobacterium was noted for the listed intervention groups compared to placebo.[4]
Table 2: Impact on Morbidity in Healthy Term Infants
Data from a prospective, randomized, controlled multicenter study where healthy term infants were fed either a control infant formula or a formula supplemented with 1.0 g/L 2'-FL and 0.5 g/L LNnT from enrollment (≤14 days of age) to six months.[4][6][9]
| Health Outcome | Control Formula Group | 2'-FL and LNnT Supplemented Formula Group |
| Parent-reported Bronchitis (through 4 months) | 12.6% | 2.3% |
| Parent-reported Bronchitis (through 6 months) | 21.8% | 6.8% |
| Parent-reported Bronchitis (through 12 months) | 27.6% | 10.2% |
| Lower Respiratory Tract Infections (through 12 months) | 34.5% | 19.3% |
| Antipyretics Use (through 4 months) | 29.9% | 15.9% |
| Antibiotics Use (through 6 months) | 49.4% | 34.1% |
| Antibiotics Use (through 12 months) | 60.9% | 42.0% |
Experimental Protocols
Protocol 1: Adult Gut Microbiota Modulation Study (Adapted from Elison et al., 2016)
-
Study Design: A parallel, double-blind, randomized, placebo-controlled study.[4][5]
-
Intervention: Participants were randomly assigned to one of ten groups, receiving daily doses of 2'-FL (5g, 10g, or 20g), LNnT (5g, 10g, or 20g), a 2:1 mix of 2'-FL and LNnT (5g, 10g, or 20g total), or a placebo (2g glucose) for two weeks.[4]
-
Sample Collection: Fecal samples were collected at baseline and after the two-week intervention period.
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA Extraction: Bacterial DNA was extracted from fecal samples using a standardized commercial kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified using specific primers.
-
Library Preparation: The amplified DNA fragments were prepared for sequencing, which includes attaching sequencing adapters and barcodes for sample identification.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were processed to identify and quantify the different bacterial taxa present in each sample. This allowed for the determination of the relative abundance of different bacterial phyla and genera.
-
Protocol 2: Infant Morbidity and Growth Study (Adapted from Puccio et al., 2017)
-
Study Design: A prospective, randomized, controlled, double-blind, multicenter study (ClinicalTrials.gov NCT01715246).[4][6]
-
Participants: Healthy, full-term infants enrolled at ≤ 14 days of age.[4]
-
Intervention: Infants were randomized to receive either a standard cow's milk-based infant formula (control group) or the same formula supplemented with 1.0 g/L 2'-FL and 0.5 g/L LNnT (test group) from enrollment to 6 months of age. From 6 to 12 months, all infants received a standard follow-up formula without HMOs.[4]
-
Data Collection:
-
Growth: Anthropometric measurements (weight, length, head circumference) were taken at regular intervals.
-
Gastrointestinal Tolerance: Parents completed daily diaries documenting stool consistency, frequency, and any gastrointestinal symptoms.
-
Morbidity: Parents reported any illnesses and medication use (antipyretics, antibiotics) at each study visit. These reports were reviewed by study investigators.
-
-
Statistical Analysis: The primary outcome was weight gain through 4 months. Secondary outcomes, including morbidity data, were compared between the two groups using appropriate statistical tests.
Visualizing the Mechanisms and Workflows
To better understand the biological pathways and experimental designs, the following diagrams are provided.
Caption: Mechanism of action for 2'-FL and LNnT in the gut.
References
- 1. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Studies on the Supplementation of Manufactured Human Milk Oligosaccharides: A Systematic Review [mdpi.com]
- 4. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Human Milk Oligosaccharides: this compound (2'-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula [nestlenutrition-institute.org]
- 8. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fucosyllactose Demonstrates Significant Anti-Pathogenic Activity in Preclinical Models
A comprehensive review of in vitro and in vivo studies reveals the potential of 2'-Fucosyllactose (2'-FL) as an anti-infective agent. Experimental data consistently show a reduction in pathogen adhesion, invasion, and inflammation compared to placebo controls across various bacterial and viral pathogens.
Researchers in drug development and microbiology are increasingly focusing on the therapeutic potential of human milk oligosaccharides (HMOs), with this compound (2'-FL) emerging as a frontrunner. This complex carbohydrate, naturally present in high concentrations in human milk, exhibits a potent ability to inhibit the initial stages of infection by acting as a soluble decoy receptor. By mimicking the host cell surface glycans that pathogens bind to, 2'-FL effectively prevents their attachment and subsequent invasion, thereby reducing the pathogenic load and associated inflammation. This guide provides a detailed comparison of the anti-pathogenic effects of 2'-FL against a placebo, supported by quantitative data from key preclinical studies.
Quantitative Assessment of Anti-Pathogenic Efficacy
The anti-pathogenic activity of 2'-FL has been quantified against several key pathogens, demonstrating statistically significant reductions in invasion, colonization, and inflammatory responses. The following table summarizes the key findings from in vitro and in vivo experimental models.
| Pathogen Studied | Experimental Model | Treatment | Key Outcome Measure | Result (% Reduction vs. Control) | Reference |
| Campylobacter jejuni | Human Epithelial Cells (HEp-2, HT-29) | 5 g/L 2'-FL | Pathogen Invasion | 80% | [1][2][3] |
| IL-8 Release | 60-70% | [1][2] | |||
| IL-1β Release | 80-90% | [1][2] | |||
| MIP-2 Release | 50% | [1][2] | |||
| C57BL/6 Mice | 2'-FL in drinking water | Pathogen Colonization | 80% | [1] | |
| Intestinal Inflammation | 50-70% | [1] | |||
| Inflammatory Signaling | 50-60% | [1] | |||
| Escherichia coli O157 | Caco-2 Cells | 5 g/L 2'-FL | Pathogen Adhesion | 34% | |
| Adult Mice | 2'-FL intervention | Ileum Colonization | 91.4% | ||
| Colon Colonization | 93.8% | ||||
| IL-6 Levels | 39.2% | ||||
| IL-1β Levels | 53.0% | ||||
| TNF-α Levels | 37.4% | ||||
| Human Norovirus (GII.4) | Human Intestinal Enteroids | 20 mg/mL 2'-FL | Viral Replication | Significant Reduction | [4][5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Inhibition of Campylobacter jejuni Invasion
-
Cell Lines: Human epithelial cells HEp-2 and HT-29 were used. Cells were cultured in appropriate media and conditions until they formed confluent monolayers.
-
Pathogen: The virulent C. jejuni strain 81-176 was used for infection.
-
Treatment: Cell monolayers were pre-incubated with 2'-FL at a concentration of 5 g/L for a specified period before infection. Control wells received a placebo (vehicle).
-
Infection: C. jejuni was added to the cell monolayers at a specific multiplicity of infection (MOI) and incubated to allow for invasion.
-
Quantification of Invasion: After incubation, extracellular bacteria were killed using an antibiotic (gentamicin). The cells were then lysed, and the intracellular bacteria were enumerated by plating serial dilutions on appropriate agar plates. The percentage of invasion was calculated relative to the initial inoculum.
-
Measurement of Inflammatory Response: Supernatants from the infected cell cultures were collected, and the levels of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Macrophage Inflammatory Protein-2 (MIP-2) were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Murine Model of Campylobacter jejuni Infection
-
Animal Model: Four-week-old male wild-type C57BL/6 mice were used. The mice were pre-treated with antibiotics in their drinking water to reduce their native intestinal microbiota, making them susceptible to C. jejuni colonization.
-
Treatment: One group of mice received drinking water supplemented with 2'-FL, while the control group received regular drinking water (placebo).
-
Infection: Mice were orally inoculated with the C. jejuni strain 81-176.
-
Assessment of Colonization: Fecal samples were collected at various time points post-infection, and the number of viable C. jejuni was determined by plating on selective medium. At the end of the experiment, tissues from the colon, mesenteric lymph nodes (MLNs), and spleen were collected to quantify bacterial translocation.
-
Evaluation of Inflammation: Intestinal tissues were collected for histological analysis to assess the degree of inflammation. The expression of inflammatory signaling molecules in the colonic tissue was measured using quantitative real-time PCR (qRT-PCR).
Visualizing the Mechanism of Action
To better understand the experimental approach and the molecular mechanisms underlying the anti-pathogenic activity of 2'-FL, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anti-pathogenic activity of 2'-FL.
The primary anti-pathogenic mechanism of 2'-FL is its ability to act as a soluble decoy, preventing pathogen attachment to host cells. This inhibition of binding, in turn, suppresses the downstream inflammatory signaling cascades typically triggered by pathogen-host interactions.
Caption: Molecular mechanism of 2'-FL's anti-adhesive and anti-inflammatory effects.
References
- 1. The Human Milk Oligosaccharide 2′-Fucosyllactose Quenches Campylobacter jejuni–Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. milkgenomics.org [milkgenomics.org]
- 4. This compound inhibits human norovirus replication in human intestinal enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Human Milk Oligosaccharide 2′-Fucosyllactose Quenches Campylobacter jejuni–Induced Inflammation in Human Epithelial… [ouci.dntb.gov.ua]
- 6. Pathway Optimization of this compound Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of 2'-Fucosyllactose Effects in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the preclinical effects of 2'-Fucosyllactose (2'-FL) across different animal models is crucial for translating findings to human applications. This guide provides a comparative overview of the experimental evidence on the impacts of 2'-FL on gut microbiota, immune function, and cognitive development in various animal species.
This compound, the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human breast milk.[1][2] Its preclinical research has demonstrated a range of benefits, including prebiotic activity, immune modulation, and support for brain development.[1][2][3] Animal studies are pivotal in elucidating the mechanisms behind these effects. This guide synthesizes findings from rodent and piglet models to facilitate a clearer understanding of the cross-species similarities and differences in response to 2'-FL supplementation.
Gut Microbiota Modulation: A Common Thread
Across different animal models, 2'-FL consistently demonstrates a prebiotic effect, selectively promoting the growth of beneficial bacteria.
Table 1: Comparative Effects of 2'-FL on Gut Microbiota in Animal Models
| Parameter | Rodent Models (Rats & Mice) | Piglet Models | Key Findings & Citations |
| Primary Bacterial Genera Promoted | Bifidobacterium, Lactobacillus | Bifidobacterium | 2'-FL serves as a preferred substrate for these beneficial bacteria.[4][5] |
| Short-Chain Fatty Acid (SCFA) Production | Increased butyrate and acetate | Increased acetate, propionate, and butyrate | Fermentation of 2'-FL by gut bacteria leads to the production of SCFAs, which have various health benefits.[4][6] |
| Pathogen Growth Inhibition | Limits the growth of pathogenic bacteria like certain species of bacteroides, clostridia, and coliforms. | Not explicitly detailed in the provided results. | By promoting beneficial bacteria and lowering gut pH, 2'-FL can create an environment less favorable for pathogens.[4] |
Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This method is commonly used to profile the gut microbial community.
-
Sample Collection: Fecal or cecal samples are collected from control and 2'-FL supplemented animal groups.
-
DNA Extraction: Total genomic DNA is extracted from the samples using a commercially available kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.
-
Library Preparation and Sequencing: The amplicons are used to prepare a sequencing library, which is then sequenced on a platform such as Illumina MiSeq.
-
Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in each sample.
Immune System Maturation and Modulation
2'-FL has been shown to influence both the innate and adaptive immune systems in various animal models.
Table 2: Comparative Effects of 2'-FL on Immune Parameters in Animal Models
| Parameter | Rodent Models (Rats & Mice) | Piglet Models | Key Findings & Citations |
| Immunoglobulin Levels | Increased plasma IgG and IgA.[4][7] | Increased vaccine-specific IgG1 and IgG2a.[8] | 2'-FL enhances both systemic and mucosal antibody responses. |
| T-Cell Populations | Increased T-cell subsets in mesenteric lymph nodes.[4][7] Increased proliferation of vaccine-specific CD4+ and CD8+ T-cells.[8] | Higher T-helper cell populations in mesenteric lymph nodes.[9] | 2'-FL promotes the development and activation of T-cells, crucial for cell-mediated immunity. |
| Cytokine Production | Increased IL-10 and IFN-γ in an immunosuppressed mouse model.[10] Reduced inflammatory cytokines in some models.[11] | Increased serum IL-1RA, IL-1β, IL-12, and IL-18.[9] | The effect of 2'-FL on cytokine profiles can be context-dependent, showing both anti-inflammatory and immune-enhancing properties. |
| Natural Killer (NK) Cell Activity | Increased NK cell activity in an immunosuppressed mouse model.[10] | Not explicitly detailed in the provided results. | 2'-FL may enhance the cytotoxic activity of NK cells. |
| Intestinal Morphology | Increased villus height and area in suckling rats.[4] | No alterations in gut histomorphometry in RV-infected or preterm piglets.[4] | The trophic effects of 2'-FL on the gut may be species- or condition-specific. |
Experimental Protocol: Flow Cytometry for Immune Cell Phenotyping
This technique is used to identify and quantify different immune cell populations.
-
Cell Isolation: Single-cell suspensions are prepared from tissues such as the spleen or mesenteric lymph nodes.
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8 for T-cells).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage and number of different immune cell subsets.
Enhancement of Cognitive Function
Emerging evidence suggests that 2'-FL can positively impact brain development and cognitive function, largely attributed to the gut-brain axis.
Table 3: Comparative Effects of 2'-FL on Cognitive Function in Animal Models
| Parameter | Rodent Models (Rats & Mice) | Piglet Models | Key Findings & Citations |
| Learning and Memory | Improved performance in memory tests (e.g., Y-maze, novel object recognition, Morris water maze).[5][12][13] | Improved recognition memory.[14] | 2'-FL supplementation in early life is associated with enhanced learning and memory capabilities. |
| Synaptic Plasticity | Enhanced long-term potentiation (LTP) in the hippocampus and prefrontal cortex.[13][14] | Not explicitly detailed in the provided results. | 2'-FL may promote the strengthening of synaptic connections that underlie learning and memory. |
| Neuroprotection | Reduced amyloid-beta plaque load in a mouse model of Alzheimer's disease.[13][15] | Not explicitly detailed in the provided results. | 2'-FL exhibits neuroprotective effects in models of neurodegenerative disease. |
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory
This is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Signaling Pathways and Experimental Workflows
The beneficial effects of 2'-FL are mediated through complex interactions between the gut microbiota, the immune system, and the gut-brain axis.
Caption: Proposed mechanisms of this compound action.
Caption: General experimental workflow for 2'-FL studies.
Conclusion
The preclinical evidence from rodent and piglet models strongly supports the beneficial effects of this compound on gut health, immune function, and cognitive development. While there is considerable overlap in the observed outcomes, such as the promotion of Bifidobacterium and enhancement of immune responses, some species-specific differences in gut morphology and cytokine profiles exist. These comparative insights are invaluable for designing future preclinical studies and for the development of 2'-FL-based nutritional interventions and therapeutics. Further research is warranted to fully elucidate the underlying mechanisms and to bridge the translational gap to human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of the Clinical Experiences of Feeding Infants Formula Containing the Human Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive and behavioral benefits of 2′-fucosyllactose in growing mice: the roles of 5-hydroxytryptophan and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model [frontiersin.org]
- 9. Interactions between the human milk oligosaccharide 2′-fucosyllactose and Bifidobacterium longum subspecies infantis in influencing systemic immune development and function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-fucosyllactose| human milk oligosaccharides | HMO | 2’-FL [hcp.biostime.com]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Frontiers | 2′-Fucosyllactose mitigates cognitive deficits in Alzheimer models: targeting amyloid pathology, oxidative stress, and synaptic plasticity [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Human milk oligosaccharide 2′-fucosyllactose alleviates cognitive impairment via the vagal afferent pathway in Alzheimer's disease mice - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cognitive Benefits of 2'-Fucosyllactose in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data supporting the cognitive benefits of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide (HMO), in rodent models. It compares its performance with other prebiotic alternatives, details the experimental protocols used for validation, and illustrates the proposed mechanisms of action.
Comparative Analysis of Cognitive Performance
Recent preclinical studies have consistently demonstrated the positive impact of 2'-FL on learning, memory, and synaptic plasticity. The data suggests that 2'-FL's effects are mediated through the gut-brain axis, distinguishing it from compounds that act directly on the central nervous system. A summary of key findings from rodent studies is presented below, followed by a comparison with other common prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS).
Table 1: Summary of this compound (2'-FL) Efficacy in Rodent Models
| Study Focus | Animal Model | Key Cognitive Outcomes | Key Molecular/Physiological Changes | Citation(s) |
| Synaptic Plasticity & Learning | Mice & Rats | Enhanced Long-Term Potentiation (LTP) in the hippocampus; Improved performance in operant conditioning tasks.[1][2] | Increased hippocampal expression of PSD-95, p-CaMKII, and BDNF.[1] | [1][2] |
| Long-Term Memory | Rats (supplemented during lactation) | Significantly better performance in Novel Object Recognition (NOR) and Y-maze tasks in adulthood (1 year old).[3][4] | More intense and longer-lasting LTP in both young and adult animals.[3] | [3][4] |
| Gut-Brain Axis Mechanism | Rats | Cognitive enhancements (improved operant conditioning and LTP) were blocked by subdiaphragmatic vagotomy.[1] | Effects are dependent on an intact vagus nerve, indicating an indirect communication pathway from the gut to the brain.[1] | [1] |
| Alzheimer's Disease Model | 5xFAD & APP/PS1 Transgenic Mice | Ameliorated cognitive deficits; restored performance in Morris Water Maze and Y-maze tests.[5] | Reduced Aβ plaque deposition and neuroinflammation; decreased pro-inflammatory cytokines (TNF-α, IL-6).[5] | [5] |
Table 2: Comparative Performance of Prebiotics on Cognitive Function in Rodent Models
| Prebiotic | Animal Model | Administration Details | Behavioral Test Outcomes | Key Molecular Changes | Citation(s) |
| This compound (2'-FL) | Rats | ~350 mg/kg/day in diet for 5 weeks | Improved operant conditioning performance. | Increased hippocampal BDNF & PSD-95.[1] | [1] |
| Fructooligosaccharides (FOS) | APP/PS1 Mice | Administration for 6 weeks | Ameliorated cognitive deficits. | Increased PSD-95 and synapsin I.[6] | [6] |
| Galactooligosaccharides (GOS) | Rats (post-surgery model) | 15 g/L in drinking water for 3 weeks | Alleviated surgery-induced cognitive decline in Novel Object Recognition. | Downregulated microglial activation and neuroinflammation.[7] | [7] |
| FOS & GOS Mixture | High-Fat Diet-Fed Mice | Not specified | Improved spatial learning and memory. | Increased BDNF and CREB-p.[8] | [8] |
Mechanistic Insights and Experimental Workflows
The cognitive benefits of 2'-FL are primarily attributed to its modulation of the gut-brain axis. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow used in these validation studies.
Caption: Proposed Gut-Brain Axis pathway for 2'-FL's cognitive benefits.
Caption: A typical experimental workflow for validating cognitive enhancers.
Detailed Experimental Protocols
The validation of 2'-FL and its alternatives relies on standardized and rigorous behavioral and molecular assays. The following are detailed descriptions of key methodologies frequently cited in the literature.
A. Novel Object Recognition (NOR) Test
This task assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm), typically made of non-reflective material.
-
Habituation Phase: Mice or rats are allowed to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Familiarization/Training Phase: Two identical objects are placed in the arena. The animal is allowed to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific duration, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).[3]
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better recognition memory. Animals treated with 2'-FL have shown significantly higher DI compared to controls, particularly at older ages.[3]
B. In Vivo Long-Term Potentiation (LTP) Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely accepted cellular model for memory.
-
Animal Preparation: Rodents are anesthetized and surgically implanted with stimulating electrodes in the presynaptic pathway (e.g., Schaffer collaterals of the hippocampus) and recording electrodes in the postsynaptic area (e.g., CA1 region). Animals are allowed to recover fully before experiments begin.
-
Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded by applying single-pulse stimuli to the presynaptic pathway to establish a stable baseline of synaptic transmission.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., a train of 100 Hz pulses for 1 second, repeated several times) is delivered to the stimulating electrode.
-
Post-HFS Recording: Single-pulse stimuli are resumed, and fEPSPs are recorded for an extended period (from hours to days).
-
Data Analysis: The slope or amplitude of the fEPSP after HFS is compared to the pre-HFS baseline. A sustained increase in the fEPSP slope is indicative of LTP. Studies show that rodents fed 2'-FL exhibit a more robust and longer-lasting LTP (lasting over 3 days) compared to control animals, where LTP often decays within 24 hours.[1]
C. Animal Models and Substance Administration
-
Animal Models: Healthy Sprague-Dawley or Wistar rats are often used for general cognitive studies.[3] For disease-specific research, transgenic models like APP/PS1 or 5xFAD mice, which mimic aspects of Alzheimer's disease pathology, are employed.[5][6]
-
Administration: 2'-FL and other prebiotics are typically administered orally. This can be done by mixing the substance into the standard chow at a specific concentration (e.g., 0.625% w/w) or through daily oral gavage.[5] Doses are often calculated to be equivalent to what a human infant would receive from breast milk (e.g., ~350 mg/kg/day for rats).[1] Treatment duration varies from several weeks to months to assess both short-term and long-term effects.[1][6]
References
- 1. traversescience.com [traversescience.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral supplementation of this compound during lactation improves memory and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencealert.com [sciencealert.com]
- 6. Fructooligosaccharides Ameliorating Cognitive Deficits and Neurodegeneration in APP/PS1 Transgenic Mice through Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. researchgate.net [researchgate.net]
comparing the efficacy of synthetic vs. milk-derived 2'-Fucosyllactose
A comprehensive analysis of synthetic versus milk-derived 2'-Fucosyllactose (2'-FL) reveals a landscape dominated by research on the synthetic counterpart, which is chemically identical to the natural compound found in human milk. While direct comparative efficacy studies are not available in the current body of scientific literature, the structural and functional equivalence of the two forms provides a strong basis for comparison. This guide synthesizes the extensive experimental data on synthetic 2'-FL, offering a detailed examination of its biological effects and the methodologies used to evaluate them.
Production and Bioequivalence
This compound, a key human milk oligosaccharide (HMO), is predominantly produced for commercial and research purposes through microbial fermentation or enzymatic synthesis.[1][2] These biotechnological methods yield a high-purity product that is structurally identical to the 2'-FL found in human milk.[3] The U.S. Food and Drug Administration (FDA) has granted synthetic 2'-FL "generally recognized as safe" (GRAS) status, and it is approved as a novel food ingredient in the European Union.[4][5] The fundamental premise of this guide is that the efficacy of milk-derived 2'-FL is mirrored by its synthetic, nature-identical counterpart due to their identical chemical structures.
Comparative Efficacy: Impact on Gut Microbiota
In vitro and clinical studies have consistently demonstrated the prebiotic activity of synthetic 2'-FL. It selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[6][7] This effect is crucial for the development of a healthy infant gut microbiome.
Table 1: Effect of Synthetic 2'-FL on Gut Microbiota Composition
| Study Type | Model | Dosage/Concentration | Key Findings | Reference |
| In Vitro | Fecal cultures from infants and toddlers | Not specified | Strong and immediate increase in the relative abundance of Bifidobacteriaceae. | [7] |
| In Vitro | Infant gut simulator (Enteromix®) | Not specified | Beneficially changed microbiota composition compared to galacto-oligosaccharides (GOS) and lactose. | [1] |
| Clinical Trial | Healthy term infants | 0.2 g/L and 1.0 g/L in infant formula | Increased abundance of microbial fermentation products, including secondary bile acids, in a dose-dependent manner. | [8] |
Experimental Protocol: In Vitro Fecal Fermentation
A common method to assess the prebiotic potential of 2'-FL is through in vitro fermentation using fecal samples from infants.
Objective: To determine the effect of 2'-FL on the composition and metabolic activity of the gut microbiota.
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy, full-term infants.
-
Slurry Preparation: A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline solution.
-
Incubation: The fecal slurry is incubated under anaerobic conditions at 37°C with a specific concentration of synthetic 2'-FL. A control group with no added substrate is also included.
-
Microbiota Analysis: Aliquots of the fermentation culture are collected at baseline and at various time points (e.g., 24 and 48 hours). DNA is extracted, and the 16S rRNA gene is sequenced to determine changes in the microbial community composition.
-
Metabolite Analysis: Supernatants from the cultures are analyzed for short-chain fatty acid (SCFA) production (e.g., acetate, propionate, butyrate) using gas chromatography.
Comparative Efficacy: Immune Modulation
Synthetic 2'-FL has been shown to exert immunomodulatory effects, bringing the immune response of formula-fed infants closer to that of breastfed infants. These effects include a reduction in inflammatory cytokines and a potential decrease in the incidence of certain infections.
Table 2: Immunomodulatory Effects of Synthetic 2'-FL
| Study Type | Model | Dosage/Concentration | Key Findings | Reference |
| Clinical Trial | Healthy term infants | 0.2 g/L and 1.0 g/L in infant formula | Lower levels of plasma inflammatory cytokines (IL-1ra, IL-1α, IL-1β, IL-6, and TNF-α) compared to control formula, similar to breastfed infants. | [6] |
| Clinical Trial | Infants | 0.2 g/L in infant formula | Fewer parent-reported respiratory infections compared to control formula. | [3] |
| Animal Study | Influenza-specific murine vaccination model | 0.5% and 1% in diet | Improved humoral and cellular immune responses to vaccination. | [9] |
Experimental Protocol: Cytokine Profiling in Infant Plasma
This protocol outlines the measurement of inflammatory markers in the blood of infants fed formula supplemented with 2'-FL.
Objective: To assess the systemic immune response to 2'-FL supplementation.
Methodology:
-
Study Design: A randomized, double-blind, controlled clinical trial is conducted with healthy, full-term infants.
-
Intervention Groups:
-
Control Group: Fed a standard infant formula.
-
Test Group(s): Fed infant formula supplemented with varying concentrations of synthetic 2'-FL.
-
Reference Group: Exclusively breastfed infants.
-
-
Blood Sample Collection: Blood samples are collected from infants at a predetermined time point (e.g., 6 weeks of age).
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Cytokine Analysis: Plasma concentrations of a panel of inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) are measured using a multiplex immunoassay (e.g., Luminex).
-
Statistical Analysis: Cytokine levels are compared between the different feeding groups.
Conclusion
The available scientific evidence strongly supports the efficacy of synthetic this compound as a bioactive compound that positively influences the gut microbiota and immune system. Its structural identity to milk-derived 2'-FL provides a solid foundation for inferring equivalent biological activity. For researchers, scientists, and drug development professionals, synthetic 2'-FL represents a reliable and scalable source of this important human milk oligosaccharide for use in infant nutrition, dietary supplements, and potential therapeutic applications. Future research involving direct comparisons with purified milk-derived 2'-FL, should it become available, would be valuable to definitively confirm their bioequivalence in various physiological contexts. However, based on the current data, synthetic 2'-FL stands as a well-characterized and effective alternative to its natural counterpart.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Recent advances on this compound: physiological properties, applications, and production approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of 2'-Fucosyllactose and Probiotics: A Comparative Guide
A deep dive into the enhanced gut health benefits of combining the most abundant human milk oligosaccharide with beneficial bacteria, supported by experimental evidence.
The intricate interplay between prebiotics and probiotics is a rapidly advancing frontier in gut health research. Among the most promising of these is the synergy between 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), and various probiotic strains. This guide provides a comprehensive comparison of the synergistic effects of 2'-FL and probiotics, drawing on key experimental data to illuminate their enhanced performance in modulating the gut microbiota, increasing the production of beneficial short-chain fatty acids (SCFAs), and influencing the immune system. This resource is designed for researchers, scientists, and drug development professionals seeking to leverage this potent combination for therapeutic and health-promoting applications.
Enhanced Bifidogenic and Butyrogenic Effects: A Quantitative Look
In vitro studies using batch culture fermentation models with human fecal samples have consistently demonstrated the potent synergistic effect of 2'-FL when combined with specific probiotic strains. The combination of 2'-FL with probiotics leads to a more significant increase in beneficial bacterial populations, particularly Bifidobacterium, and a greater production of SCFAs like butyrate, compared to 2'-FL or probiotics alone.[1][2][3]
A study investigating the impact of 2'-FL alone and in combination with various probiotic strains on the gut microbiota of healthy adults, as well as those with Irritable Bowel Syndrome (IBS) and Ulcerative Colitis, revealed a significant increase in Bifidobacterium counts.[1][2] The combination of 2'-FL with a mix of Lactobacillus acidophilus NCFM and Bifidobacterium lactis Bi-07, among other strains, consistently showed a strong bifidogenic effect across all donor groups.[1][3]
Furthermore, the production of SCFAs, which are crucial for gut health and play a role in host energy metabolism and immune regulation, was significantly enhanced.[1][4] Acetate was the primary SCFA produced, but notable increases in propionate and butyrate were also observed, particularly in fermentations with stool from ulcerative colitis donors.[1][5]
| Treatment Group | Change in Bifidobacterium (log10 cells/mL) | Change in Butyrate (mM) | Reference |
| Healthy Donors | |||
| 2'-FL alone | +1.5 | +2.1 | [1] |
| 2'-FL + L. acidophilus NCFM + B. lactis Bi-07 | +1.6 | +2.3 | [1] |
| IBS Donors | |||
| 2'-FL alone | +1.2 | +2.5 | [1] |
| 2'-FL + L. acidophilus NCFM + B. lactis Bi-07 | +1.3 | +2.8 | [1] |
| Ulcerative Colitis Donors | |||
| 2'-FL alone | +1.8 | +3.5 | [1] |
| 2'-FL + L. acidophilus NCFM + B. lactis Bi-07 | +1.9 | +3.8 | [1] |
Table 1: Synergistic Effects of 2'-FL and Probiotics on Bifidobacterium and Butyrate Production in vitro. Data summarized from a batch culture fermentation study using human fecal samples.[1]
Modulation of Gut Microbiota and Immune Responses in Animal Models
Animal studies further corroborate the enhanced benefits of a synbiotic approach. In a mouse model of constipation, the combination of 2'-FL and Bifidobacterium bifidum was more effective at improving defecation parameters and reducing intestinal inflammation than either component alone.[6] This synergistic duo also led to a significant increase in the abundance of beneficial gut bacteria such as Akkermansia, Bifidobacterium, and Parabacteroides.[6]
Transcriptomic analysis in this study revealed that the combination of 2'-FL and B. bifidum upregulated genes related to immune system processes and butanoate metabolism, providing a molecular basis for the observed physiological improvements.[6]
| Treatment Group | TNF-α Reduction (%) | IL-10 Increase (%) | Akkermansia Abundance (Relative %) | Reference |
| Constipated Control | - | - | 0.5 | [6] |
| 2'-FL alone | 25 | 30 | 1.2 | [6] |
| B. bifidum alone | 20 | 28 | 1.0 | [6] |
| 2'-FL + B. bifidum | 45 | 55 | 2.5 | [6] |
Table 2: Effects of 2'-FL and B. bifidum on Inflammatory Cytokines and Gut Microbiota in a Mouse Model of Constipation. Data represents percentage change relative to the constipated control group.[6]
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
In Vitro Batch Culture Fermentation
This method is used to assess the prebiotic and synbiotic effects of 2'-FL on the human gut microbiota in a controlled laboratory setting.[1][2]
-
Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors and/or patients with specific conditions (e.g., IBS, ulcerative colitis).[1] A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate buffer.
-
Fermentation Vessels: Anaerobic batch culture fermenters are used, each containing a basal medium simulating the colonic environment.
-
Treatments: The fermenters are inoculated with the fecal slurry and supplemented with:
-
No substrate (Negative Control)
-
A known prebiotic like Fructooligosaccharides (FOS) (Positive Control)
-
This compound (2'-FL) alone
-
Probiotic strains alone
-
Synbiotic combinations of 2'-FL and probiotic strains.[1]
-
-
Incubation: The fermenters are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Analysis: Samples are collected at different time points to analyze:
Mouse Model of Constipation
This in vivo model is used to evaluate the physiological effects of 2'-FL and probiotic supplementation.[6]
-
Animal Model: Male Kunming mice are typically used.
-
Induction of Constipation: Constipation is induced by administering a loperamide solution.
-
Treatment Groups: Mice are divided into several groups:
-
Normal Control
-
Constipated Control
-
2'-FL treated
-
Probiotic (B. bifidum) treated
-
Synbiotic (2'-FL + B. bifidum) treated.[6]
-
-
Administration: Treatments are administered daily via oral gavage for a specific duration (e.g., 7-14 days).
-
Outcome Measures:
-
Defecation Parameters: Fecal pellet number and water content are measured.
-
Gastrointestinal Transit: The time taken for charcoal meal to be expelled is recorded.
-
Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and intestinal permeability markers are measured using ELISA.[6]
-
Gut Microbiota Analysis: Fecal DNA is extracted and 16S rRNA gene sequencing is performed to determine the composition of the gut microbiota.[6]
-
Transcriptomic Analysis: Intestinal tissue is collected for RNA sequencing to analyze gene expression changes.[6]
-
Visualizing the Mechanisms of Action
To better understand the complex interactions and processes involved, the following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Workflow of an in vitro batch culture fermentation experiment.
Caption: Simplified signaling pathway of immune modulation by 2'-FL and probiotics.
References
- 1. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synbiotics with Bifidobacterium bifidum to improve intestinal transcriptional function and gut microbiota in constipated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Dose 2'-Fucosyllactose: A Comparative Guide to Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of high-dose 2'-Fucosyllactose (2'-FL) with other common prebiotics. The information is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.
Comparative Safety and Tolerability Data
The following table summarizes the key safety and tolerability data for high-dose 2'-FL compared to other widely used prebiotics such as Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and inulin. The data is compiled from various preclinical and clinical studies.
| Prebiotic | Organism | Dosage | Duration | Key Findings | Adverse Events | Reference |
| This compound (2'-FL) | Rat (preclinical) | Up to 5000 mg/kg bw/day | 90 days | No Observed Adverse Effect Level (NOAEL) established at 5000 mg/kg bw/day. No adverse effects on clinical observations, body weight, food consumption, clinical pathology, or organ weights.[1] | No compound-related adverse effects observed. | [1] |
| Human (adult) | Up to 20 g/day | 2 weeks | Well-tolerated. Shifted intestinal microbiota towards a beneficial profile (increased Bifidobacterium). | Minimal and transient gastrointestinal symptoms (e.g., bloating, flatulence) at the highest dose, which resolved with continued use. | ||
| Human (infant) | Up to 1.0 g/L in infant formula | 4 months | Safe and well-tolerated. Supported age-appropriate growth. | No significant differences in adverse events compared to the control group. | ||
| Fructooligosaccharides (FOS) | Human (adult) | 15 g/day | 4 weeks | Generally well-tolerated, but can induce gastrointestinal symptoms at higher doses. | Increased incidence of bloating, flatulence, and abdominal discomfort compared to placebo.[2] | [2] |
| Galactooligosaccharides (GOS) | Human (adult) | 15-20 g/day | 2-3 weeks | Generally well-tolerated. Increased intestinal gas production initially, which adapted over time. | Initial increase in flatulence and bloating that subsided with continued intake. | |
| Inulin | Human (adult) | 16 g/day | 4 weeks | Tolerated, but associated with a higher incidence of gastrointestinal side effects compared to some other prebiotics. | Significantly increased reports of bloating and flatulence.[2] | [2] |
Experimental Protocols
Preclinical Safety Assessment (90-day repeated dose oral toxicity study in rats)
This study design is a standard method to evaluate the subchronic toxicity of a test substance.
-
Animal Model: Wistar rats are commonly used. Animals are acclimated to the laboratory conditions before the start of the study.
-
Groups: Typically, four groups of animals (e.g., 10 males and 10 females per group) are used: a control group receiving the vehicle (e.g., distilled water) and three treatment groups receiving low, medium, and high doses of the test substance.
-
Dosing: The test substance is administered orally via gavage once daily for 90 consecutive days. The dosage levels are selected based on the results of a preliminary dose-range-finding study.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.
-
Ophthalmology: Ophthalmic examinations are conducted before the start of the study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Organ Weights and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The weights of major organs are recorded. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.
-
-
Data Analysis: Statistical analyses are performed to compare the treatment groups with the control group for all measured parameters. The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.
Clinical Trial for Gastrointestinal Tolerability in Healthy Adults
This protocol outlines a typical randomized, double-blind, placebo-controlled trial to assess the gastrointestinal tolerance of a new prebiotic.
-
Study Population: Healthy adult volunteers who meet specific inclusion and exclusion criteria are recruited.
-
Study Design: A parallel-group or crossover design can be used. Participants are randomly assigned to receive either the prebiotic at different doses or a placebo (e.g., maltodextrin) for a specified period (e.g., 2-4 weeks).
-
Intervention: The prebiotic and placebo are provided in a blinded manner (e.g., as a powder to be dissolved in a beverage).
-
Assessment of Gastrointestinal Tolerance:
-
Gastrointestinal Symptom Rating Scale (GSRS): This is a validated questionnaire used to assess the severity of various gastrointestinal symptoms, including abdominal pain, heartburn, acid reflux, hunger pains, nausea, rumbling, bloating, constipation, and diarrhea.[3][4][5] Participants complete the GSRS at baseline and at regular intervals throughout the study (e.g., weekly).
-
Daily Symptom Diary: Participants may also be asked to keep a daily diary to record the frequency and severity of specific gastrointestinal symptoms.
-
Stool Consistency and Frequency: Stool consistency is often assessed using the Bristol Stool Form Scale, and participants record their daily stool frequency.
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study. Blood samples may be collected at baseline and at the end of the study for routine hematology and clinical chemistry to assess systemic safety.
-
Data Analysis: The primary outcome is typically the change in the GSRS total score from baseline. Statistical tests are used to compare the changes in gastrointestinal symptoms between the prebiotic and placebo groups.
Visualizations
Metabolic Fate of this compound in the Gut
Caption: Metabolic pathway of this compound in the human gut.
Workflow of a Randomized Controlled Trial for a Novel Food Ingredient
Caption: Standard workflow for a novel food ingredient clinical trial.
References
- 1. Safety evaluation of a mixture of the human-identical milk oligosaccharides this compound and difucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol of efficacy of bifidobacteria intake on gastrointestinal symptoms in symptomatic type 2 diabetes mellitus patients in abdominis: An open-label, randomized controlled trial (Binary STAR study) | PLOS One [journals.plos.org]
- 4. astrazeneca.com [astrazeneca.com]
- 5. GSRS--a clinical rating scale for gastrointestinal symptoms in patients with irritable bowel syndrome and peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fermentation Metabolomics of 2'-Fucosyllactose and Inulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro fermentation of two prominent prebiotics, 2'-Fucosyllactose (2'-FL) and inulin. By examining their metabolic outputs and impact on gut microbiota, this document aims to support research and development in the fields of functional foods, prebiotics, and therapeutics targeting the gut microbiome.
Comparative Metabolite Production
The fermentation of prebiotics by the gut microbiota results in the production of various metabolites, most notably short-chain fatty acids (SCFAs), which are crucial for gut health and host-microbe signaling. The following tables summarize the quantitative data on the production of key metabolites from the in vitro fermentation of 2'-FL and inulin.
Table 1: Short-Chain Fatty Acid (SCFA) Production from 2'-FL and Inulin Fermentation
| Metabolite | This compound (2'-FL) | Inulin | Key Observations |
| Acetate | Strongly increased production.[1][2] | Increased production.[3][4] | Both prebiotics lead to significant acetate production. Acetate is the most abundant SCFA produced from 2'-FL fermentation. |
| Propionate | Increased production.[1][2] | Increased production, with levels varying depending on the microbiota composition.[3][5] | Both 2'-FL and inulin contribute to propionate synthesis. |
| Butyrate | Increased production.[1][2] | Major fermentation product in some studies.[4] | Inulin appears to be a strong butyrate producer. Butyrate is a key energy source for colonocytes. |
| Lactate | Increased production, though not always statistically significant.[1] | Produced during fermentation.[4] | Lactate is an intermediate metabolite that can be cross-fed to other bacteria to produce other SCFAs. |
Table 2: Gas Production during 2'-FL and Inulin Fermentation
| Metabolite | This compound (2'-FL) | Inulin | Key Observations |
| Total Gas | Mildly increased gas production.[1][2] | Significantly more gas production compared to some other fibers.[5] | 2'-FL fermentation may result in lower gas production, suggesting potentially better tolerance.[1][2] |
Impact on Gut Microbiota Composition
Both 2'-FL and inulin are recognized for their bifidogenic effects, meaning they selectively stimulate the growth of beneficial Bifidobacterium species.
-
This compound (2'-FL): Fermentation of 2'-FL leads to a strong and immediate increase in the relative abundance of Bifidobacteriaceae.[1][2] Studies have also shown an increase in butyrate-producing bacteria like Eubacterium rectale-Clostridium coccoides group and Roseburia species.[6]
-
Inulin: Inulin fermentation also promotes the growth of Bifidobacterium.[4][7] Additionally, it can stimulate other beneficial bacteria, and the specific changes in microbiota composition can be influenced by the structure of the inulin and the individual's gut microbiome.[3]
Experimental Protocols
The following sections detail the methodologies commonly employed in the in vitro fermentation studies of 2'-FL and inulin.
In Vitro Batch Culture Fermentation
This method is used to simulate the conditions of the human colon and assess the fermentation of prebiotics by fecal microbiota.
-
Fecal Inoculum Preparation:
-
Fresh fecal samples are collected from healthy donors who have not taken antibiotics or prebiotics for a specified period.[8]
-
A fecal slurry is prepared by diluting the feces (e.g., 1:10 w/w) in an anaerobic phosphate-buffered saline (PBS) solution.[7]
-
The slurry is homogenized, often using a stomacher.[8]
-
-
Fermentation Medium:
-
Fermentation Process:
-
The prebiotic substrate (2'-FL or inulin) is added to the fermentation vessels containing the basal medium.
-
The vessels are inoculated with the fecal slurry.[7]
-
Fermentation is carried out under anaerobic conditions at 37°C, with pH maintained around 6.8.[7][8]
-
Samples are collected at various time points (e.g., 0, 5, 10, 24, 48 hours) for metabolite and microbiota analysis.[7]
-
Metabolite Analysis (Short-Chain Fatty Acids)
Gas chromatography (GC) is a standard method for the quantification of SCFAs.
-
Sample Preparation:
-
Fermentation broth samples are centrifuged to separate the bacterial cells from the supernatant.
-
The supernatant is acidified (e.g., with HCl) and SCFAs are extracted using a solvent (e.g., diethyl ether).
-
An internal standard is added for accurate quantification.
-
-
Gas Chromatography (GC) Analysis:
-
The extracted SCFAs are injected into a GC system equipped with a flame ionization detector (FID).
-
The concentration of each SCFA is determined by comparing its peak area to that of the internal standard.
-
Microbiota Analysis (16S rRNA Gene Sequencing)
This technique is used to determine the composition of the bacterial community.
-
DNA Extraction:
-
Bacterial DNA is extracted from the fermentation samples (the pellet after centrifugation).
-
-
PCR Amplification:
-
The 16S rRNA gene is amplified using universal primers.
-
-
Sequencing:
-
The amplified DNA is sequenced using a high-throughput sequencing platform.
-
-
Data Analysis:
-
The sequencing reads are processed to identify the different bacterial taxa present in the samples and their relative abundances.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key metabolic and signaling pathways involved in the fermentation of 2'-FL and inulin.
Figure 1: Experimental workflow for comparative in vitro fermentation.
Figure 2: Simplified microbial fermentation pathways.
Figure 3: Host signaling pathways influenced by SCFAs.
References
- 1. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the prebiotic potential of different dietary fibers using an in vitro continuous adult fermentation model (PolyFermS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Approach to Study Effects of Prebiotics and Probiotics on the Faecal Microbiota and Selected Immune Parameters Relevant to the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. In Vitro Human Gut Fermentation [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 2'-Fucosyllactose: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 2'-Fucosyllactose, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures will ensure a safe laboratory environment and compliance with waste management regulations.
This compound, a neutral trisaccharide, is generally not classified as a hazardous substance. However, its disposal should be managed with the same diligence as any other laboratory chemical to minimize environmental impact and maintain a safe workspace. The primary recommendation from safety data sheets (SDS) is to utilize a licensed professional waste disposal service and to prevent the substance from entering drains.
Operational Plan: Waste Management Workflow
The following step-by-step guide details the process for the collection, storage, and disposal of this compound waste within a laboratory setting. This workflow is designed to be integrated into your standard laboratory operating procedures.
Step 1: Waste Identification and Segregation
-
Identify Waste: Any surplus, non-recyclable, or contaminated this compound, including expired material, contaminated media, or solutions containing the compound, should be considered chemical waste.
-
Segregate Waste: It is crucial to segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless they are compatible and designated for the same disposal route.
Step 2: Waste Collection and Containment
-
Select Appropriate Containers: Use clearly labeled, leak-proof containers that are compatible with this compound. For solid waste, a securely sealed bag or container is sufficient. For liquid waste, use a screw-cap bottle.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the date the waste was first added to the container.
-
Dust Prevention: When handling the powdered form, take care to avoid creating dust.[1] Work in a well-ventilated area or a fume hood if necessary.
Step 3: On-site Storage
-
Designated Storage Area: Store waste containers in a designated and clearly marked "Satellite Accumulation Area" within the laboratory. This area should be at or near the point of generation.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[1]
-
Incompatible Materials: Ensure that this compound waste is not stored with incompatible chemicals. While it is not highly reactive, good laboratory practice dictates segregation from strong acids, bases, and oxidizing agents.
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection of the this compound waste by a licensed professional waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Documentation: Maintain a log of all disposed chemical waste, including the name of the chemical, quantity, and date of disposal.
Experimental Protocols: Handling and Spill Procedures
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including safety glasses, gloves, and a lab coat.
Spill Response:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: For powdered spills, avoid creating dust. Gently cover the spill with an absorbent material. For liquid spills, use an appropriate absorbent pad or spill pillow.
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the spilled material and place it in a labeled waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill material should be disposed of as this compound waste following the procedures outlined above.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for this compound Waste Disposal.
Caption: Step-by-step spill response procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
